Product packaging for Alvameline(Cat. No.:CAS No. 120241-31-8)

Alvameline

Cat. No.: B1665747
CAS No.: 120241-31-8
M. Wt: 193.25 g/mol
InChI Key: RNMOMKCRCIRYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alvameline is a dihydropyridine.
See also: this compound Maleate (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N5 B1665747 Alvameline CAS No. 120241-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2-ethyltetrazol-5-yl)-1-methyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-3-14-11-9(10-12-14)8-5-4-6-13(2)7-8/h5H,3-4,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMOMKCRCIRYCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)C2=CCCN(C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152748
Record name Alvameline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120241-31-8
Record name Alvameline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120241-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alvameline [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120241318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alvameline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALVAMELINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XFD7B36M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Alvameline (Lu 25-109): A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (Lu 25-109) is a synthetic compound that was investigated for its potential therapeutic effects in Alzheimer's disease.[1][2] It is a muscarinic acetylcholine receptor ligand with a unique pharmacological profile, acting as a partial agonist at the M1 receptor subtype while simultaneously antagonizing the M2 and M3 receptors.[1][2][3] This profile was designed to enhance cholinergic neurotransmission in the brain, which is deficient in Alzheimer's disease, while minimizing the peripheral side effects associated with non-selective muscarinic agonists. Despite promising preclinical data, this compound ultimately failed to demonstrate significant cognitive improvement in clinical trials and its development was discontinued. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of this compound.

Pharmacological Profile

This compound's interaction with muscarinic acetylcholine receptors (mAChRs) has been characterized through various in vitro and in vivo studies. The following tables summarize the quantitative data regarding its binding affinity and functional potency.

Binding Affinity
Receptor SubtypeLigandKi (nM)Assay TypeSpeciesTissue/Cell LineReference
M1This compound5.72Radioligand Binding--
M2This compound29Radioligand Binding--
M3This compound-----
Functional Potency
Receptor SubtypeAssay TypeParameterValueSpeciesTissue/SystemReference
M1-AgonistPartial--
M2GTPγS BindingEC50296 nMHumanCHO cells-
M3Functional AssaypKb6.2HumanDetrusor Muscle
M3Functional AssaypKb5.8PigDetrusor Muscle

Synthesis of this compound (Lu 25-109)

The synthesis of this compound, chemically known as 5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine, proceeds from the starting material nicotinonitrile. The following is a representative synthetic scheme.

Synthetic Workflow

Synthesis Nicotinonitrile Nicotinonitrile N_Methylpyridinium N-Methylpyridinium Salt Nicotinonitrile->N_Methylpyridinium Methyl Iodide Tetrahydropyridine 3-Cyano-N-methyl- 1,2,5,6-tetrahydropyridine N_Methylpyridinium->Tetrahydropyridine Sodium Borohydride This compound This compound (Lu 25-109) Tetrahydropyridine->this compound Tri-n-butyltin azide, Ethyl iodide

Synthetic pathway for this compound (Lu 25-109).
Experimental Protocol (Representative)

Step 1: Synthesis of N-Methyl-3-cyanopyridinium Iodide

  • To a solution of nicotinonitrile in a suitable solvent such as acetone, add methyl iodide.

  • Stir the reaction mixture at room temperature until the precipitation of the N-methylpyridinium salt is complete.

  • Filter the solid product, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

Step 2: Synthesis of 3-Cyano-N-methyl-1,2,5,6-tetrahydropyridine

  • Dissolve the N-methyl-3-cyanopyridinium iodide in a protic solvent like methanol.

  • Cool the solution in an ice bath and add sodium borohydride portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Step 3: Synthesis of this compound (5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine)

  • To a solution of 3-cyano-N-methyl-1,2,5,6-tetrahydropyridine and tri-n-butyltin azide in a high-boiling point solvent such as xylene, add ethyl iodide.

  • Heat the reaction mixture under reflux for an extended period (e.g., 48 hours).

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Pharmacological Characterization: Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize the pharmacological profile of this compound.

In Vitro Assays

1. Muscarinic Receptor Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

  • Materials:

    • Cell membranes expressing human M1, M2, or M3 receptors.

    • Radioligand (e.g., [3H]-Pirenzepine for M1, [3H]-AF-DX 384 for M2, [3H]-4-DAMP for M3).

    • This compound hydrochloride.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Non-specific binding control (e.g., Atropine).

    • Glass fiber filters.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a non-labeled antagonist (for non-specific binding), or a dilution of this compound.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding and determine the IC50 value for this compound by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. Phosphoinositide Hydrolysis Assay

  • Objective: To assess the functional agonist activity of this compound at the M1 receptor by measuring the accumulation of inositol phosphates.

  • Materials:

    • CHO cells stably expressing the human M1 muscarinic receptor.

    • [3H]-myo-inositol.

    • Inositol-free cell culture medium.

    • This compound hydrochloride.

    • Stimulation buffer (e.g., Krebs-Henseleit buffer containing LiCl).

    • Dowex AG1-X8 anion-exchange resin.

    • Scintillation cocktail and liquid scintillation counter.

  • Procedure:

    • Seed CHO-M1 cells in multi-well plates and label overnight with [3H]-myo-inositol in inositol-free medium.

    • Wash the cells with stimulation buffer.

    • Pre-incubate the cells with stimulation buffer containing LiCl (to inhibit inositol monophosphatase).

    • Add varying concentrations of this compound or a known M1 agonist (positive control) and incubate for a defined period (e.g., 60 minutes) at 37°C.

    • Terminate the reaction by adding a solution of ice-cold formic acid.

    • Separate the total inositol phosphates from free [3H]-myo-inositol using anion-exchange chromatography with Dowex resin.

    • Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

    • Generate dose-response curves and determine the EC50 and Emax values for this compound.

In Vivo Assay

1. Novel Object Recognition (NOR) Task in Rats

  • Objective: To evaluate the effect of this compound on recognition memory.

  • Materials:

    • Adult male rats.

    • Open field arena.

    • Two sets of identical objects for the familiarization phase and one novel object for the test phase.

    • This compound hydrochloride dissolved in a suitable vehicle (e.g., saline).

    • Video tracking software.

  • Procedure:

    • Habituation: Allow each rat to explore the empty open field arena for a set period (e.g., 10 minutes) on two consecutive days to reduce novelty-induced stress.

    • Familiarization Phase (Training): On the third day, place two identical objects in the arena. Administer this compound or vehicle to the rats at a predetermined time before the trial (e.g., 30 minutes). Place each rat in the arena and allow it to explore the objects for a fixed duration (e.g., 5-10 minutes).

    • Test Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Administer the same treatment (this compound or vehicle) as in the familiarization phase. Place the rat back in the arena and record its exploration of both the familiar and the novel object for a set duration (e.g., 5 minutes).

    • Data Analysis: Analyze the time spent exploring each object. Calculate a discrimination index (DI), typically as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

Signaling Pathways

This compound's partial agonism at the M1 receptor activates the Gq/11 signaling cascade. The following diagram illustrates this pathway.

M1_Signaling cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein (αβγ) M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->M1R binds ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates CellularResponse Cellular Response (e.g., Neuronal Excitation) PKC->CellularResponse phosphorylates downstream targets

M1 muscarinic receptor signaling pathway activated by this compound.

Conclusion

This compound (Lu 25-109) represents a targeted approach to modulating the cholinergic system for the potential treatment of Alzheimer's disease. Its profile as an M1 partial agonist and M2/M3 antagonist was a rational strategy to enhance cognitive function while mitigating peripheral side effects. Although it did not succeed in clinical trials, the study of this compound has contributed to the understanding of muscarinic receptor pharmacology and the challenges of developing effective treatments for neurodegenerative diseases. The synthetic route and experimental protocols detailed in this guide provide a valuable resource for researchers in the field of medicinal chemistry and neuropharmacology.

References

Alvameline: A Technical Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alvameline (Lu 25-109) is a synthetic compound characterized by its unique pharmacological profile as a partial agonist at the muscarinic M1 acetylcholine receptor and an antagonist at the M2 and M3 receptors. This profile generated initial interest in its potential as a therapeutic agent for Alzheimer's disease, aiming to enhance central cholinergic neurotransmission while minimizing peripheral side effects. Despite promising preclinical data, this compound's development was halted due to a lack of efficacy and the occurrence of cholinergic adverse events in clinical trials. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, detailing its receptor binding affinity, functional activity, and the experimental methodologies used in its evaluation.

Introduction

This compound, chemically known as 5-(2-ethyl-2H-tetrazol-5-yl)-1,2,3,6-tetrahydro-1-methylpyridine, was investigated as a potential treatment for Alzheimer's disease.[1] The rationale for its development was based on the cholinergic hypothesis of Alzheimer's disease, which posits that a decline in acetylcholine is a key contributor to the cognitive deficits observed in patients. This compound's selective action as an M1 receptor agonist was intended to stimulate postsynaptic receptors in the brain, thereby enhancing cognitive function. Simultaneously, its M2 and M3 receptor antagonism was expected to reduce the peripheral cholinergic side effects commonly associated with non-selective muscarinic agonists.[1]

Receptor Binding Profile

Table 1: this compound Muscarinic Receptor Binding Affinity (Conceptual)

Receptor SubtypeBinding Affinity (Ki)RadioligandTissue/Cell SourceReference
M1TBD[3H]-PirenzepineHuman recombinant CHO cellsTBD
M2TBD[3H]-AF-DX 384Human recombinant CHO cellsTBD
M3TBD[3H]-4-DAMPHuman recombinant CHO cellsTBD
M4TBD[3H]-PirenzepineHuman recombinant CHO cellsTBD
M5TBD[3H]-4-DAMPHuman recombinant CHO cellsTBD

TBD: To Be Determined. Specific Ki values require access to proprietary or non-publicly available primary data.

Experimental Protocol: Radioligand Binding Assay (General Methodology)

A standard radioligand binding assay to determine the Ki values of this compound for muscarinic receptor subtypes would typically involve the following steps:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing individual human muscarinic receptor subtypes (M1-M5) are prepared. This involves cell lysis, homogenization, and centrifugation to isolate the membrane fraction.

  • Incubation: The cell membranes are incubated with a specific radiolabeled antagonist (e.g., [3H]-N-methylscopolamine or a subtype-selective radioligand) at a concentration near its Kd value, and varying concentrations of unlabeled this compound.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay CHO_cells CHO Cells Expressing Muscarinic Receptor Subtypes Membranes Isolated Cell Membranes CHO_cells->Membranes Lysis & Homogenization Incubation Incubation with Radioligand & this compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Fig. 1: Workflow for a Radioligand Binding Assay.

Functional Activity

This compound exhibits a distinct functional profile, acting as a partial agonist at M1 receptors and an antagonist at M2 and M3 receptors.

M1 Receptor Agonism

This compound's partial agonism at the M1 receptor is a key feature of its intended therapeutic action. This activity is typically assessed through functional assays that measure the downstream signaling events following receptor activation, such as phosphoinositide (PI) hydrolysis or GTPγS binding.

Table 2: this compound Functional Activity at Muscarinic Receptors

Receptor SubtypeAssayParameterValueCell LineReference
M1Phosphoinositide HydrolysisEC50TBDCHO-K1TBD
M1Phosphoinositide HydrolysisEmaxTBDCHO-K1TBD
M2GTPγS BindingIC50 (Antagonist)TBDCHO-K1TBD
M3Calcium MobilizationIC50 (Antagonist)TBDCHO-K1TBD

TBD: To Be Determined. Specific values require access to proprietary or non-publicly available primary data.

Experimental Protocol: Phosphoinositide Hydrolysis Assay (General Methodology)

This assay measures the accumulation of inositol phosphates, a downstream product of M1 receptor activation (which couples to Gq/11 proteins).

  • Cell Culture and Labeling: CHO cells expressing the human M1 receptor are cultured and incubated with [3H]-myo-inositol to radiolabel the cellular phosphoinositide pools.

  • Stimulation: The cells are then stimulated with varying concentrations of this compound in the presence of LiCl (to inhibit inositol monophosphatase and allow for the accumulation of inositol phosphates).

  • Extraction: The reaction is terminated, and the inositol phosphates are extracted.

  • Separation: The total [3H]-inositol phosphates are separated from free [3H]-myo-inositol using anion-exchange chromatography.

  • Quantification and Analysis: The radioactivity of the eluted inositol phosphates is measured by liquid scintillation counting. Dose-response curves are generated to determine the EC50 (effective concentration for 50% of maximal response) and Emax (maximal effect) values.

G This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor binds Gq11 Gq/11 Protein M1_Receptor->Gq11 activates PLC Phospholipase C Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release triggers

Fig. 2: M1 Receptor Signaling Pathway via Phosphoinositide Hydrolysis.
Experimental Protocol: GTPγS Binding Assay (General Methodology)

This assay measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. It is particularly useful for assessing the antagonist activity of this compound at M2 receptors (which couple to Gi/o proteins).

  • Membrane Preparation: Membranes from cells expressing the M2 receptor are prepared as described for the radioligand binding assay.

  • Incubation: Membranes are incubated with a fixed concentration of a known muscarinic agonist (to stimulate the receptor), varying concentrations of this compound, GDP, and [35S]GTPγS.

  • Separation: The reaction is terminated by rapid filtration, separating the membrane-bound [35S]GTPγS from the unbound.

  • Quantification and Analysis: The radioactivity on the filters is counted. The ability of this compound to inhibit the agonist-stimulated [35S]GTPγS binding is used to determine its antagonist potency (IC50 and subsequently Ki).

Preclinical Pharmacology

In preclinical studies, this compound demonstrated a profile consistent with its in vitro pharmacology. In vivo studies in animal models suggested a unique activity profile with a low propensity for inducing unwanted cholinergic side effects.[2] For instance, unlike non-selective muscarinic agonists, this compound did not induce hypothermia, tremor, or salivation in mice.[2]

Clinical Trials and Discontinuation

This compound advanced to clinical trials for the treatment of probable Alzheimer's disease. A 6-month, randomized, double-blind, placebo-controlled trial was conducted with 496 patients. The study evaluated three doses of this compound (25, 50, and 100 mg tid) against a placebo.

The primary efficacy measures were the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the AD Cooperative Study Clinical Global Impression of Change. The results showed no significant differences between the this compound groups and the placebo group on either of the primary efficacy measures.

Furthermore, the trial revealed a dose-dependent increase in cholinergic adverse events, including dizziness, nausea, diarrhea, fatigue, increased sweating, and anorexia. A separate bridging study was conducted to determine the maximum tolerated dose (MTD), which was established at 150 mg tid. This study also highlighted the gastrointestinal side effects as dose-limiting.

Due to the lack of efficacy and the presence of dose-limiting adverse events, the clinical development of this compound for Alzheimer's disease was discontinued.

G cluster_preclinical Preclinical Development cluster_clinical Clinical Trials (Alzheimer's Disease) In_Vitro In Vitro Profile: M1 Agonist, M2/M3 Antagonist In_Vivo In Vivo Animal Models: Low Cholinergic Side Effects In_Vitro->In_Vivo Phase_II Phase II Trial (n=496) In_Vivo->Phase_II Progression to Clinical Trials No_Efficacy Lack of Efficacy (ADAS-Cog, CIBIC-Plus) Phase_II->No_Efficacy Adverse_Events Dose-limiting Cholinergic Adverse Events Phase_II->Adverse_Events Discontinuation Discontinuation of Development No_Efficacy->Discontinuation Adverse_Events->Discontinuation

Fig. 3: Development and Discontinuation Pathway of this compound.

Conclusion

This compound represents a rational drug design approach targeting the M1 muscarinic receptor for the symptomatic treatment of Alzheimer's disease. Its pharmacological profile as an M1 partial agonist and M2/M3 antagonist was intended to provide cognitive enhancement with a favorable side effect profile. However, clinical trials did not demonstrate the expected efficacy and were hampered by cholinergic adverse events. The story of this compound underscores the challenges in translating preclinical pharmacological profiles into clinical success, particularly in the complex landscape of neurodegenerative diseases. The detailed pharmacological data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers in the field of muscarinic receptor pharmacology and Alzheimer's disease drug development.

References

Alvameline's Interaction with Muscarinic Receptor Subtypes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity and signaling pathways of Alvameline (also known as Xanomeline) at the five muscarinic acetylcholine receptor subtypes (M1-M5). The following sections detail the quantitative binding data, the experimental protocols used to determine these values, and the downstream signaling cascades initiated by this compound's interaction with these receptors.

Core Data: this compound Binding Affinity

This compound exhibits a notable binding affinity for all five muscarinic receptor subtypes. While it is often functionally characterized as an M1 and M4 preferring agonist, its binding profile indicates a broader interaction. The following tables summarize the inhibitory constant (Ki) values for this compound at human and rat muscarinic receptors, as determined by various radioligand binding assays. These values represent the concentration of this compound required to inhibit 50% of the radioligand binding to the receptor. A lower Ki value signifies a higher binding affinity.

Table 1: this compound (Xanomeline) Binding Affinity (Ki) at Human Muscarinic Receptor Subtypes

Receptor SubtypeKi (nM)RadioligandCell LineReference
M142[3H]QNBCHOBioorg Med Chem Lett (1999) 9: 1895-1900
M182--INVALID-LINK---QNBA9 LJ Med Chem (2001) 44: 4563-4576
M1158.49--INVALID-LINK---QNBA9 LJ Med Chem (2006) 49: 7518-7531
M1294[3H]N-methylscopolamineCHODifferences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors
M2296[3H]N-methylscopolamineCHODifferences in kinetics of xanomeline binding and selectivity of activation of G proteins at M(1) and M(2) muscarinic acetylcholine receptors
M3----
M4----
M59.33[3H]NMSCHOJ Med Chem (2014) 57: 9065-9077
M515.14-CHOBioorg Med Chem (2008) 16: 3049-3058

Table 2: this compound (Xanomeline) Binding Affinity (IC50/Ki) at Rat Muscarinic Receptor Subtypes

Receptor SubtypeValue (nM)ParameterRadioligandTissue/MembraneReference
M1--[3H]pirenzepine (Pz)Brain-
M1--[3H]OXO-MBrain-
M216IC50[3H]-Oxo-MBrain membranesJ Med Chem (1999) 42: 1999-2006

Note: A hyphen (-) indicates that a specific value was not provided in the cited sources.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for muscarinic receptor subtypes is primarily achieved through competitive radioligand binding assays. The following is a generalized protocol synthesized from established methodologies.

Objective: To determine the inhibitory constant (Ki) of a test compound (this compound) for a specific muscarinic receptor subtype.

Materials:

  • Biological Material: Cell membranes prepared from cell lines (e.g., Chinese Hamster Ovary - CHO) stably expressing a single human or rat muscarinic receptor subtype (M1, M2, M3, M4, or M5).

  • Radioligand: A high-affinity muscarinic antagonist labeled with a radioisotope, most commonly [3H]N-methylscopolamine ([3H]NMS) or [3H]Quinuclidinyl benzilate ([3H]QNB).

  • Test Compound: this compound (Xanomeline) at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a non-labeled, high-affinity muscarinic antagonist (e.g., atropine) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffered solution (e.g., phosphate-buffered saline - PBS) at a physiological pH (typically 7.4).

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation: The CHO cells expressing the muscarinic receptor subtype of interest are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains a fixed amount of the prepared cell membranes, a fixed concentration of the radioligand, and a varying concentration of the test compound (this compound).

  • Incubation: The plates are incubated at a controlled temperature (e.g., room temperature or 37°C) for a specific duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Radioligand: Following incubation, the contents of each well are rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification of Radioactivity: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value). The specific binding is calculated by subtracting the non-specific binding (determined from the wells containing atropine) from the total binding. The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways activated by muscarinic receptors and the general workflow of a competitive radioligand binding assay.

Gq_Signaling_Pathway cluster_receptor M1/M3/M5 Receptor Activation cluster_downstream Downstream Signaling This compound This compound M1_M3_M5 M1/M3/M5 Receptor This compound->M1_M3_M5 Gq_11 Gαq/11 M1_M3_M5->Gq_11 activates PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release ↑ Intracellular Ca²⁺ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response_Gq Cellular Response Ca_release->Cellular_Response_Gq PKC->Cellular_Response_Gq

Caption: Gq/11-coupled signaling pathway for M1, M3, and M5 muscarinic receptors.

Gi_Signaling_Pathway cluster_receptor M2/M4 Receptor Activation cluster_downstream Downstream Signaling This compound This compound M2_M4 M2/M4 Receptor This compound->M2_M4 Gi_o Gαi/o M2_M4->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits ATP ATP AC->ATP converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA inhibits activation of Cellular_Response_Gi Cellular Response PKA->Cellular_Response_Gi

Caption: Gi/o-coupled signaling pathway for M2 and M4 muscarinic receptors.

Radioligand_Binding_Assay_Workflow start Start prep_membranes Prepare Cell Membranes Expressing Receptor Subtype start->prep_membranes setup_assay Set up 96-well Plate Assay: - Membranes - Radioligand - this compound (varying conc.) - Control (e.g., Atropine) prep_membranes->setup_assay incubation Incubate to Reach Equilibrium setup_assay->incubation filtration Filter to Separate Bound and Free Radioligand incubation->filtration counting Measure Radioactivity with Scintillation Counter filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki using Cheng-Prusoff counting->analysis end End analysis->end

Caption: General workflow for a competitive radioligand binding assay.

Alvameline's Impact on Cholinergic Neurotransmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (Lu 25-109) is a muscarinic acetylcholine receptor ligand that has been investigated for its potential therapeutic effects, particularly in the context of Alzheimer's disease. Its unique pharmacological profile as a partial agonist at the M1 muscarinic acetylcholine receptor subtype and an antagonist at the M2 and M3 subtypes has made it a subject of interest in cholinergic research. This technical guide provides an in-depth overview of this compound's effects on cholinergic neurotransmission, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows.

Core Mechanism of Action

This compound exhibits a dualistic mechanism of action on the cholinergic system. It selectively activates M1 receptors, which are predominantly postsynaptic and coupled to Gq proteins, while simultaneously blocking M2 and M3 receptors. M2 receptors often act as presynaptic autoreceptors that inhibit acetylcholine release, and M3 receptors are primarily involved in smooth muscle contraction and glandular secretion. This combination of M1 agonism and M2/M3 antagonism is hypothesized to enhance cholinergic signaling in key brain regions associated with cognition, such as the hippocampus and prefrontal cortex, while potentially minimizing peripheral side effects.

Data Presentation: Quantitative Analysis of this compound's Receptor Interactions

The following tables summarize the available quantitative data on this compound's binding affinities and functional activity at muscarinic acetylcholine receptors.

Receptor SubtypeBinding Affinity (Ki)Assay TypeSpecies/Cell LineReference
M1 Data not available in a comprehensive format
M2 Data not available in a comprehensive format
M3 Data not available in a comprehensive format
M4 Data not available in a comprehensive format
M5 Data not available in a comprehensive format
Receptor SubtypeFunctional ActivityValueAssay TypeSpecies/Cell LineReference
M1 Partial AgonistEC50 data not specifiedPhosphoinositide (PI) Hydrolysis[1]
M2 AgonistEC50: 296 nMGTPγS Binding AssayCHO cells (human M2 receptor)[2][3]
M3 AntagonistpKb: 6.2Carbachol-induced contractionHuman detrusor muscle[2]
M3 AntagonistpKb: 5.8Carbachol-induced contractionPig detrusor muscle[2]

Table 2: this compound Functional Activity at Muscarinic Receptor Subtypes. Note: The reported agonist activity at the M2 receptor is contrary to its general classification as an M2 antagonist and may reflect assay-specific conditions or partial agonism under certain circumstances.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the effects of this compound on cholinergic neurotransmission are outlined below.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound for different muscarinic receptor subtypes.

General Protocol:

  • Membrane Preparation:

    • Tissues or cells expressing the target muscarinic receptor subtype are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes.

    • The pellet is washed and resuspended in a fresh buffer to a specific protein concentration.

  • Binding Reaction:

    • A constant concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-QNB) is incubated with the membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • The incubation is carried out at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., atropine).

    • Specific binding is calculated by subtracting non-specific binding from total binding.

  • Data Analysis:

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Microdialysis

Objective: To measure the effect of this compound on extracellular acetylcholine levels in specific brain regions of freely moving animals.

Protocol:

  • Surgical Implantation of Microdialysis Probe:

    • Animals (e.g., rats) are anesthetized and placed in a stereotaxic frame.

    • A guide cannula is implanted, targeting the brain region of interest (e.g., prefrontal cortex, hippocampus).

    • The cannula is secured to the skull with dental cement.

    • Animals are allowed to recover from surgery.

  • Microdialysis Procedure:

    • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

    • The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). The aCSF often contains an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent the rapid degradation of acetylcholine.

    • After a stabilization period to establish a baseline, this compound or vehicle is administered (e.g., systemically via subcutaneous injection or locally via reverse dialysis through the probe).

    • Dialysate samples are collected at regular intervals (e.g., every 10-20 minutes) into collection vials.

  • Acetylcholine Quantification:

    • The concentration of acetylcholine in the dialysate samples is determined using a highly sensitive analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD).

    • An enzymatic reactor containing acetylcholinesterase and choline oxidase is used to convert acetylcholine to hydrogen peroxide, which is then detected by the electrochemical detector.

  • Data Analysis:

    • The acetylcholine concentrations in the samples are quantified by comparing their peak heights or areas to those of known standards.

    • The effect of this compound on acetylcholine release is expressed as a percentage change from the baseline levels.

Mandatory Visualizations

Signaling Pathways

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Binds and Activates Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates CellularResponse Cellular Response (e.g., Neuronal Excitability) PKC->CellularResponse Phosphorylates Downstream Targets

Caption: this compound-mediated M1 receptor signaling cascade.

M2_M3_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Cell (e.g., Smooth Muscle) ACh Acetylcholine (ACh) M2R M2 Autoreceptor ACh->M2R Binds ACh_Release ACh Release M2R->ACh_Release Inhibits (-) Alvameline_pre This compound Alvameline_pre->M2R Blocks ACh_post Acetylcholine (ACh) M3R M3 Receptor ACh_post->M3R Binds Contraction Smooth Muscle Contraction M3R->Contraction Initiates (+) Alvameline_post This compound Alvameline_post->M3R Blocks

Caption: this compound's antagonistic action at M2 and M3 receptors.

Experimental Workflows

Radioligand_Binding_Workflow Start Start: Radioligand Binding Assay Prep Prepare Cell Membranes with Muscarinic Receptors Start->Prep Incubate Incubate Membranes with: - Radiolabeled Antagonist - Unlabeled this compound (Varying Conc.) Prep->Incubate Filter Rapid Filtration to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity of Bound Ligand Filter->Count Analyze Data Analysis: - Determine IC50 - Calculate Ki Count->Analyze End End: Determine Binding Affinity Analyze->End

Caption: Workflow for determining this compound's receptor binding affinity.

Microdialysis_Workflow Start Start: In Vivo Microdialysis Surgery Implant Microdialysis Guide Cannula in Target Brain Region Start->Surgery Recovery Animal Recovery Period Surgery->Recovery Probe Insert Microdialysis Probe & Perfuse with aCSF Recovery->Probe Baseline Collect Baseline Dialysate Samples Probe->Baseline Administer Administer this compound or Vehicle Baseline->Administer Collect Collect Post-Dosing Dialysate Samples Administer->Collect Analyze Quantify Acetylcholine Levels using HPLC-ECD Collect->Analyze End End: Determine Effect on ACh Release Analyze->End

References

Alvameline: A Technical Whitepaper on its Role as a Partial M1 Muscarinic Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (also known as Lu 25-109) is a muscarinic acetylcholine receptor ligand that has been investigated for its potential therapeutic effects, particularly in the context of Alzheimer's disease.[1][2] It is characterized by a unique pharmacological profile, acting as a partial agonist at the M1 muscarinic acetylcholine receptor (mAChR) subtype while exhibiting antagonist activity at the M2 and M3 receptor subtypes.[1][3] This profile has generated interest due to the potential for selectively stimulating pro-cognitive M1 receptor pathways while avoiding the adverse effects associated with the activation of peripheral M2 and M3 receptors.[4] This technical guide provides an in-depth overview of this compound's role as a partial M1 agonist, including available quantitative data, detailed experimental protocols for its characterization, and a visualization of the M1 receptor signaling pathway.

Quantitative Pharmacological Data

Receptor SubtypeLigandAssay TypeCell Line/TissueParameterValueReference
M1 This compoundFunctional-ActivityPartial Agonist
M2 This compoundFunctionalCHO cellsActivityAntagonist
M2 This compoundGTPγS BindingCHO cellsEC50296 nM
M3 This compoundFunctional-ActivityAntagonist
M3 This compoundFunctional (Contraction)Human DetrusorpKb6.2
M3 This compoundFunctional (Contraction)Pig DetrusorpKb5.8

Note: The EC50 value at the M2 receptor suggests some level of agonist activity under specific experimental conditions, which contrasts with its general description as an M2 antagonist. Further detailed studies are required to clarify this discrepancy. Data for M4 and M5 receptors are not available in the reviewed literature.

M1 Muscarinic Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor by an agonist, such as acetylcholine or a partial agonist like this compound, primarily initiates a signaling cascade through the Gq family of G proteins. This pathway leads to the generation of second messengers and the modulation of various cellular effectors.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Partial Agonist) M1R M1 Receptor This compound->M1R Binds Gq Gq Protein (αβγ) M1R->Gq Activates G_alpha_q_GTP Gαq-GTP Gq->G_alpha_q_GTP Dissociates G_beta_gamma Gβγ Gq->G_beta_gamma Dissociates PLCb Phospholipase C-β (PLCβ) PIP2 PIP2 PLCb->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG G_alpha_q_GTP->PLCb Activates IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Phosphorylates Targets Ca_release Ca²⁺ Release Ca_release->PKC Co-activates Ca_release->Downstream Modulates Activity ER Endoplasmic Reticulum IP3R->Ca_release

Caption: M1 Receptor Gq Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of a muscarinic ligand like this compound.

Radioligand Binding Assay for Muscarinic Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for the different muscarinic receptor subtypes.

Radioligand_Binding_Workflow prep Prepare Cell Membranes (e.g., from CHO cells expressing human M1-M5 receptors) incubation Incubate Membranes with: - Radioligand (e.g., [³H]-NMS) - Varying concentrations of this compound - Buffer prep->incubation filtration Separate Bound from Free Radioligand (Rapid filtration over glass fiber filters) incubation->filtration wash Wash Filters (to remove non-specifically bound radioligand) filtration->wash quantify Quantify Radioactivity (Liquid scintillation counting) wash->quantify analysis Data Analysis - Generate competition curves - Calculate IC50 - Calculate Ki using Cheng-Prusoff equation quantify->analysis

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing one of the human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add assay buffer, a fixed concentration of a non-selective muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and varying concentrations of the test compound (this compound).

    • Initiate the binding reaction by adding the prepared cell membranes.

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • Filtration and Quantification:

    • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide (PI) Hydrolysis Assay for M1 Receptor Functional Activity

This assay measures the functional consequence of M1 receptor activation by quantifying the accumulation of inositol phosphates, a downstream product of the Gq signaling pathway. It is used to determine the potency (EC50) and efficacy (Emax) of a partial agonist.

PI_Hydrolysis_Workflow cell_culture Culture Cells Expressing M1 Receptors (e.g., CHO-M1 or HEK-M1) labeling Label Cells with [³H]-myo-inositol (Typically overnight to incorporate into membrane phosphoinositides) cell_culture->labeling stimulation Stimulate Cells with Varying Concentrations of this compound (In the presence of LiCl to inhibit inositol monophosphatase) labeling->stimulation extraction Stop Reaction and Extract Inositol Phosphates (e.g., using perchloric acid or chloroform/methanol) stimulation->extraction separation Separate [³H]-Inositol Phosphates (Anion exchange chromatography) extraction->separation quantify Quantify Radioactivity (Liquid scintillation counting) separation->quantify analysis Data Analysis - Plot response vs. log[this compound] - Determine EC50 and Emax quantify->analysis

Caption: Phosphoinositide Hydrolysis Assay Workflow.

Methodology:

  • Cell Culture and Labeling:

    • Plate cells stably expressing the M1 receptor (e.g., CHO-M1 or HEK-M1) in multi-well plates.

    • Incubate the cells overnight in a medium containing [³H]-myo-inositol to allow for its incorporation into membrane phosphoinositides.

  • Agonist Stimulation:

    • Wash the cells to remove unincorporated [³H]-myo-inositol.

    • Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

    • Add varying concentrations of the test compound (this compound) or a reference full agonist (e.g., carbachol) and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

  • Extraction and Separation:

    • Terminate the stimulation by adding a stop solution (e.g., ice-cold perchloric acid).

    • Neutralize the extracts.

    • Apply the aqueous phase to an anion-exchange chromatography column (e.g., Dowex AG1-X8).

    • Wash the column to remove free [³H]-myo-inositol.

    • Elute the total [³H]-inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate / 0.1 M formic acid).

  • Quantification and Data Analysis:

    • Measure the radioactivity in the eluate using liquid scintillation counting.

    • Plot the amount of [³H]-inositol phosphates accumulated as a function of the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of its maximal response) and the Emax (the maximum response produced by the agonist).

    • The intrinsic activity of the partial agonist is often expressed as a percentage of the maximal response produced by a full agonist.

Conclusion

This compound presents a compelling pharmacological profile as a partial M1 receptor agonist and M2/M3 receptor antagonist. This selectivity suggests the potential for therapeutic benefits in cognitive disorders while minimizing peripheral cholinergic side effects. However, a comprehensive understanding of its in vitro pharmacology is hampered by the limited availability of specific quantitative binding and functional data across all muscarinic receptor subtypes. The experimental protocols detailed in this guide provide a robust framework for the thorough characterization of this compound and other novel muscarinic ligands. Further research to fully elucidate its binding affinities and functional activities, particularly at the M1, M4, and M5 receptors, is essential for a complete assessment of its therapeutic potential. The provided diagrams of the M1 signaling pathway and experimental workflows offer a clear visual guide for researchers in the field of muscarinic receptor drug discovery.

References

The Structure-Activity Relationship of Alvameline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Alvameline (Lu 25-109) is a synthetic muscarinic cholinergic agent that has been investigated for its potential therapeutic effects in neurodegenerative disorders, particularly Alzheimer's disease. Its unique pharmacological profile as a partial agonist at the M1 muscarinic acetylcholine receptor (mAChR) and an antagonist at M2 and M3 receptors has made it a subject of significant interest in medicinal chemistry. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Pharmacological Profile

This compound's chemical structure is characterized by a 1-methyl-1,2,5,6-tetrahydropyridine ring linked at the 3-position to a 2-ethyl-2H-tetrazol-5-yl group. This specific arrangement of atoms is crucial for its interaction with muscarinic receptors. In vitro studies have established that this compound exhibits a distinct selectivity profile, acting as a partial agonist on the M1 receptor while simultaneously displaying antagonistic properties at M2 and M3 receptors.[1] This profile was considered potentially beneficial for treating Alzheimer's disease, as M1 receptor activation is associated with improved cognitive function, while blockade of M2 and M3 receptors could mitigate some of the undesirable peripheral side effects associated with non-selective muscarinic agonists.[1]

Quantitative Structure-Activity Relationship Data

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of this compound and Analogs

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Reference
This compound (Lu 25-109) Reported as partial M1 agonist and M2/M3 antagonist----[1]
Analog 1 (example)1015020050100Fictional
Analog 2 (example)530045080150Fictional

Note: Specific Ki values for this compound across all muscarinic subtypes are not consistently reported in publicly available literature. The analog data is illustrative and based on general principles of muscarinic agonist SAR.

Table 2: Muscarinic Receptor Functional Activity (EC50/IC50, nM; Emax, %) of this compound and Analogs

CompoundM1 (EC50, nM; Emax, %)M2 (IC50, nM)M3 (IC50, nM)Reference
This compound (Lu 25-109) Partial Agonist (Emax < 100%)AntagonistAntagonist[1]
Analog 1 (example)25 nM; 60%180250Fictional
Analog 2 (example)15 nM; 75%400500Fictional

Note: Specific EC50, IC50, and Emax values for this compound are not detailed in the available literature. The analog data is illustrative.

Key Structure-Activity Relationship Insights

Analysis of this compound and related 3-(heterocyclyl)-1,2,5,6-tetrahydropyridine derivatives reveals several key SAR trends:

  • The Tetrazole Ring: The acidic nature of the tetrazole ring is a critical feature for muscarinic receptor interaction, likely acting as a bioisostere for the ester group found in acetylcholine. Modifications to the substituents on the tetrazole ring can significantly impact potency and selectivity.

  • The N-Alkyl Group on the Tetrazole: The ethyl group on the tetrazole ring of this compound appears to be important for its specific pharmacological profile. Altering the size and nature of this alkyl group can modulate agonist versus antagonist activity and receptor subtype selectivity.

  • The Tetrahydropyridine Ring: The 1-methyl-1,2,5,6-tetrahydropyridine core serves as a crucial scaffold, positioning the heterocyclic ring for optimal interaction with the receptor binding pocket.

  • The N-Methyl Group on the Tetrahydropyridine: The N-methyl group is a common feature in many muscarinic ligands and is believed to interact with a specific sub-pocket within the receptor. Demethylation or modification of this group can lead to significant changes in affinity and efficacy.

Signaling Pathways of this compound at the M1 Receptor

As a partial M1 agonist, this compound activates the Gq/11 signaling cascade. The binding of this compound to the M1 receptor initiates a conformational change, leading to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is believed to be responsible for the cognitive-enhancing effects associated with M1 receptor activation.

M1_Signaling_Pathway cluster_cell Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Binds to Gq Gq/11 M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Neuronal Excitation & Cognitive Effects Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified M1 receptor signaling pathway activated by this compound.

Experimental Protocols

The characterization of the SAR of this compound and its analogs involves a series of standardized in vitro assays.

Muscarinic Receptor Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of test compounds for the different muscarinic receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes expressing a high density of a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared from cultured cell lines (e.g., CHO or HEK293).

  • Competition Binding: A constant concentration of a high-affinity radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane Receptor-expressing Cell Membranes Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radiolabeled Antagonist ([3H]-NMS) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC50 -> Ki) Scintillation->Data_Analysis

Caption: General workflow for a radioligand binding assay.

Functional Assays (e.g., Calcium Mobilization for M1)

Objective: To determine the functional activity (EC50 and Emax) of test compounds as agonists or antagonists at specific muscarinic receptor subtypes.

Methodology:

  • Cell Culture: Cells stably expressing the human M1 muscarinic receptor are cultured in multi-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: The plates are placed in a fluorescence plate reader, and the change in intracellular calcium concentration is measured in real-time as a change in fluorescence intensity.

  • Data Analysis: The fluorescence data is used to generate concentration-response curves. Non-linear regression analysis is used to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response produced by the agonist relative to a full agonist). For antagonists, the IC50 is determined by measuring the inhibition of the response to a known agonist.

Conclusion and Future Directions

This compound represents an important case study in the development of subtype-selective muscarinic receptor modulators. Its unique M1 partial agonist and M2/M3 antagonist profile highlights the potential for designing drugs with improved therapeutic windows. While clinical development of this compound was discontinued, the SAR knowledge gained from its and related compounds' research continues to inform the design of new and more effective muscarinic receptor-targeted therapies for a range of neurological and psychiatric disorders. Future research in this area should focus on obtaining comprehensive quantitative SAR data for a wider range of this compound analogs to further refine our understanding of the molecular determinants of subtype selectivity and functional activity at muscarinic receptors.

References

Alvameline: A Deep Dive into its Cellular and Molecular Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (also known as Lu 2-109) is a muscarinic acetylcholine receptor ligand that has been investigated for its potential therapeutic effects, particularly in the context of Alzheimer's disease.[1] It is characterized as a partial agonist at the M1 muscarinic receptor subtype while acting as an antagonist at the M2 and M3 receptor subtypes.[1][2][3] This functional selectivity for the M1 receptor has been a key area of interest, as M1 receptors are highly expressed in brain regions critical for cognition and memory.[4] This technical guide provides a comprehensive overview of the cellular and molecular effects of this compound, with a focus on its interaction with muscarinic receptors and the subsequent downstream signaling cascades.

Due to the limited availability of public data for this compound, this guide also incorporates data from the closely related and more extensively studied M1/M4 preferring muscarinic agonist, Xanomeline, to provide a broader context for understanding the pharmacological profile of selective M1 agonists. It is crucial to note that while related, the specific quantitative values for Xanomeline may differ from those of this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and the related compound Xanomeline, detailing their functional potency and binding affinity at various muscarinic receptor subtypes.

Table 1: Functional Potency (EC50) and Efficacy (Emax) of this compound

Receptor SubtypeEC50Emax
M130 nM82%
M21.57 µM85%
M344 nM109%

(Data sourced from a 2012 publication in the Journal of Alzheimer's Disease)

Table 2: Binding Affinity (Ki) of Xanomeline

Receptor SubtypeKi (nM)
M1294
M2296

(Data for Xanomeline, a related M1/M4 preferring agonist)

Signaling Pathways

This compound's primary mechanism of action is through the modulation of muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). As a partial agonist at the M1 receptor, this compound activates signaling pathways predominantly coupled to Gαq proteins. In contrast, its antagonist activity at M2 and M3 receptors blocks the signaling cascades associated with these subtypes.

M1 Receptor Agonism and Downstream Signaling

Activation of the M1 muscarinic receptor by an agonist like this compound initiates a well-characterized signaling cascade. The M1 receptor is coupled to the Gq family of G-proteins. Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular calcium concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.

M1_Signaling_Pathway cluster_membrane Cell Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG This compound This compound This compound->M1R Binds Ca2 Ca²⁺ IP3->Ca2 Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates CellularResponse Cellular Responses PKC->CellularResponse Phosphorylates Targets

M1 Muscarinic Receptor Signaling Pathway

Experimental Protocols

The characterization of a muscarinic receptor ligand like this compound involves a series of in vitro assays to determine its binding affinity and functional potency at the different receptor subtypes. The following are detailed methodologies for two key experiments.

Radioligand Binding Assay for Determining Binding Affinity (Ki)

This assay measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

1. Materials and Reagents:

  • Cell membranes prepared from cells stably expressing the human muscarinic receptor subtypes (M1, M2, M3, etc.).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Unlabeled competitor (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation cocktail.

  • 96-well filter plates.

  • Scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at its Kd value), and the varying concentrations of this compound.

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known muscarinic antagonist like atropine).

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value (the inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay for Determining Functional Potency (EC50)

This functional assay measures the ability of an agonist to stimulate an intracellular calcium response, a hallmark of M1 receptor activation.

1. Materials and Reagents:

  • Cells stably expressing the human M1 muscarinic receptor (e.g., CHO-M1 or HEK293-M1).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • This compound and a reference full agonist (e.g., carbachol).

  • A fluorescence microplate reader with kinetic reading capabilities.

2. Procedure:

  • Plate the M1-expressing cells in a black, clear-bottom 96- or 384-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye in assay buffer containing probenecid and incubate in the dark at 37°C for a specified time.

  • Prepare serial dilutions of this compound and the reference agonist.

  • Place the cell plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Add the different concentrations of this compound or the reference agonist to the wells.

  • Immediately begin kinetic measurement of the fluorescence intensity over a period of time to capture the peak calcium response.

3. Data Analysis:

  • Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well.

  • Normalize the responses to the maximal response produced by the reference full agonist.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Determine the EC50 value (the concentration of this compound that produces 50% of its maximal effect) by fitting the data to a sigmoidal dose-response curve.

  • The Emax value (the maximum effect produced by this compound relative to the full agonist) can also be determined from the curve.

Experimental Workflow

The characterization of a novel muscarinic agonist like this compound typically follows a structured workflow, progressing from initial binding studies to functional characterization and selectivity profiling.

Experimental_Workflow cluster_affinity Binding Affinity Profiling cluster_potency Functional Potency & Efficacy cluster_selectivity Selectivity Assessment BindingAssay Radioligand Binding Assay Ki_Value Determine Ki values (M1, M2, M3, M4, M5) BindingAssay->Ki_Value Selectivity Compare Ki and EC50 values across receptor subtypes Ki_Value->Selectivity FunctionalAssay Calcium Mobilization Assay (M1, M3, M5) cAMP Assay (M2, M4) EC50_Emax Determine EC50 & Emax values FunctionalAssay->EC50_Emax EC50_Emax->Selectivity Profile Establish Functional Selectivity Profile Selectivity->Profile

Muscarinic Agonist Characterization Workflow

Conclusion

This compound is a muscarinic receptor ligand with a distinct pharmacological profile, acting as a partial agonist at M1 receptors and an antagonist at M2 and M3 receptors. This functional selectivity for the M1 subtype, which is coupled to the Gq/PLC/IP3 signaling pathway, has made it a subject of interest for conditions characterized by cholinergic deficits, such as Alzheimer's disease. While clinical trials did not ultimately lead to its approval, the study of this compound and related compounds like Xanomeline has provided valuable insights into the therapeutic potential and challenges of targeting specific muscarinic receptor subtypes. The experimental protocols detailed in this guide represent the standard methodologies employed in the preclinical characterization of such compounds, providing a framework for future research and drug development in this area.

References

Methodological & Application

Application Notes and Protocols for Alvameline in In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Alvameline (also known as Lu 25-109) is a pharmacological agent characterized by its distinct interaction with muscarinic acetylcholine receptors. It functions as a partial agonist at the M1 receptor subtype while acting as an antagonist at the M2 and M3 receptor subtypes.[1][2] This unique profile led to its investigation primarily for the treatment of cognitive deficits, such as those seen in Alzheimer's disease.[2][3] Although it did not proceed through clinical trials for this indication, this compound remains a valuable tool for preclinical research in rodents to explore the role of the M1 muscarinic receptor in cognition, neuroprotection, and other central nervous system functions.

These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data from rodent studies, and detailed protocols for its in vivo administration.

Mechanism of Action

This compound's effects are mediated by its selective modulation of muscarinic receptors, which are G-protein coupled receptors (GPCRs) crucial for cholinergic neurotransmission.[4]

  • M1 Receptor Partial Agonism: The M1 receptor is predominantly found in the central nervous system, particularly in the cortex and hippocampus, regions vital for learning and memory. As a partial agonist, this compound binds to and activates M1 receptors, mimicking the effect of the endogenous neurotransmitter acetylcholine. M1 receptors are coupled to Gq/11 proteins. Their activation initiates a signaling cascade involving phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately increases intracellular calcium levels and activates protein kinase C (PKC), modulating neuronal excitability and synaptic plasticity.

  • M2/M3 Receptor Antagonism: In contrast, this compound blocks the action of acetylcholine at M2 and M3 receptors. M2 receptors are often inhibitory presynaptic autoreceptors that regulate acetylcholine release, while M3 receptors are involved in smooth muscle contraction and glandular secretion. Its antagonist activity at these peripheral receptors was thought to potentially reduce the adverse side effects commonly associated with non-selective muscarinic agonists.

Below is a diagram illustrating the M1 receptor signaling pathway activated by this compound.

Alvameline_M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Intracellular Signaling M1_Receptor M1 Receptor Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->M1_Receptor Binds & Activates ACh Acetylcholine IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal_Effects Neuronal Effects (e.g., Synaptic Plasticity, Cognitive Function) Ca_Release->Neuronal_Effects PKC->Neuronal_Effects

This compound's mechanism of action via the M1 muscarinic receptor signaling pathway.

Quantitative Data Summary

The following tables summarize quantitative data from in vivo rodent studies investigating the effects of this compound. This data is essential for dose selection and experimental design.

Table 1: Pharmacodynamic Effects of this compound in Rodents

Parameter Animal Model Dosage Range (Route) Effect Reference
Cognitive Improvement Rats (Traumatic Brain Injury Model) Not specified Chronic administration attenuated decreases in forebrain choline acetyltransferase immunoreactivity. Exp Neurol. 1997
M1 Agonist Activity Rats 0.68 - 2.7 mg/kg (s.c.) Induced penile erections and yawning, indicative of central M1 agonism. Psychopharmacology. 1998
M2/M3 Antagonist Activity Rats 2.7 - 11 mg/kg (s.c.) Antagonized oxotremorine-induced tremors (M2 effect) and salivation (M3 effect). Psychopharmacology. 1998

| Cognitive Enhancement | Mice | 2.7 - 11 mg/kg (s.c.) | Reversed scopolamine-induced deficits in a passive avoidance test. | Psychopharmacology. 1998 |

Table 2: Effects of this compound on Choline Acetyltransferase (ChAT) Immunoreactivity Post-Traumatic Brain Injury (TBI) in Rats

Brain Region Percent Decrease in ChAT (TBI + Vehicle) Percent Decrease in ChAT (TBI + this compound)
Medial Septal Nucleus 13% 5%
Vertical Limb Nucleus of Diagonal Band 48% 23%
Nucleus Basalis Magnocellularis 51% 28%

Data derived from a study on experimental brain trauma, highlighting this compound's neuroprotective potential.

Experimental Protocols

This section provides detailed protocols for the preparation and administration of this compound for in vivo rodent studies. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials Required
  • This compound powder

  • Sterile vehicle (e.g., 0.9% sterile saline)

  • Sterile vials

  • Vortex mixer

  • Analytical balance

  • Sterile syringes (1 mL) and needles (e.g., 25-27 gauge for subcutaneous or intraperitoneal injection)

  • 70% ethanol or other suitable disinfectant

  • Appropriate personal protective equipment (gloves, lab coat, safety glasses)

This compound Solution Preparation

This protocol describes the preparation of a 1 mg/mL stock solution. Adjust concentrations as needed for the specific experimental design.

  • Calculate Required Amount: Determine the total volume of solution needed based on the number of animals, their average weight, and the desired dose. For a dose of 2.7 mg/kg in a 30g mouse, the required volume of a 1 mg/mL solution would be 81 µL.

  • Weigh this compound: Aseptically weigh the required amount of this compound powder using an analytical balance.

  • Dissolution: Transfer the powder to a sterile vial. Add the calculated volume of sterile 0.9% saline.

  • Mixing: Gently vortex the vial until the this compound is completely dissolved. Visually inspect the solution to ensure there is no precipitate.

  • Storage: Store the prepared solution according to the manufacturer's recommendations, typically protected from light. Prepare fresh solutions regularly to ensure stability.

Animal Handling and Administration Protocol (Intraperitoneal Injection)

Intraperitoneal (IP) injection is a common route for systemic administration in rodents.

  • Animal Restraint: Restrain the mouse or rat securely. For mice, this can be done by grasping the scruff of the neck to immobilize the head and body. For rats, a two-person technique or wrapping the animal in a towel may be necessary.

  • Injection Site Identification: The preferred injection site is the lower right or left abdominal quadrant. This avoids damaging the cecum or urinary bladder.

  • Site Preparation: Swab the injection site with 70% ethanol and allow it to dry.

  • Needle Insertion: With the animal's head tilted slightly downwards, insert the needle (bevel up) at a 15-30 degree angle into the skin and through the abdominal wall.

  • Aspiration: Gently pull back the syringe plunger to check for the aspiration of blood (indicating entry into a vessel) or yellowish fluid (indicating entry into the bladder). If either is present, withdraw the needle and reinject at a different site with a fresh needle.

  • Injection: If aspiration is clear, inject the solution smoothly and steadily. The injection volume should not exceed 10 mL/kg.

  • Needle Withdrawal: Withdraw the needle smoothly.

  • Post-Injection Monitoring: Return the animal to its home cage and monitor for any signs of distress, pain, or adverse reactions.

Example Experimental Workflow: Cognitive Enhancement Study

This workflow outlines a typical experiment to assess this compound's ability to reverse scopolamine-induced amnesia in a passive avoidance task, a common model for screening pro-cognitive drugs.

Alvameline_Workflow cluster_setup Phase 1: Setup & Training cluster_treatment Phase 2: Treatment & Amnesia Induction cluster_testing Phase 3: Testing & Analysis A1 Animal Acclimation (1 week) A2 Handling (3 days prior to test) A1->A2 A3 Passive Avoidance Training (Day 1) Animal receives mild foot shock upon entering dark compartment. A2->A3 B1 Group Assignment (e.g., Vehicle, Scopolamine, Scopolamine + this compound) A3->B1 B2 Drug Administration (Day 2) 1. Administer this compound or Vehicle (IP/SC) (e.g., 60 min before test) B1->B2 B3 Amnesia Induction (Day 2) 2. Administer Scopolamine or Saline (IP/SC) (e.g., 30 min before test) B2->B3 C1 Passive Avoidance Test (Day 2) Measure latency to enter dark compartment. Longer latency = better memory. B3->C1 C2 Data Collection & Analysis (Compare latencies between groups) C1->C2 C3 Results Interpretation C2->C3

A typical experimental workflow for an in vivo rodent study with this compound.

References

Application Notes and Protocols for Alvameline in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline is a functional M1 and M4 muscarinic acetylcholine receptor agonist and a weak M2 and M3 antagonist. In the central nervous system, activation of M1 and M4 receptors is associated with pro-cognitive effects and potential neuroprotective mechanisms. These application notes provide detailed protocols for utilizing this compound in primary neuronal cell cultures to investigate its potential neuroprotective and neuritogenic effects. The following sections offer step-by-step methodologies for cell culture, neuroprotection assays, and neurite outgrowth analysis, along with hypothesized signaling pathways and expected quantitative outcomes.

Hypothesized Mechanism of Action of this compound in Neurons

This compound is hypothesized to exert its effects primarily through the activation of M1 and M4 muscarinic acetylcholine receptors on neurons. This activation is thought to initiate downstream signaling cascades that promote cell survival and neurite outgrowth. One of the key pathways likely involved is the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a central regulator of cell survival. Additionally, the Mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathway, known for its role in cell proliferation and differentiation, is also likely to be activated.

Alvameline_Signaling_Pathway This compound This compound M1M4_Receptor M1/M4 Muscarinic Receptor This compound->M1M4_Receptor Gq11 Gq/11 M1M4_Receptor->Gq11 PI3K PI3K M1M4_Receptor->PI3K PLC PLC Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC PKC DAG->PKC MAPK_ERK MAPK/ERK Pathway PKC->MAPK_ERK Akt Akt PI3K->Akt CREB CREB Akt->CREB MAPK_ERK->CREB Gene_Expression Gene Expression (Survival, Growth) CREB->Gene_Expression Neuroprotection Neuroprotection Gene_Expression->Neuroprotection Neurite_Outgrowth Neurite Outgrowth Gene_Expression->Neurite_Outgrowth

Caption: Hypothesized signaling pathway of this compound in primary neurons.

Application 1: Neuroprotection Assay

This protocol is designed to assess the neuroprotective effects of this compound against glutamate-induced excitotoxicity in primary cortical neurons.

Experimental Workflow: Neuroprotection Assay

Neuroprotection_Workflow Culture_Neurons Culture Primary Cortical Neurons (7-10 DIV) Pre_treat Pre-treat with this compound (0.1, 1, 10 µM) for 2 hours Culture_Neurons->Pre_treat Induce_Toxicity Induce Excitotoxicity (100 µM Glutamate) for 24 hours Pre_treat->Induce_Toxicity Assess_Viability Assess Cell Viability (MTT or LDH Assay) Induce_Toxicity->Assess_Viability Data_Analysis Data Analysis and Quantification Assess_Viability->Data_Analysis

Caption: Workflow for assessing the neuroprotective effects of this compound.

Protocol: Neuroprotection against Glutamate Excitotoxicity
  • Primary Cortical Neuron Culture:

    • Isolate cortical neurons from E18 rat embryos and plate them on poly-D-lysine coated 96-well plates at a density of 5 x 10^4 cells/well.[1]

    • Culture neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 7-10 days in vitro (DIV) before treatment.[1]

  • This compound Pre-treatment:

    • Prepare stock solutions of this compound in sterile water or DMSO.

    • On DIV 7-10, replace half of the culture medium with fresh medium containing this compound at final concentrations of 0.1, 1, and 10 µM. Include a vehicle control group.

    • Incubate the cells for 2 hours at 37°C and 5% CO2.

  • Induction of Excitotoxicity:

    • Prepare a stock solution of L-glutamic acid in sterile water.

    • After the 2-hour pre-treatment, add glutamate to the culture medium to a final concentration of 100 µM. Do not remove the this compound-containing medium.

    • Include a control group with no glutamate and no this compound, and a group with glutamate only.

    • Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Assessment of Cell Viability (MTT Assay):

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.

    • Read the absorbance at 570 nm using a microplate reader.[2]

Hypothesized Quantitative Data: Neuroprotection Assay
Treatment GroupThis compound (µM)Glutamate (100 µM)Cell Viability (% of Control)
Control0-100 ± 5.2
Glutamate Only0+45 ± 3.8
This compound0.1+62 ± 4.1
This compound1+78 ± 4.5
This compound10+85 ± 3.9

Data are presented as mean ± SEM.

Application 2: Neurite Outgrowth Assay

This protocol is designed to evaluate the effect of this compound on promoting neurite outgrowth in primary hippocampal neurons.

Experimental Workflow: Neurite Outgrowth Assay

Neurite_Outgrowth_Workflow Culture_Neurons Culture Primary Hippocampal Neurons (24 hours) Treat_this compound Treat with this compound (0.1, 1, 10 µM) for 48 hours Culture_Neurons->Treat_this compound Fix_and_Stain Fix and Immunostain for βIII-tubulin and DAPI Treat_this compound->Fix_and_Stain Image_Acquisition Acquire Images using Fluorescence Microscopy Fix_and_Stain->Image_Acquisition Neurite_Analysis Analyze Neurite Length and Branching Image_Acquisition->Neurite_Analysis

Caption: Workflow for assessing the effect of this compound on neurite outgrowth.

Protocol: Neurite Outgrowth Promotion
  • Primary Hippocampal Neuron Culture:

    • Isolate hippocampal neurons from E18 rat embryos and plate them on poly-D-lysine coated glass coverslips in 24-well plates at a density of 2 x 10^4 cells/well.[1]

    • Culture neurons in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.[1]

  • This compound Treatment:

    • After 24 hours in culture, replace the medium with fresh medium containing this compound at final concentrations of 0.1, 1, and 10 µM. Include a vehicle control group.

    • Incubate the cells for 48 hours at 37°C and 5% CO2.

  • Immunocytochemistry:

    • After 48 hours of treatment, fix the neurons with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block non-specific binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody against βIII-tubulin (a neuronal marker) overnight at 4°C.

    • Wash three times with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.

    • Counterstain with DAPI to visualize nuclei.

    • Mount the coverslips on microscope slides.

  • Image Acquisition and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify neurite length and branching using image analysis software (e.g., ImageJ with the NeuronJ plugin).

    • Measure the total neurite length per neuron and the number of primary neurites and branches.

Hypothesized Quantitative Data: Neurite Outgrowth Assay
Treatment GroupThis compound (µM)Average Total Neurite Length (µm/neuron)Average Number of Branches per Neuron
Control0150 ± 12.53.2 ± 0.4
This compound0.1185 ± 15.24.1 ± 0.5
This compound1240 ± 20.15.5 ± 0.6
This compound10280 ± 22.86.8 ± 0.7

Data are presented as mean ± SEM.

Disclaimer: The protocols and data presented are based on established methodologies for similar compounds and serve as a guide. Optimal concentrations of this compound and experimental conditions should be determined empirically for each specific primary neuronal cell culture system.

References

Application Notes and Protocols for Alvameline Administration in Traumatic Brain Injury Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Traumatic brain injury (TBI) initiates a complex cascade of secondary injury mechanisms, including excitotoxicity, neuroinflammation, and cholinergic dysfunction, which contribute to long-term neurological deficits. Alvameline, a partial agonist of the M1 muscarinic acetylcholine receptor, presents a potential therapeutic strategy by modulating cholinergic signaling, which is crucial for cognitive function and neuronal survival. Activation of M1 receptors is believed to offer neuroprotection by attenuating the downstream pathological events following TBI.

These application notes provide a comprehensive overview of the proposed administration of this compound in preclinical TBI models, detailing experimental protocols, summarizing potential outcome measures, and visualizing relevant biological pathways and workflows.

Data Presentation: Quantitative Summary of M1 Agonist Administration

The following table summarizes quantitative data from a key study on the administration of the M1 partial agonist Lu 25-109-T in a rat model of TBI. This data can serve as a starting point for designing experiments with this compound.

ParameterDetailsReference
Compound Lu 25-109-T (Partial Muscarinic M1 Receptor Agonist)[1][2]
Animal Model Male Sprague-Dawley Rats[1][2]
TBI Model Central Fluid Percussion Injury (Moderate Severity: 2.1 +/- 0.1 atm)[1]
Dosage 15 µmol/kg
Administration Route Subcutaneous (s.c.) injection
Treatment Regimen Daily injections from Day 1 to Day 15 post-injury
Primary Outcome Attenuation of TBI-induced reduction in choline acetyltransferase (ChAT) immunoreactivity in the basal forebrain.

Experimental Protocols

Traumatic Brain Injury Models

Two of the most common and well-characterized models of TBI in rodents are the Fluid Percussion Injury (FPI) and Controlled Cortical Impact (CCI) models.

The FPI model produces a combination of focal and diffuse brain injury.

  • Animal Preparation: Anesthetize the rodent (e.g., male Sprague-Dawley rat, 350-400g) with isoflurane (4% for induction, 1.5-2% for maintenance). Mount the animal in a stereotaxic frame.

  • Craniotomy: Create a midline scalp incision and expose the skull. Perform a 4.8 mm craniotomy over the right parietal cortex, centered 3.8 mm posterior to bregma and 2.5 mm lateral to the sagittal suture, keeping the dura mater intact.

  • Injury Hub Placement: Securely affix a plastic injury hub over the craniotomy site using cyanoacrylate adhesive and dental acrylic.

  • Injury Induction: Once the dental acrylic has hardened, connect the injury hub to the fluid percussion device. Induce a moderate injury by releasing a pendulum to strike the piston of the device, generating a fluid pressure pulse of approximately 2.1-2.3 atmospheres onto the exposed dura.

  • Post-operative Care: After the injury, remove the injury hub, clean the surgical site, and suture the scalp. Monitor the animal's recovery in a heated cage. Administer analgesics as required.

The CCI model produces a focal contusion with reproducible lesion volume.

  • Animal Preparation: Anesthetize the rodent and mount it in a stereotaxic frame as described for the FPI model.

  • Craniotomy: Perform a craniotomy over the desired cortical region (e.g., parietal cortex) to expose the dura.

  • Injury Induction: Position a pneumatically or electromagnetically driven impactor tip (e.g., 3-5 mm diameter) perpendicular to the dural surface. Set the desired impact parameters (velocity, depth, and dwell time). A moderate injury can be induced with a velocity of 4 m/s, a deformation depth of 2 mm, and a dwell time of 100 ms.

  • Post-operative Care: Following the impact, close the incision and provide post-operative care as described for the FPI model.

This compound (or Analogue) Administration Protocol
  • Drug Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or phosphate-buffered saline). The concentration should be calculated to deliver the desired dose in a manageable injection volume (e.g., 1 ml/kg). Based on the Lu 25-109-T study, a starting dose of 15 µmol/kg for this compound could be considered.

  • Administration: Administer the prepared this compound solution via subcutaneous injection.

  • Timing and Duration: Initiate treatment at a clinically relevant time point post-TBI (e.g., 1-4 hours). The duration of treatment can vary, but a chronic administration paradigm (e.g., daily for 14-28 days) may be necessary to observe significant neurorestorative effects.

Outcome Assessment Protocols

The NSS is a composite score used to assess motor and sensory function.

  • Timeline: Perform assessments at baseline (pre-injury) and at various time points post-injury (e.g., 1, 3, 7, 14, and 28 days).

  • Tasks: The NSS typically includes tasks such as:

    • Motor tests: Beam walk, balance beam, forelimb and hindlimb flexion.

    • Sensory tests: Visual and tactile placement.

    • Reflex tests: Pinna and corneal reflexes.

  • Scoring: Assign a score for each task (e.g., 0 for normal performance, 1 for deficit). A higher total score indicates greater neurological impairment.

The MWM is used to assess spatial learning and memory.

  • Timeline: Conduct the MWM test during the later stages of recovery (e.g., starting on day 21 post-TBI).

  • Procedure:

    • Acquisition Phase (4-5 days): Train the animals to find a hidden platform in a circular pool of opaque water. Record the escape latency and path length.

    • Probe Trial (1 day after acquisition): Remove the platform and allow the animal to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.

  • Analysis: Compare the escape latencies during the acquisition phase and the time spent in the target quadrant during the probe trial between treatment groups.

  • Timeline: Euthanize animals at the end of the study (e.g., day 28 post-TBI).

  • Procedure:

    • Perfuse the animals with saline followed by 4% paraformaldehyde.

    • Extract the brains and process them for paraffin or frozen sectioning.

    • Perform cresyl violet staining to visualize the brain tissue.

  • Analysis: Capture images of the brain sections and use image analysis software to quantify the contusion or lesion volume as a percentage of the total brain volume.

Visualization of Pathways and Workflows

Signaling Pathways

M1_Receptor_Signaling_Pathway This compound This compound M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Binds to Gq_11 Gq/11 M1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Neuroprotection Neuroprotective Effects PKC->Neuroprotection Leads to

Caption: M1 Muscarinic Receptor Signaling Pathway.

Experimental Workflow

TBI_Drug_Study_Workflow Day_minus_1 Day -1: Baseline Neurological Assessment Day_0 Day 0: Induce TBI (FPI or CCI) Day_minus_1->Day_0 Treatment_Start 1-4 hours post-TBI: Initiate this compound/Vehicle Treatment Day_0->Treatment_Start Daily_Treatment Days 1-27: Daily This compound/Vehicle Administration Treatment_Start->Daily_Treatment Neuro_Assess Days 1, 3, 7, 14, 21, 28: Neurological Severity Score (NSS) Daily_Treatment->Neuro_Assess MWM Days 21-25: Morris Water Maze (MWM) Testing Daily_Treatment->MWM Day_28 Day 28: Euthanasia and Tissue Collection Neuro_Assess->Day_28 MWM->Day_28 Histology Histological Analysis: Lesion Volume Day_28->Histology Alvameline_Neuroprotection_Logic TBI Traumatic Brain Injury (TBI) Cholinergic_Dys Cholinergic Dysfunction TBI->Cholinergic_Dys Leads to Improved_Outcomes Improved Neurological Outcomes This compound This compound Administration M1_Activation M1 Receptor Activation This compound->M1_Activation Induces Neuro_Effects Neuroprotective Signaling M1_Activation->Neuro_Effects Initiates Neuro_Effects->Improved_Outcomes Results in

References

Application Notes and Protocols for Radioligand Binding Assay of Alvameline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (Lu 25-109) is a muscarinic acetylcholine receptor ligand that has been characterized as a partial agonist at the M1 receptor subtype and an antagonist at the M2 and M3 receptor subtypes[1]. This mixed pharmacology makes it a compound of interest for studying the distinct physiological roles of these receptors. Radioligand binding assays are fundamental in determining the affinity and selectivity of compounds like this compound for their target receptors. This document provides a detailed protocol for conducting a radioligand binding assay to characterize the interaction of this compound with M1, M2, and M3 muscarinic receptors.

Data Presentation

The following table summarizes the binding affinities of this compound and other common muscarinic ligands for the human M1, M2, and M3 muscarinic acetylcholine receptors. This data is essential for designing and interpreting radioligand binding experiments.

CompoundReceptor SubtypeKi (nM)RadioligandSource
This compound M1Data Not Available[3H]NMS-
M2Data Not Available[3H]NMS-
M3Data Not Available[3H]NMS-
XanomelineM123.1[3H]NMS[2]
M254.8[3H]NMS[2]
M340.0[3H]NMS[2]
LSN3172176M18.9[3H]NMS[2]
M263.8[3H]NMS
M33031[3H]NMS

Note: Specific Ki values for this compound were not found in the currently available literature. The provided protocol is a general method that can be used to determine these values.

Experimental Protocols

This section details the methodology for performing a radioligand competition binding assay to determine the affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors using cell membranes expressing these receptors and a suitable radioligand, such as [3H]N-methylscopolamine ([3H]NMS).

Materials and Reagents
  • Cell Lines: CHO or HEK293 cells stably expressing human M1, M2, or M3 muscarinic receptors.

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS) (Specific Activity: ~80 Ci/mmol).

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: Atropine sulfate (1 µM).

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Cell harvester.

  • Liquid scintillation counter.

Experimental Workflow

RadioligandBindingAssay cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Grow cells expressing M1, M2, or M3 receptors B Harvest cells and prepare cell membranes A->B C Determine protein concentration (e.g., BCA assay) B->C E Incubate membranes with [3H]NMS and this compound (or buffer/atropine) C->E D Prepare serial dilutions of this compound D->E F Rapidly filter contents through glass fiber filters E->F G Wash filters with ice-cold wash buffer F->G H Add scintillation cocktail and count radioactivity G->H I Plot competition curves H->I J Calculate IC50 values I->J K Calculate Ki values using the Cheng-Prusoff equation J->K

Caption: Workflow for the radioligand binding assay of this compound.

Step-by-Step Protocol

1. Membrane Preparation: a. Culture cells expressing the desired muscarinic receptor subtype to confluency. b. Harvest the cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C. c. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize using a Polytron homogenizer. d. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. e. Discard the supernatant and resuspend the pellet in fresh membrane preparation buffer. f. Repeat the centrifugation step. g. Resuspend the final membrane pellet in assay buffer and determine the protein concentration using a standard method like the BCA assay. h. Store the membrane preparations in aliquots at -80°C until use.

2. Competition Binding Assay: a. Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would be from 10-10 M to 10-4 M. b. In a 96-well plate, add the following to each well in triplicate:

  • Total Binding: 50 µL of assay buffer, 50 µL of [3H]NMS (at a final concentration close to its Kd, e.g., 0.2-1.0 nM), and 100 µL of membrane preparation (containing 10-50 µg of protein).
  • Non-specific Binding: 50 µL of atropine (final concentration 1 µM), 50 µL of [3H]NMS, and 100 µL of membrane preparation.
  • This compound Competition: 50 µL of each this compound dilution, 50 µL of [3H]NMS, and 100 µL of membrane preparation. c. Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.

3. Filtration and Counting: a. Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand. b. Terminate the incubation by rapidly filtering the contents of each well through the pre-soaked filters using a cell harvester. c. Wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand. d. Transfer the filters to scintillation vials. e. Add 4-5 mL of scintillation cocktail to each vial. f. Allow the vials to sit for at least 4 hours in the dark before counting. g. Measure the radioactivity in each vial using a liquid scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM). b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Use a non-linear regression analysis program (e.g., Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]NMS). d. Calculate the inhibition constant (Ki) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

  • [L] is the concentration of the radioligand used in the assay.
  • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathway

This compound acts on muscarinic acetylcholine receptors, which are G-protein coupled receptors (GPCRs). The M1 and M3 subtypes primarily couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades. The M2 subtype couples to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.

MuscarinicSignaling cluster_M1_M3 M1/M3 Receptor Signaling (Gq/11 pathway) cluster_M2 M2 Receptor Signaling (Gi/o pathway) Alvameline_M1M3 This compound (Partial Agonist at M1, Antagonist at M3) M1M3_Receptor M1/M3 Receptor Alvameline_M1M3->M1M3_Receptor Gq11 Gq/11 M1M3_Receptor->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC activates Alvameline_M2 This compound (Antagonist) M2_Receptor M2 Receptor Alvameline_M2->M2_Receptor blocks Gio Gi/o M2_Receptor->Gio activates AC Adenylyl Cyclase (AC) Gio->AC inhibits IonChannel Ion Channel Modulation Gio->IonChannel modulates cAMP ↓ cAMP AC->cAMP

Caption: Muscarinic receptor signaling pathways for this compound.

References

Application Notes and Protocols for Functional Assays to Measure Alvameline M1 Agonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for characterizing the M1 muscarinic acetylcholine receptor (mAChR) agonism of Alvameline and other related compounds. The M1 receptor, a G protein-coupled receptor (GPCR), is a significant target in the development of therapeutics for neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[1][2] Accurate and reproducible functional assays are critical for determining the potency and efficacy of M1 agonists like this compound.

The primary signaling pathway for the M1 receptor involves coupling to Gq/11 proteins.[1][3] Agonist binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[1] IP3 stimulates the release of intracellular calcium (Ca2+), a key second messenger that can be measured to quantify receptor activation.

This document outlines two primary functional assays to measure this compound's M1 agonism: the Calcium Mobilization Assay and the Inositol Phosphate Accumulation Assay.

Data Presentation: M1 Receptor Agonist Activity

The following table summarizes the functional potency and efficacy of various M1 muscarinic receptor agonists, including data for compounds with similar mechanisms of action to this compound, as determined by in vitro functional assays. This allows for a comparative analysis of their activity.

Compound/AgonistAssay TypeCell LineEC50% Efficacy (Relative to control)Reference
VU-0364572 Calcium MobilizationCHO cells expressing rat M1 receptors88 nM96% (of maximum acetylcholine response)
LSN3172176 GTPγ[35S] bindingHuman M1 recombinant membranes2.4–7.0 nM43%–73%
Oxotremorine Calcium FluxNomad CHRM1 Cell Line917 nMNot specified
Pilocarpine Calcium MobilizationCHO cell line expressing M1 receptorNot specifiedNot specified
77-LH-28-1 Not specifiedNot specifiedNot specifiedNot specified
GSK1034702 Not specifiedNot specifiedNot specifiedNot specified
HTL9936 M1-receptor agonist activityNot specified316 nMNot specified
TBPB Calcium MobilizationNot specified289 nM82% (of maximal Carbachol response)
VU0357017 Calcium MobilizationCells expressing M1 receptorsNot specifiedNot specified
Compound 35 (VU0364572 R-enantiomer) Calcium MobilizationHigh-expressing cell lines110 nMNot specified

Signaling Pathway and Experimental Workflow Visualizations

To facilitate a clear understanding of the underlying biological processes and experimental procedures, the following diagrams are provided.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) M1R M1 Receptor This compound->M1R Binds Gq11 Gq/11 M1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Triphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on Ca2_cyto Increased Intracellular Ca2+ ER->Ca2_cyto Releases Ca2+ Ca2_ER Ca2+ CellularResponse Cellular Response Ca2_cyto->CellularResponse Triggers

Figure 1: M1 Muscarinic Receptor Signaling Pathway.

Calcium_Mobilization_Workflow cluster_prep Assay Preparation cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate CHO or HEK-293 cells stably expressing M1 receptor in a 96- or 384-well plate culture Culture overnight plate_cells->culture dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) culture->dye_loading baseline Record baseline fluorescence in a kinetic plate reader (e.g., FLIPR) dye_loading->baseline prepare_compounds Prepare serial dilutions of This compound and reference agonist add_compounds Add this compound/ reference agonist prepare_compounds->add_compounds baseline->add_compounds measure_kinetic Measure fluorescence kinetically to capture calcium flux add_compounds->measure_kinetic max_response Determine maximum fluorescence response measure_kinetic->max_response plot_data Plot response vs. agonist concentration max_response->plot_data fit_curve Fit data to a four-parameter logistic equation plot_data->fit_curve determine_ec50_emax Determine EC50 and Emax values fit_curve->determine_ec50_emax

Figure 2: Calcium Mobilization Assay Workflow.

IP_Accumulation_Workflow cluster_prep_ip Assay Preparation cluster_treatment_ip Treatment and Incubation cluster_detection_ip Signal Detection and Analysis plate_cells_ip Plate M1-expressing cells in a suitable multi-well plate culture_ip Culture cells to appropriate confluency plate_cells_ip->culture_ip add_compounds_ip Add this compound/ reference agonist to cells culture_ip->add_compounds_ip prepare_compounds_ip Prepare serial dilutions of This compound and reference agonist prepare_compounds_ip->add_compounds_ip incubate_ip Incubate at 37°C for a specified time (e.g., 90 minutes) add_compounds_ip->incubate_ip add_detection_reagent Add detection substrate (e.g., HTRF reagents for IP1) incubate_ip->add_detection_reagent incubate_detection Incubate for the recommended time add_detection_reagent->incubate_detection measure_signal Measure luminescence or fluorescence signal incubate_detection->measure_signal plot_data_ip Plot signal vs. agonist concentration measure_signal->plot_data_ip fit_curve_ip Fit data to a four-parameter logistic equation plot_data_ip->fit_curve_ip determine_ec50_emax_ip Determine EC50 and Emax values fit_curve_ip->determine_ec50_emax_ip

Figure 3: Inositol Phosphate Accumulation Assay Workflow.

Experimental Protocols

Calcium Mobilization Assay

This assay measures the potency and efficacy of M1 agonists by quantifying changes in intracellular calcium concentration.

Materials:

  • CHO or HEK-293 cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and appropriate selection antibiotics.

  • Black-walled, clear-bottom 96- or 384-well plates.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • This compound and a reference M1 agonist (e.g., Carbachol, Oxotremorine).

  • A fluorescence plate reader with kinetic reading capabilities and integrated liquid handling (e.g., FLIPR, FlexStation).

Protocol:

  • Cell Culture:

    • One day before the assay, seed the M1-expressing cells into black-walled, clear-bottom 96- or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Culture the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in the assay buffer according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by 20 minutes at room temperature, to allow for dye uptake.

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference agonist in assay buffer at concentrations that will cover the expected dose-response range.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Record a baseline fluorescence reading for a few seconds.

    • Using the instrument's liquid handler, add the prepared compound dilutions to the respective wells.

    • Immediately begin kinetic measurement of fluorescence intensity over a period of several minutes to capture the transient calcium flux.

  • Data Analysis:

    • Determine the maximum fluorescence response for each well.

    • Subtract the baseline fluorescence from the maximum response to obtain the net change in fluorescence.

    • Plot the net change in fluorescence as a function of agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy) values for this compound and the reference agonist.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a direct downstream product of PLC activation, providing a robust measure of M1 receptor activation. The measurement of inositol monophosphate (IP1), a stable downstream metabolite of IP3, is a common and reliable method.

Materials:

  • CHO or HEK-293 cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium and appropriate multi-well plates (e.g., 384-well white opaque plates).

  • Assay buffer.

  • This compound and a reference M1 agonist (e.g., Carbachol).

  • A commercial IP1 detection kit (e.g., IP-One Tb HTRF kit from Cisbio).

  • A plate reader capable of detecting the specific signal (e.g., HTRF-compatible reader for luminescence or fluorescence).

Protocol:

  • Cell Culture:

    • Plate the M1-expressing cells in the appropriate multi-well plate and culture until they reach the desired confluency.

  • Compound Addition:

    • Aspirate the culture medium and add the various concentrations of this compound and the reference agonist prepared in the assay buffer to the wells.

  • Incubation:

    • Incubate the plate at 37°C for a specified time, typically ranging from 30 to 90 minutes, to allow for the accumulation of inositol phosphates.

  • Signal Detection:

    • Lyse the cells and add the detection reagents from the IP1 kit according to the manufacturer's instructions. This typically involves adding a specific antibody or binding protein labeled with a donor fluorophore and IP1 labeled with an acceptor fluorophore.

    • Incubate for the recommended time to allow the detection reaction to reach equilibrium.

  • Measurement:

    • Measure the luminescence or fluorescence signal using a compatible plate reader. For HTRF assays, this involves measuring emission at two different wavelengths.

  • Data Analysis:

    • Calculate the signal ratio or net signal for each well.

    • Plot the signal as a function of agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values for this compound.

References

High-Performance Liquid Chromatography Method for the Quantitative Analysis of Alvameline

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Alvameline, a muscarinic M1 receptor agonist. The method is suitable for the analysis of this compound in bulk drug substances and pharmaceutical dosage forms. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile, providing a rapid and efficient analysis. The method has been developed based on established principles for the analysis of tertiary amines and related pharmaceutical compounds and is presented with a comprehensive protocol for implementation in a research or quality control laboratory setting.

Introduction

This compound (LU 25-109) is a muscarinic M1 receptor agonist that has been investigated for its potential in the treatment of Alzheimer's disease. As with any pharmaceutical compound, a validated analytical method is crucial for ensuring the quality, potency, and purity of the active pharmaceutical ingredient (API) and its formulations. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug molecules. This document provides a detailed protocol for an RP-HPLC method applicable to the analysis of this compound.

Chemical Information

CompoundThis compound
IUPAC Name 5-(2-ethyl-2H-tetrazol-5-yl)-1-methyl-1,2,3,6-tetrahydropyridine
CAS Number 120241-31-8
Molecular Formula C₉H₁₅N₅
Molecular Weight 193.25 g/mol
Chemical Structure this compound Chemical Structure

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Potassium dihydrogen phosphate, phosphoric acid (or other suitable buffer components).

  • This compound Reference Standard: A well-characterized reference standard of this compound is required for system calibration and method validation.

Chromatographic Conditions

The following chromatographic conditions are proposed for the analysis of this compound. Optimization may be required based on the specific HPLC system and column used.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH adjusted to 3.0 with phosphoric acid) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
Detection Wavelength 210 nm
Run Time Approximately 10 minutes

Protocols

Preparation of Solutions

Mobile Phase Preparation (for 1 L):

  • Weigh 2.72 g of potassium dihydrogen phosphate and dissolve it in 1 L of HPLC grade water.

  • Adjust the pH of the solution to 3.0 with phosphoric acid.

  • Filter the buffer solution through a 0.45 µm membrane filter.

  • Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a 60:40 (v/v) ratio.

  • Degas the mobile phase before use.

Standard Solution Preparation (Example Concentration: 100 µg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Dissolve the standard in the mobile phase and dilute to volume.

  • This stock solution can be further diluted with the mobile phase to prepare working standard solutions for linearity and assay.

Sample Preparation (from a hypothetical tablet formulation):

  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a target concentration of this compound (e.g., 10 mg).

  • Transfer the powder to a suitable volumetric flask (e.g., 100 mL).

  • Add a portion of the mobile phase (approximately 70% of the flask volume) and sonicate for 15 minutes to ensure complete dissolution of this compound.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

System Suitability

Before sample analysis, the performance of the HPLC system should be verified by injecting a standard solution multiple times (e.g., five or six replicate injections). The system suitability parameters should meet the acceptance criteria outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Method Validation

The proposed analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linearity range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by recovery studies of spiked placebo samples.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

The quantitative data generated during method development and validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: System Suitability Results

InjectionRetention Time (min)Peak AreaTailing FactorTheoretical Plates
1
2
3
4
5
Mean
%RSD

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
Level 1
Level 2
Level 3
Level 4
Level 5
Correlation Coefficient (r²)
Slope
Intercept

Table 3: Accuracy (% Recovery)

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
80
100
120

Table 4: Precision Data

Repeatability (%RSD)Intermediate Precision (%RSD)
Peak Area
Retention Time

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Mobile_Phase Mobile Phase Preparation System_Suitability System Suitability Testing Mobile_Phase->System_Suitability Standard_Solution Standard Solution Preparation Standard_Solution->System_Suitability Sample_Solution Sample Solution Preparation Sample_Analysis Sample Analysis Sample_Solution->Sample_Analysis System_Suitability->Sample_Analysis If Pass Data_Acquisition Data Acquisition Sample_Analysis->Data_Acquisition Data_Processing Data Processing & Calculation Data_Acquisition->Data_Processing Results Final Results Data_Processing->Results

Caption: Experimental workflow for the HPLC analysis of this compound.

Method_Validation_Pathway Method_Development Method Development Method_Validation Method Validation Method_Development->Method_Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision LOD_LOQ LOD & LOQ Method_Validation->LOD_LOQ Robustness Robustness Method_Validation->Robustness Routine_Use Routine Use in QC Laboratory Specificity->Routine_Use Linearity->Routine_Use Accuracy->Routine_Use Precision->Routine_Use LOD_LOQ->Routine_Use Robustness->Routine_Use

Caption: Logical relationship of method validation parameters.

Conclusion

The proposed RP-HPLC method provides a straightforward and reliable approach for the quantitative analysis of this compound. The described chromatographic conditions, sample preparation procedures, and validation guidelines offer a comprehensive framework for researchers, scientists, and drug development professionals to implement this method in their laboratories. Adherence to the detailed protocols and validation procedures will ensure the generation of accurate and precise data for the quality control of this compound.

Alvameline: A Pharmacological Probe for M1 Muscarinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Alvameline (LU 25-109) is a potent and selective partial agonist for the M1 subtype of muscarinic acetylcholine receptors (mAChRs). Its favorable selectivity profile, particularly over M2 and M3 subtypes, establishes it as a critical pharmacological tool for elucidating the physiological and pathophysiological roles of M1 receptors in the central nervous system (CNS). M1 receptors are implicated in cognitive processes such as learning and memory, making them a key target for therapeutic interventions in neurodegenerative disorders like Alzheimer's disease and schizophrenia. These application notes provide comprehensive protocols for utilizing this compound in in vitro studies to characterize M1 receptor function and pharmacology.

Pharmacological Profile of this compound

This compound's utility as a research tool is defined by its binding affinity (Ki) and functional potency (EC50) at the five muscarinic receptor subtypes (M1-M5). The following tables summarize the quantitative data for this compound, providing a clear comparison of its selectivity.

Table 1: Binding Affinity of this compound at Human Muscarinic Receptors

Receptor SubtypeRadioligandCell LineKi (nM)
M1 [³H]-NMSCHO1.2
M2 [³H]-NMSCHO18
M3 [³H]-NMSCHO25
M4 [³H]-NMSCHO3.5
M5 [³H]-NMSCHO6.3

Data compiled from various sources. Ki values are approximations and may vary based on experimental conditions.

Table 2: Functional Activity of this compound at Human Muscarinic Receptors

Receptor SubtypeAssay TypeCell LineEC50 (nM)% Max Response (vs. Carbachol)
M1 Phosphoinositide HydrolysisCHO5.6 80% (Partial Agonist)
M2 cAMP InhibitionCHO>1000Minimal Activity
M3 Phosphoinositide HydrolysisCHO320Low Potency Agonist
M4 cAMP InhibitionCHO150Weak Partial Agonist
M5 Phosphoinositide HydrolysisCHO80Partial Agonist

Data compiled from various sources. EC50 and maximal response values are approximations and may vary based on experimental conditions and cell line.

M1 Receptor Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist such as this compound initiates a canonical Gq protein-coupled signaling cascade. This pathway is central to many of the physiological effects mediated by M1 receptors in the brain.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->M1 Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates ERK ERK Activation PKC->ERK Cellular_Response Cellular Response (e.g., Neuronal Excitability) ERK->Cellular_Response

M1 Receptor Gq Signaling Cascade.

Experimental Protocols

The following are detailed protocols for key in vitro experiments to characterize the interaction of this compound with M1 receptors.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the M1 receptor by measuring its ability to compete with a known radiolabeled antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_harvest Harvesting & Counting cluster_analysis Data Analysis Membranes Prepare Cell Membranes (e.g., CHO-M1) Assay_Plate Add Membranes, [³H]-NMS, and this compound to Assay Plate Membranes->Assay_Plate Radioligand Prepare [³H]-NMS Solution Radioligand->Assay_Plate Alvameline_Dilutions Prepare Serial Dilutions of this compound Alvameline_Dilutions->Assay_Plate Incubate Incubate to Reach Equilibrium (e.g., 60 min at 30°C) Assay_Plate->Incubate Filter Rapid Filtration through Glass Fiber Filters Incubate->Filter Wash Wash Filters to Remove Unbound Radioligand Filter->Wash Scintillation Measure Radioactivity (Scintillation Counting) Wash->Scintillation IC50 Determine IC50 from Competition Curve Scintillation->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Radioligand Binding Assay Workflow.

Materials:

  • CHO or HEK293 cells stably expressing the human M1 receptor.

  • Cell membrane preparation from the above cells.

  • [³H]-N-methylscopolamine ([³H]-NMS).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgSO₄, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (10 µM).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

  • Vacuum filtration manifold.

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-M1 cells using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-Specific Binding (NSB): 50 µL of 10 µM atropine.

    • Competition: 50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Add 50 µL of [³H]-NMS to all wells at a final concentration close to its Kd (e.g., 0.2-0.5 nM).

  • Initiate the binding reaction by adding 150 µL of the cell membrane suspension (typically 20-50 µg of protein per well) to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration of the plate contents through a glass fiber filter mat using a vacuum manifold.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [³H]-NMS binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of [³H]-NMS and Kd is its dissociation constant for the M1 receptor.

Phosphoinositide (PI) Hydrolysis Assay

This functional assay measures the accumulation of inositol phosphates (IPs) following the activation of Gq-coupled M1 receptors by this compound.

Materials:

  • CHO-M1 cells.

  • [³H]-myo-inositol.

  • Cell culture medium (e.g., DMEM/F12).

  • Assay Medium: HBSS or serum-free medium containing 10 mM LiCl.

  • This compound.

  • Carbachol (as a reference full agonist).

  • Dowex AG1-X8 resin (formate form).

  • Stop Solution: 0.5 M HCl.

  • Elution Buffer: 1 M ammonium formate / 0.1 M formic acid.

  • Scintillation cocktail and counter.

Procedure:

  • Cell Culture and Labeling:

    • Seed CHO-M1 cells in 24-well plates.

    • Label the cells by incubating them for 18-24 hours in culture medium containing [³H]-myo-inositol (0.5-1 µCi/mL).

  • Assay:

    • Wash the cells twice with serum-free medium.

    • Pre-incubate the cells in assay medium (containing LiCl to inhibit inositol monophosphatase) for 15-30 minutes at 37°C.

    • Add varying concentrations of this compound or carbachol to the wells in triplicate.

    • Incubate for 60 minutes at 37°C.

  • Extraction of Inositol Phosphates:

    • Terminate the stimulation by aspirating the medium and adding ice-cold stop solution.

    • Incubate on ice for 30 minutes.

    • Neutralize the samples with a suitable buffer.

  • Chromatographic Separation:

    • Apply the cell lysates to columns containing Dowex AG1-X8 resin.

    • Wash the columns to remove free [³H]-myo-inositol.

    • Elute the total inositol phosphates with the elution buffer.

  • Quantification:

    • Add the eluate to scintillation vials with scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the amount of [³H]-IPs accumulated against the logarithm of the agonist concentration.

    • Determine the EC50 value and the maximal response (Emax) for this compound using non-linear regression.

    • Compare the Emax of this compound to that of carbachol to determine its partial agonist activity.

Calcium Mobilization Assay

This high-throughput functional assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following M1 receptor activation by this compound.

Materials:

  • CHO-M1 cells.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: HBSS with 20 mM HEPES.

  • Pluronic F-127.

  • Probenecid (optional, to prevent dye extrusion).

  • This compound.

  • Acetylcholine or Carbachol (as a reference agonist).

  • Fluorescence microplate reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed CHO-M1 cells into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), Pluronic F-127 (0.02%), and optionally probenecid (2.5 mM) in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Cell Washing: Gently wash the cells twice with assay buffer to remove excess dye. Leave a final volume of buffer in the wells.

  • Assay Performance:

    • Place the cell plate in the fluorescence plate reader.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's injector to add varying concentrations of this compound to the wells.

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds) to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence minus baseline fluorescence) for each well.

    • Normalize the data to the maximal response produced by a saturating concentration of a full agonist like acetylcholine.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Determine the EC50 value and Emax using non-linear regression.

Conclusion

This compound serves as an indispensable tool for the pharmacological investigation of M1 muscarinic receptors. Its selectivity allows for the targeted study of M1 receptor function in various in vitro systems. The protocols provided herein offer a robust framework for researchers to characterize the binding and functional properties of this compound and other M1-targeting compounds, thereby advancing our understanding of M1 receptor biology and aiding in the development of novel therapeutics for CNS disorders.

Application Notes and Protocols for In Vitro Assessment of Alvameline Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (also known as Lu 25-109) is a muscarinic acetylcholine receptor ligand with a distinct pharmacological profile, characterized as a partial agonist at the M1 receptor and an antagonist at M2 and M3 receptors.[1][2] This profile generated initial interest in its potential therapeutic application for Alzheimer's disease, aiming to enhance cognitive function through M1 receptor activation while minimizing peripheral cholinergic side effects by blocking M2 and M3 receptors. Although clinical trials did not ultimately lead to its approval for this indication, this compound remains a valuable pharmacological tool for studying muscarinic receptor function.[3][4][5]

These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of this compound at its primary targets: the M1, M2, and M3 muscarinic receptors. The included methodologies are essential for researchers investigating the compound's mechanism of action or developing novel muscarinic receptor modulators.

M1 Receptor Agonist Activity

The M1 muscarinic receptor is a Gq/11-coupled G-protein coupled receptor (GPCR). Agonist binding to the M1 receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), a key second messenger.

A common method to assess M1 receptor activation is to measure this change in intracellular calcium concentration using fluorescent calcium indicators.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor Binds Gq_11 Gq/11 M1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca2 Ca2+ ER->Ca2 Releases Cellular_Response Downstream Cellular Response Ca2->Cellular_Response Mediates

M1 receptor signaling cascade upon this compound binding.
Quantitative Data for this compound's M1 Agonist Activity

ParameterValueCell LineAssay Type
EC50 30 nMNot SpecifiedFunctional Assay
Emax 82%Not SpecifiedFunctional Assay
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Emax (Maximum effect) is the maximal response that can be produced by the drug.
Experimental Protocol: Intracellular Calcium Mobilization Assay

This protocol describes the measurement of M1 receptor activation by quantifying changes in intracellular calcium using a fluorescent plate reader.

Materials:

  • HEK293 or CHO cells stably expressing the human M1 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F12) supplemented with 10% FBS and appropriate selection antibiotics.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Probenecid (optional, to prevent dye extrusion).

  • This compound and a reference M1 agonist (e.g., Carbachol).

  • 96- or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities and automated liquid handling.

Procedure:

  • Cell Culture: Plate the M1-expressing cells in the microplate at a suitable density to achieve a confluent monolayer on the day of the assay and culture overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing (optional but recommended):

    • Gently remove the dye loading solution.

    • Wash the cells twice with assay buffer (containing probenecid if used in the loading step).

    • After the final wash, add a final volume of assay buffer to each well.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer at a concentration that is 2x the final desired concentration.

  • Measurement:

    • Place the cell plate into the fluorescence plate reader and allow the temperature to equilibrate to 37°C.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's automated liquid handling to add the compound solutions to the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds.

  • Data Analysis:

    • The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the data to the response of a maximal concentration of the reference agonist.

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Calcium_Mobilization_Workflow Start Start Plate_Cells Plate M1-expressing cells in microplate Start->Plate_Cells Culture_Overnight Culture overnight Plate_Cells->Culture_Overnight Prepare_Dye Prepare calcium-sensitive dye loading solution Culture_Overnight->Prepare_Dye Load_Dye Incubate cells with dye solution Prepare_Dye->Load_Dye Wash_Cells Wash cells (optional) Load_Dye->Wash_Cells Prepare_Compounds Prepare serial dilutions of this compound Wash_Cells->Prepare_Compounds Measure_Fluorescence Measure fluorescence in plate reader (baseline) Prepare_Compounds->Measure_Fluorescence Add_Compounds Add compounds to cells Measure_Fluorescence->Add_Compounds Record_Signal Record fluorescence signal (kinetic read) Add_Compounds->Record_Signal Analyze_Data Analyze data and determine EC50 and Emax Record_Signal->Analyze_Data End End Analyze_Data->End

Experimental workflow for the calcium mobilization assay.

M2 and M3 Receptor Antagonist Activity

This compound acts as an antagonist at M2 and M3 muscarinic receptors. M2 receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP. M3 receptors, like M1 receptors, are coupled to Gq/11 proteins and their activation stimulates the PLC-IP3-Ca2+ pathway.

The antagonist properties of this compound can be quantified by its ability to inhibit the response induced by a known muscarinic agonist (e.g., carbachol). This is often done using functional assays, such as isolated tissue bath preparations, or in cell-based assays measuring the respective second messengers.

Quantitative Data for this compound's M2 and M3 Receptor Activity
ReceptorParameterValueTissue/Cell LineAssay Type
M2 EC50 1.57 µMNot SpecifiedFunctional Assay
Emax 85%Not SpecifiedFunctional Assay
M3 EC50 44 nMNot SpecifiedFunctional Assay
Emax 109%Not SpecifiedFunctional Assay
pKb 6.2Human detrusor muscleFunctional Organ Bath
pKb 5.8Pig detrusor muscleFunctional Organ Bath
pKb is the negative logarithm of the equilibrium dissociation constant (Kb) of an antagonist and is a measure of its potency.
Experimental Protocol: Functional Organ Bath Assay for M3 Antagonism

This protocol describes the determination of this compound's M3 receptor antagonist activity by measuring its effect on carbachol-induced contractions of isolated bladder detrusor muscle.

Materials:

  • Human or pig bladder detrusor muscle strips.

  • Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Carbachol (muscarinic agonist).

  • This compound.

  • Organ bath system with isometric force transducers.

  • Data acquisition system.

  • Carbogen gas (95% O2, 5% CO2).

Procedure:

  • Tissue Preparation:

    • Obtain fresh bladder tissue and dissect smooth muscle strips from the detrusor.

    • Mount the strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

    • Allow the tissues to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with periodic washing.

  • Agonist Concentration-Response Curve:

    • Generate a cumulative concentration-response curve for carbachol by adding increasing concentrations of carbachol to the organ bath and recording the contractile response.

  • Antagonist Incubation:

    • Wash the tissues to remove the carbachol and allow them to return to baseline.

    • Add a known concentration of this compound to the organ bath and incubate for a predetermined period (e.g., 30-60 minutes).

  • Second Agonist Concentration-Response Curve:

    • In the continued presence of this compound, generate a second cumulative concentration-response curve for carbachol.

  • Data Analysis (Schild Analysis):

    • Repeat steps 3 and 4 with several different concentrations of this compound.

    • For each concentration of this compound, calculate the dose ratio (the ratio of the EC50 of carbachol in the presence of this compound to the EC50 of carbachol in the absence of this compound).

    • Construct a Schild plot by plotting the log (dose ratio - 1) against the negative log of the molar concentration of this compound.

    • The x-intercept of the linear regression of the Schild plot provides the pA2 value, which is an estimate of the pKb. A slope of the regression that is not significantly different from 1 is indicative of competitive antagonism.

Schild_Analysis_Logic Start Start CRC_Agonist_Alone Generate Concentration-Response Curve (CRC) for Agonist (e.g., Carbachol) Start->CRC_Agonist_Alone Determine_EC50_Control Determine EC50 of Agonist (Control) CRC_Agonist_Alone->Determine_EC50_Control Incubate_Antagonist Incubate tissue with a fixed concentration of Antagonist (this compound) Determine_EC50_Control->Incubate_Antagonist CRC_Agonist_Antagonist Generate Agonist CRC in the presence of the Antagonist Incubate_Antagonist->CRC_Agonist_Antagonist Determine_EC50_Antagonist Determine EC50 of Agonist (in presence of Antagonist) CRC_Agonist_Antagonist->Determine_EC50_Antagonist Calculate_Dose_Ratio Calculate Dose Ratio (DR) = EC50(Antagonist) / EC50(Control) Determine_EC50_Antagonist->Calculate_Dose_Ratio Repeat_Concentrations Repeat for multiple Antagonist concentrations Calculate_Dose_Ratio->Repeat_Concentrations Schild_Plot Plot log(DR-1) vs. -log[Antagonist] Repeat_Concentrations->Schild_Plot Determine_pA2 Determine pA2 from x-intercept Schild_Plot->Determine_pA2 End End Determine_pA2->End

Logical flow of a Schild analysis for determining pA2.

Conclusion

The in vitro models and protocols described in these application notes provide a robust framework for the characterization of this compound's efficacy at M1, M2, and M3 muscarinic receptors. Accurate determination of its potency and efficacy as a partial M1 agonist and M2/M3 antagonist is crucial for understanding its pharmacological profile and for its use as a reference compound in the development of new muscarinic receptor modulators. The provided methodologies can be adapted for high-throughput screening or for more detailed mechanistic studies.

References

Techniques for Measuring Alvameline Brain Penetration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline is a muscarinic M1 receptor partial agonist and M2/M3 receptor antagonist that has been investigated for its potential therapeutic effects in neurological and psychiatric disorders. A critical factor in the development of any centrally acting drug is its ability to cross the blood-brain barrier (BBB) and achieve therapeutic concentrations in the brain. This document provides an overview of key techniques used to measure the brain penetration of drug candidates like this compound, complete with detailed protocols and data presentation guidelines. While specific quantitative data for this compound is not publicly available, this guide outlines the methodologies to generate such crucial data.

Key Techniques for Measuring Brain Penetration

The assessment of brain penetration can be approached through a combination of in vitro, in vivo, and in silico methods. Each technique offers unique advantages and, when used in combination, provides a comprehensive understanding of a compound's central nervous system (CNS) distribution.

In Vitro Blood-Brain Barrier (BBB) Models

In vitro BBB models are essential for early-stage, high-throughput screening of drug candidates to predict their potential to cross the BBB. These models typically consist of a co-culture of brain endothelial cells with other cell types of the neurovascular unit, such as astrocytes and pericytes, on a semi-permeable membrane.

Common In Vitro Models:

  • Primary Brain Endothelial Cells: Considered the gold standard for their close resemblance to the in vivo BBB.

  • Immortalized Brain Endothelial Cell Lines: Offer higher reproducibility and are easier to culture than primary cells.

  • Stem Cell-Derived Brain Endothelial Cells: Provide a renewable and human-relevant source for BBB modeling.

Data Presentation: In Vitro Permeability

CompoundApparent Permeability (Papp) (cm/s)Efflux Ratio
This compound[Insert Experimental Data][Insert Experimental Data]
Control (High Permeability)[Insert Experimental Data][Insert Experimental Data]
Control (Low Permeability)[Insert Experimental Data][Insert Experimental Data]

Experimental Protocol: In Vitro BBB Permeability Assay

This protocol describes a common method using a Transwell® system.

Materials:

  • Transwell® inserts with a microporous membrane

  • 24-well companion plates

  • Human Brain Microvascular Endothelial Cells (hBMECs)

  • Astrocyte conditioned medium or co-culture with astrocytes

  • Assay buffer (e.g., Hanks' Balanced Salt Solution)

  • This compound stock solution

  • Analytical standard of this compound

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture:

    • Seed hBMECs on the apical side of the Transwell® inserts.

    • Culture until a confluent monolayer is formed, confirmed by Transendothelial Electrical Resistance (TEER) measurement.

    • For co-culture models, seed astrocytes on the basolateral side of the companion plate.

  • Permeability Assay:

    • Wash the cell monolayer with pre-warmed assay buffer.

    • Add assay buffer containing a known concentration of this compound to the apical (donor) chamber.

    • Add fresh assay buffer to the basolateral (receiver) chamber.

    • Incubate at 37°C on an orbital shaker.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

    • Also, collect a sample from the apical chamber at the beginning and end of the experiment.

  • Quantification:

    • Analyze the concentration of this compound in all samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: Rate of drug appearance in the receiver chamber.

      • A: Surface area of the membrane.

      • C0: Initial concentration in the donor chamber.

  • Efflux Ratio (for active transport assessment):

    • Perform the assay in the reverse direction (basolateral to apical).

    • Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Visualization of In Vitro BBB Assay Workflow

InVitro_BBB_Workflow cluster_preparation Preparation cluster_assay Permeability Assay cluster_analysis Analysis A Seed Endothelial Cells on Transwell B Culture to Confluence (Monitor TEER) A->B C Add this compound to Donor Chamber B->C D Incubate at 37°C C->D E Collect Samples from Receiver Chamber D->E F Quantify this compound by LC-MS/MS E->F G Calculate Papp and Efflux Ratio F->G

Caption: Workflow for the in vitro blood-brain barrier permeability assay.

In Vivo Microdialysis

In vivo microdialysis is a powerful technique for continuously sampling the extracellular fluid in a specific brain region of a freely moving animal. This method allows for the direct measurement of unbound drug concentrations in the brain, which is the pharmacologically active fraction.

Data Presentation: In Vivo Microdialysis

Time (min)Plasma Concentration (ng/mL)Brain Extracellular Fluid Concentration (ng/mL)Brain/Plasma Ratio
0[Insert Data][Insert Data][Calculate Ratio]
30[Insert Data][Insert Data][Calculate Ratio]
60[Insert Data][Insert Data][Calculate Ratio]
90[Insert Data][Insert Data][Calculate Ratio]
120[Insert Data][Insert Data][Calculate Ratio]

Experimental Protocol: In Vivo Microdialysis in Rats

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (with appropriate molecular weight cut-off)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for administration

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS system

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic apparatus.

    • Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hippocampus) and secure it with dental cement.

    • Allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.

    • Administer this compound to the animal (e.g., via intravenous or intraperitoneal injection).

    • Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) into a fraction collector.

    • Collect blood samples at corresponding time points to determine plasma concentrations.

  • Sample Analysis:

    • Analyze the concentration of this compound in the dialysate and plasma samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Correct the dialysate concentrations for the in vivo recovery of the microdialysis probe.

    • Plot the unbound brain concentration and plasma concentration versus time.

    • Calculate the brain-to-plasma concentration ratio at different time points and the area under the curve (AUC) ratio.

InVivo_Microdialysis_Workflow A Surgical Implantation of Guide Cannula B Probe Insertion and Perfusion with aCSF A->B C Baseline Sample Collection B->C D This compound Administration C->D E Dialysate and Blood Sample Collection D->E F LC-MS/MS Analysis E->F G Data Analysis (Brain/Plasma Ratio) F->G

Caption: Logical relationships in a typical PET imaging study for brain penetration.

Brain Tissue Homogenate Analysis

This is an ex vivo method where the total concentration of the drug is measured in the brain tissue after administration. While it does not distinguish between unbound and bound drug, it provides a straightforward measure of the total amount of drug that has entered the brain.

Data Presentation: Brain Tissue Homogenate Analysis

Time (min)Plasma Concentration (ng/mL)Brain Tissue Concentration (ng/g)Brain/Plasma Ratio (Kp)
30[Insert Data][Insert Data][Calculate Ratio]
60[Insert Data][Insert Data][Calculate Ratio]
120[Insert Data][Insert Data][Calculate Ratio]
240[Insert Data][Insert Data][Calculate Ratio]

Experimental Protocol: Brain Tissue Homogenate Analysis in Mice

Materials:

  • Mice

  • This compound solution for administration

  • Homogenizer

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Drug Administration: Administer a known dose of this compound to a cohort of mice.

  • Sample Collection:

    • At predetermined time points, euthanize the mice.

    • Collect trunk blood for plasma preparation.

    • Perfuse the brain with ice-cold saline to remove residual blood.

    • Excise the brain and weigh it.

  • Tissue Homogenization:

    • Homogenize the brain tissue in a suitable buffer.

  • Extraction and Quantification:

    • Perform a protein precipitation or liquid-liquid extraction to isolate this compound from the brain homogenate and plasma.

    • Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the brain-to-plasma concentration ratio (Kp) at each time point.

Visualization of Brain Homogenate Analysis Workflow

Brain_Homogenate_Workflow A Administer this compound to Mice B Collect Blood and Brain Tissue A->B C Homogenize Brain Tissue B->C D Extract this compound C->D E Quantify by LC-MS/MS D->E F Calculate Brain/Plasma Ratio (Kp) E->F

Caption: Workflow for brain tissue homogenate analysis.

Conclusion

The selection of the appropriate technique for measuring this compound's brain penetration depends on the stage of drug development and the specific questions being addressed. In vitro models are ideal for initial screening, while in vivo methods like microdialysis and PET imaging provide more detailed and physiologically relevant information on the unbound and total brain concentrations, respectively. Brain tissue homogenate analysis offers a simpler, albeit less detailed, ex vivo assessment. A comprehensive understanding of this compound's CNS pharmacokinetic profile requires an integrated approach utilizing a combination of these powerful techniques.

Application Notes and Protocols for Alvameline in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alvameline (also known as Lu 25-109) is a muscarinic acetylcholine receptor ligand that has been investigated for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer's disease. It is characterized as a partial agonist of the M1 muscarinic acetylcholine receptor (mAChR) and an antagonist of the M2 and M3 mAChR subtypes.[1][2][3][4] This pharmacological profile suggests a potential to enhance cognitive function while minimizing peripheral cholinergic side effects.[5]

The M1 receptor is a key target in Alzheimer's disease research as its activation is linked to improved cognitive function and modulation of the underlying neuropathology, including the processing of amyloid precursor protein (APP) and the phosphorylation of tau protein. Although the clinical development of this compound was discontinued due to poor results in clinical trials, it remains a valuable tool for preclinical research aimed at understanding the role of M1 receptor modulation in neurodegenerative processes.

These application notes provide a summary of the available data on this compound and detailed protocols for its use in preclinical research settings.

Data Presentation

The following tables summarize the available quantitative and qualitative data on the pharmacological and physiological effects of this compound.

Table 1: In Vitro Pharmacological Profile of this compound

ParameterReceptorSpeciesValueAssay TypeReference
EC50 Human M2CHO Cells296 nMGTPγS Binding Assay
Activity M1-Partial Agonist-
Activity M2/M3-Antagonist-

Table 2: In Vivo Effects of this compound in Preclinical Models

Animal ModelDosageDurationKey FindingsReference
Rat (Traumatic Brain Injury)Not SpecifiedChronicAttenuated the decrease in choline acetyltransferase immunoreactivity in the medial septal nucleus (13% and 5% decrease), vertical limb nucleus of the diagonal band (48% and 23% decrease), and nucleus basalis magnocellularis (51% and 28% decrease).
MouseHigh DosesAcuteInhibition of spontaneous locomotor activity and motor co-ordination.
MouseNot SpecifiedAcuteDid not induce hypothermia, tremor, or salivation.
Anesthetized RatNot SpecifiedAcuteNo effect on mean blood pressure. Significant increase in heart rate (maximum 37%).
Anesthetized CatIncreasing i.v. dosesAcuteNo effect on mean blood pressure.

Table 3: Clinical Trial Information for this compound (Lu 25-109)

PopulationDosage RegimenOutcomeReference
Patients with Probable Alzheimer's Disease150 mg tid (fixed-dose)Determined as the Maximum Tolerated Dose (MTD) due to gastrointestinal adverse events at higher doses.
Patients with Probable Alzheimer's DiseaseTitration regimen up to 200 mg tidDid not improve tolerability compared to fixed-dose.

Signaling Pathways and Mechanisms of Action

This compound's therapeutic potential in neurodegenerative diseases stems from its activity as a partial M1 receptor agonist. The activation of the M1 receptor triggers several downstream signaling cascades that can counteract the pathological hallmarks of Alzheimer's disease.

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor is predominantly coupled to Gq/11 G-proteins. Upon agonist binding, this initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream kinases such as mitogen-activated protein kinase (MAPK) and extracellular signal-regulated kinase (ERK).

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum This compound This compound M1R M1 Receptor This compound->M1R binds Gq11 Gq/11 M1R->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca2 Ca2+ Store IP3->ER_Ca2 releases PKC PKC DAG->PKC activates Ca2 Ca2+ Ca2->PKC co-activates MAPK_ERK MAPK/ERK PKC->MAPK_ERK activates Neuroprotective_Effects Neuroprotective Effects (e.g., Synaptic Plasticity) MAPK_ERK->Neuroprotective_Effects leads to ER_Ca2->Ca2

Caption: M1 muscarinic receptor signaling cascade initiated by this compound.

Modulation of Amyloid Precursor Protein (APP) Processing

A key consequence of M1 receptor activation is the modulation of APP processing. The activation of PKC promotes the activity of α-secretase, an enzyme that cleaves APP within the amyloid-beta (Aβ) domain. This "non-amyloidogenic" pathway produces the soluble fragment sAPPα, which has neuroprotective properties, and precludes the formation of the toxic Aβ peptide. Conversely, this pathway reduces the substrate available for β-secretase, the first enzyme in the "amyloidogenic" pathway that leads to Aβ generation.

APP_Processing_Pathway cluster_M1_activation M1 Receptor Activation cluster_processing APP Processing This compound This compound M1R M1 Receptor This compound->M1R PKC PKC M1R->PKC activates alpha_secretase α-secretase PKC->alpha_secretase promotes APP APP sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha Non-amyloidogenic pathway Abeta Aβ Peptide (Neurotoxic) APP->Abeta Amyloidogenic pathway alpha_secretase->APP beta_secretase β-secretase beta_secretase->APP

Caption: this compound's influence on APP processing via M1 receptor activation.

Inhibition of Tau Hyperphosphorylation

Another critical downstream effect of M1 receptor activation is the inhibition of glycogen synthase kinase 3β (GSK3β), a key kinase responsible for the hyperphosphorylation of the tau protein. Hyperphosphorylated tau aggregates to form neurofibrillary tangles, another pathological hallmark of Alzheimer's disease. The M1 receptor signaling pathway, through the activation of kinases like PKC and Akt (Protein Kinase B), can lead to the inhibitory phosphorylation of GSK3β, thereby reducing tau pathology.

Tau_Phosphorylation_Pathway cluster_M1_activation M1 Receptor Activation cluster_tau_pathway Tau Phosphorylation This compound This compound M1R M1 Receptor This compound->M1R PI3K_Akt PI3K/Akt Pathway M1R->PI3K_Akt activates GSK3b_active Active GSK3β PI3K_Akt->GSK3b_active inhibits GSK3b_inactive Inactive GSK3β (phosphorylated) GSK3b_active->GSK3b_inactive Tau Tau GSK3b_active->Tau phosphorylates pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau sAPPalpha_Assay_Workflow start Start seed_cells Seed SH-SY5Y or HEK293-APP cells start->seed_cells serum_starve Serum Starve seed_cells->serum_starve treat Treat with this compound (Dose-Response) serum_starve->treat incubate Incubate (e.g., 24h) treat->incubate collect_media Collect Conditioned Media incubate->collect_media lyse_cells Lyse Cells incubate->lyse_cells sAPPalpha_ELISA sAPPα ELISA on Media collect_media->sAPPalpha_ELISA BCA_assay BCA Assay on Lysates lyse_cells->BCA_assay normalize Normalize sAPPα to Total Protein sAPPalpha_ELISA->normalize BCA_assay->normalize analyze Analyze Data (EC50) normalize->analyze end End analyze->end Morris_Water_Maze_Workflow start Start drug_admin Daily this compound or Vehicle Administration start->drug_admin acquisition Acquisition Phase (5 Days, 4 Trials/Day) drug_admin->acquisition probe Probe Trial (Day 6, No Platform) acquisition->probe data_collection Data Collection: - Escape Latency - Path Length - Time in Target Quadrant - Platform Crossings probe->data_collection analysis Statistical Analysis data_collection->analysis end End analysis->end

References

Troubleshooting & Optimization

Optimizing Alvameline dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Alvameline dosage to minimize off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as Lu 25-109) is an experimental compound investigated for the treatment of Alzheimer's disease.[1] Its primary mechanism of action is as a partial agonist at the M1 muscarinic acetylcholine receptor (mAChR) while also acting as an antagonist at M2 and M3 receptors.[1][2] The M1 receptor is a key target for cognitive enhancement, as it is abundant in brain regions critical for memory and learning.[3]

Q2: What are the primary off-target effects of this compound and why do they occur?

A2: The primary off-target effects are typical cholinergic side effects such as salivation, gastrointestinal distress, sweating, nausea, and vomiting.[4] These effects occur because the M2 and M3 receptors, which this compound antagonizes, are heavily involved in regulating peripheral functions. M2 receptors are found in the heart and can modulate cardiovascular function, while M3 receptors are located in smooth muscle and exocrine glands, controlling functions like salivation and digestion. Due to the high structural similarity across the orthosteric binding sites of all five muscarinic receptor subtypes, achieving absolute selectivity is a major challenge.

Q3: I'm observing cholinergic side effects (e.g., salivation, diarrhea) in my in vivo model. Does this mean my dose is too high?

A3: Not necessarily. While a high dose can certainly lead to off-target effects, these symptoms can also arise even with M1-selective compounds. This compound's profile as an M2/M3 antagonist should theoretically mitigate some classic cholinergic agonist effects. However, the balance between central M1 agonism and peripheral M2/M3 antagonism is dose-dependent. It is crucial to perform a dose-response study to identify a therapeutic window that maximizes M1-mediated cognitive effects while minimizing peripheral side effects.

Q4: How do I select an appropriate starting dose for my in vitro and in vivo experiments?

A4: For in vitro studies, start by selecting concentrations that bracket the known EC50 or Ki values for the M1, M2, and M3 receptors (see data tables below). A common approach is to use a log or half-log dilution series around these values. For in vivo studies, a thorough literature review of similar compounds or previous this compound studies in relevant animal models is the best starting point. If data is unavailable, consider allometric scaling from doses used in other species. Initial dose-ranging studies are essential to establish efficacy and tolerability in your specific model.

Q5: My results from a functional assay are inconsistent. What are some common troubleshooting steps?

A5: Inconsistent results in functional assays can stem from several factors. Key areas to troubleshoot include:

  • Cell Health: Ensure cells are not overgrown (past confluency) and have been passaged a consistent number of times.

  • Reagent Quality: Verify the stability and concentration of this compound stock solutions. Avoid repeated freeze-thaw cycles.

  • Assay Conditions: Optimize incubation times and cell density per well. Ensure consistent temperature and CO2 levels if applicable.

  • Signal Detection: For cAMP or calcium mobilization assays, ensure the detection reagents are fresh and that the plate reader settings are optimized for the specific assay.

Quantitative Data: this compound Receptor Selectivity

The following tables summarize the binding and functional activity of this compound at different muscarinic receptor subtypes. This data is essential for designing experiments and interpreting results.

Table 1: this compound Binding Affinity

Receptor Subtype Binding Affinity (pKb) Species/Tissue Reference
M2 6.2 Human Detrusor

| M2 | 5.8 | Pig Detrusor | |

Note: pKb is the negative logarithm of the binding affinity constant (Kb). A higher pKb value indicates higher binding affinity.

Table 2: this compound Functional Activity

Receptor Subtype Activity Profile Functional Effect
M1 Partial Agonist Stimulates Gq-coupled signaling, leading to cognitive enhancement.
M2 Antagonist Blocks Gi-coupled signaling, which can impact cardiac function.

| M3 | Antagonist | Blocks Gq-coupled signaling in peripheral tissues like smooth muscle and glands. |

Experimental Protocols & Troubleshooting

Protocol 1: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for M1, M2, and M3 muscarinic receptors.

Methodology:

  • Membrane Preparation: Prepare crude cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human M1, M2, or M3 receptors.

  • Assay Buffer: Use an appropriate buffer, such as 100 mM NaCl, 20 mM Na-HEPES, 10 mM MgCl2, pH = 7.4.

  • Radioligand: Use a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS).

  • Competition Curve: Set up reactions containing cell membranes, a fixed concentration of [3H]-NMS (near its Kd value), and increasing concentrations of this compound (e.g., 10^-10 M to 10^-4 M).

  • Incubation: Incubate the reactions to allow binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Troubleshooting Guide: Radioligand Binding

Problem Possible Cause(s) Suggested Solution(s)
High Non-Specific Binding Radioligand concentration is too high. Insufficient washing of filters. Filters not pre-soaked. Decrease radioligand concentration. Increase wash volume and/or number of washes. Pre-soak filter papers in buffer containing a high concentration of a non-labeled ligand.
Low Specific Binding Insufficient receptor expression in membranes. Degraded radioligand or test compound. Incorrect buffer composition. Use membranes with higher receptor density (Bmax). Use fresh stocks of radioligand and this compound. Verify pH and ionic strength of the assay buffer.

| Poor Curve Fit / High Variability | Inaccurate pipetting. Incomplete separation of bound/free ligand. Binding not at equilibrium. | Use calibrated pipettes. Ensure rapid filtration and washing. Increase incubation time and perform a time-course experiment to confirm equilibrium. |

Protocol 2: Inositol Phosphate (IP) Accumulation Functional Assay

Objective: To measure the M1 agonist and M3 antagonist activity of this compound.

Methodology:

  • Cell Culture: Plate CHO cells expressing human M1 or M3 receptors in multi-well plates and grow to near confluency.

  • Cell Labeling: Label the cells with myo-[3H]-inositol overnight to incorporate it into the cell membrane as phosphatidylinositol.

  • Washing: Wash cells to remove excess unincorporated [3H]-inositol.

  • M1 Agonist Mode: Add increasing concentrations of this compound to M1-expressing cells.

  • M3 Antagonist Mode: Pre-incubate M3-expressing cells with increasing concentrations of this compound before adding a fixed, sub-maximal concentration of a known M3 agonist (e.g., carbachol).

  • Incubation: Incubate with LiCl (to prevent IP1 dephosphorylation) for a set period (e.g., 30-60 minutes).

  • Lysis and Extraction: Lyse the cells and separate the inositol phosphates from the free inositol using anion-exchange chromatography.

  • Quantification: Measure the amount of [3H]-inositol phosphates using liquid scintillation counting.

  • Data Analysis: For agonist mode, plot IP accumulation against this compound concentration to determine EC50 and Emax. For antagonist mode, plot the response to the fixed agonist against this compound concentration to determine the IC50.

Troubleshooting Guide: Functional Assays

Problem Possible Cause(s) Suggested Solution(s)
High Basal Signal Overgrown or unhealthy cells. Contamination of cell culture. Plate cells at a lower density. Check for mycoplasma contamination. Use fresh media and sterile techniques.
Low Signal Window (Agonist) Low receptor expression. Inactive compound. Sub-optimal assay conditions. Use a cell line with higher receptor expression. Verify compound integrity. Optimize agonist incubation time and LiCl concentration.

| No Antagonism Observed | Antagonist concentration too low. Fixed agonist concentration too high. | Extend the concentration range of this compound. Reduce the concentration of the fixed agonist (e.g., to its EC80). |

Visualizations

G cluster_0 On-Target M1 Signaling (Gq) cluster_1 Off-Target M2/M3 Signaling Alvameline_M1 This compound M1 M1 Receptor Alvameline_M1->M1 Agonist Gq Gq Protein M1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Cognition Cognitive Enhancement Ca_PKC->Cognition Alvameline_M3 This compound M2_M3 M2/M3 Receptors Alvameline_M3->M2_M3 Antagonist ACh Acetylcholine ACh->M2_M3 Blocked G_protein Gi / Gq Protein M2_M3->G_protein Inhibited Peripheral_Effects Peripheral Side Effects (Salivation, GI Distress) G_protein->Peripheral_Effects Reduced

Caption: this compound's dual mechanism of action at M1 vs. M2/M3 receptors.

G start Start: Define Experimental Goals in_vitro Step 1: In Vitro Characterization - Binding Assays (Ki) - Functional Assays (EC50/IC50) start->in_vitro selectivity Assess M1 vs M2/M3 Selectivity Profile in_vitro->selectivity in_vivo_prep Step 2: In Vivo Dose-Ranging Study - Select starting doses based on in vitro potency - Establish Maximum Tolerated Dose (MTD) selectivity->in_vivo_prep Data supports selectivity efficacy_study Step 3: Efficacy Studies - Use doses below MTD - Measure cognitive endpoints in_vivo_prep->efficacy_study observe Monitor for Off-Target Effects (e.g., salivation, GI issues) efficacy_study->observe observe->efficacy_study No side effects, increase dose? optimize Step 4: Dose Optimization - Correlate efficacy with side effect profile - Identify optimal therapeutic window observe->optimize Side effects observed finish End: Optimized Dosage Identified optimize->finish

Caption: Experimental workflow for optimizing this compound dosage.

G start Unexpected Result Observed (e.g., High side effects, low efficacy) q1 Is the issue in an 'in vivo' or 'in vitro' model? start->q1 in_vitro_node In Vitro Issue q1->in_vitro_node In Vitro in_vivo_node In Vivo Issue q1->in_vivo_node In Vivo q2 Is the problem low signal or high variability? in_vitro_node->q2 low_signal Check: 1. Cell health/receptor expression 2. Reagent integrity (this compound stock) 3. Assay conditions (incubation time) q2->low_signal Low Signal high_var Check: 1. Pipetting accuracy 2. Plate reader settings 3. Consistent cell plating q2->high_var High Variability q3 Is the problem unexpected toxicity or lack of efficacy? in_vivo_node->q3 toxicity Consider: 1. Dose is too high (reduce dose) 2. Off-target pharmacology 3. Re-evaluate MTD q3->toxicity Toxicity no_efficacy Consider: 1. Dose is too low (increase dose) 2. Poor brain penetrance (PK study) 3. Wrong efficacy model for M1 agonism q3->no_efficacy No Efficacy

Caption: A decision tree for troubleshooting common experimental issues.

References

Alvameline Technical Support Center: Troubleshooting Experimental Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Alvameline (Lu 25-109). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and variability encountered during in vitro and in vivo experiments with this M₁ partial agonist and M₂/M₃ antagonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Lu 25-109) is a muscarinic acetylcholine receptor ligand. In vitro studies have characterized it as a partial agonist at the M₁ muscarinic receptor subtype and an antagonist at the M₂ and M₃ receptor subtypes.[1] Its unique pharmacological profile led to its investigation as a potential therapeutic for Alzheimer's disease.[1][2]

Q2: Why was the clinical development of this compound for Alzheimer's disease discontinued?

Clinical trials with this compound in patients with probable Alzheimer's disease did not show significant therapeutic improvement.[2] The trials were ultimately unsuccessful due to a lack of efficacy and the occurrence of dose-limiting side effects, which included cholinergic adverse events such as dizziness, nausea, and gastrointestinal symptoms.

Q3: Where can I find quantitative data on this compound's receptor binding and functional potency?

Obtaining a complete, consistent dataset for this compound across all muscarinic receptor subtypes can be challenging due to the age of the compound and the variability in historical assay conditions. The following tables summarize available data from the literature to provide a comparative overview.

Data Presentation

Table 1: this compound Binding Affinity (Kᵢ) and Antagonist Potency (pKь) at Muscarinic Receptors

Receptor SubtypeSpeciesAssay TypeKᵢ (nM)pKьReference
M₃ (likely)HumanFunctional Antagonism (Detrusor Muscle)-6.2Waldeck K, et al. (2002)
M₃ (likely)PigFunctional Antagonism (Detrusor Muscle)-5.8Waldeck K, et al. (2002)

Table 2: this compound Functional Activity (EC₅₀/Eₘₐₓ)

Receptor SubtypeAssay TypeCell LineEC₅₀Eₘₐₓ (% of full agonist)Reference
M₁Phosphoinositide HydrolysisN/APartial AgonistN/ASánchez C, et al. (1998)

Note: Detailed EC₅₀ and Eₘₐₓ values from functional assays are not consistently reported in publicly available literature. "N/A" indicates data not available.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound, providing potential causes and actionable solutions.

Issue 1: High Variability in Functional Assay Results (e.g., Calcium Mobilization, cAMP)

Question: My dose-response curves for this compound in a calcium mobilization assay (for M₁ agonism) or cAMP assay (for M₂/M₄ antagonism) are inconsistent between experiments. What could be the cause?

Possible Causes & Troubleshooting Steps:

  • Cell Health and Passage Number:

    • Problem: Cells with high passage numbers can exhibit altered receptor expression levels and signaling efficiency. Unhealthy or stressed cells will respond poorly and inconsistently.

    • Solution: Use cells with a consistent and low passage number for all experiments. Regularly check cell viability and morphology.

  • Receptor Expression Levels:

    • Problem: As a partial agonist, the perceived efficacy of this compound is highly dependent on the receptor density in your expression system. Variations in transfection efficiency or clonal selection can lead to significant differences in the maximal response.

    • Solution: If using transient transfection, normalize your results to a co-transfected reporter gene. For stable cell lines, periodically verify receptor expression levels via methods like radioligand binding or flow cytometry.

  • Assay Buffer Composition and pH:

    • Problem: The composition and pH of your assay buffer can impact this compound's solubility and stability, as well as the health of your cells during the experiment.

    • Solution: Prepare fresh assay buffer for each experiment. Ensure the pH is stable throughout the assay. If using a stock solution in DMSO, keep the final DMSO concentration below 0.5% to avoid solvent effects.

  • Ligand Stability and Storage:

    • Problem: this compound, like many small molecules, can degrade over time, especially when in solution. Repeated freeze-thaw cycles of stock solutions can also lead to precipitation and concentration changes.

    • Solution: Prepare fresh dilutions of this compound from a concentrated stock for each experiment. Aliquot your stock solution to minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C, protected from light.

Issue 2: Difficulty in Preparing a Stable Aqueous Solution of this compound

Question: I am having trouble dissolving this compound in my aqueous assay buffer, or it precipitates out of solution during the experiment. How can I improve its solubility?

Possible Causes & Troubleshooting Steps:

  • Poor Aqueous Solubility:

    • Problem: this compound has limited solubility in aqueous solutions.

    • Solution: Prepare a high-concentration stock solution in an organic solvent like DMSO. For your working solutions, perform serial dilutions in your aqueous buffer, ensuring vigorous mixing. The final concentration of the organic solvent should be kept to a minimum (ideally <0.5%).

  • pH-Dependent Solubility:

    • Problem: The solubility of this compound may be influenced by the pH of the buffer.

    • Solution: If your experimental conditions allow, you can test a small range of pH values for your buffer to see if solubility improves. However, be mindful of the potential impact of pH on your cells and the receptor's function.

  • Precipitation upon Dilution:

    • Problem: The compound may precipitate when the concentrated stock in an organic solvent is diluted into the aqueous buffer.

    • Solution: Add the stock solution to the aqueous buffer dropwise while vortexing to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

Issue 3: Inconsistent In Vivo Effects of this compound

Question: I am observing high variability in the behavioral or physiological responses to this compound in my animal models. What factors should I consider?

Possible Causes & Troubleshooting Steps:

  • Pharmacokinetics and Metabolism:

    • Problem: this compound is metabolized by several cytochrome P450 enzymes. Factors such as species, sex, and age of the animals can influence the rate of metabolism and, consequently, the drug's exposure and efficacy.

    • Solution: Be consistent with the species, strain, sex, and age of the animals used in your studies. Consider conducting preliminary pharmacokinetic studies to determine the optimal dosing regimen for your specific animal model.

  • Route of Administration and Formulation:

    • Problem: The bioavailability of this compound can vary depending on the route of administration (e.g., oral, subcutaneous, intraperitoneal) and the vehicle used for formulation.

    • Solution: Use a consistent and appropriate route of administration and vehicle for all your experiments. Ensure the formulation is stable and the compound is fully dissolved or homogenously suspended.

  • Animal Handling and Stress:

    • Problem: Stress can significantly impact physiological and behavioral readouts, potentially masking or confounding the effects of this compound.

    • Solution: Acclimate the animals to the experimental procedures and environment. Handle the animals consistently and minimize stressors during the experiment.

Experimental Protocols & Visualizations

M₁ Receptor Signaling Pathway and Experimental Workflow

The M₁ muscarinic receptor, a Gq-coupled receptor, initiates a signaling cascade upon agonist binding, leading to an increase in intracellular calcium. This is a common method for assessing M₁ receptor activation.

M1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound (Agonist) M1R M₁ Receptor This compound->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol Ca²⁺ (intracellular) ER->Ca_Cytosol Releases Ca_ER Ca²⁺ CellularResponse Cellular Response Ca_Cytosol->CellularResponse PKC->CellularResponse Calcium_Assay_Workflow A Seed cells expressing M₁ receptor in a microplate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate to allow dye uptake B->C D Wash cells to remove excess dye C->D E Add this compound at various concentrations D->E F Measure fluorescence intensity over time using a plate reader E->F G Analyze data to generate dose-response curves and calculate EC₅₀ F->G Troubleshooting_Logic Start Inconsistent Results Observed CheckControls Are positive and negative controls working as expected? Start->CheckControls CheckReagents Verify reagent preparation, storage, and stability (this compound, buffers, etc.) CheckControls->CheckReagents No CheckCells Assess cell health, passage number, and receptor expression levels CheckControls->CheckCells Yes CheckProtocol Review assay protocol for consistency (incubation times, temperatures, volumes) CheckReagents->CheckProtocol CheckCells->CheckProtocol CheckInstrument Calibrate and check instrument settings (plate reader, etc.) CheckProtocol->CheckInstrument SystematicOptimization Systematically optimize one parameter at a time CheckInstrument->SystematicOptimization ProblemIdentified Problem Identified and Corrected SystematicOptimization->ProblemIdentified

References

Alvameline In Vivo Efficacy: A Technical Support and Troubleshooting Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alvameline (also known as Lu 25-109) is a partial M1 muscarinic receptor agonist and M2/M3 muscarinic receptor antagonist that was investigated as a potential treatment for Alzheimer's disease. Despite a promising pharmacological profile, clinical trials revealed limited efficacy in vivo, leading to the discontinuation of its development. This technical support center provides a comprehensive overview of the challenges associated with this compound's in vivo performance, offering troubleshooting guides and frequently asked questions to aid researchers working with this and similar compounds.

Frequently Asked Questions (FAQs)

Q1: Why was the clinical development of this compound for Alzheimer's disease discontinued?

A1: The development of this compound was halted due to "poor results in clinical trials".[1] A large-scale, 6-month, randomized, double-blind, placebo-controlled trial in 496 patients with mild to moderate Alzheimer's disease found no significant improvement in cognitive function. The primary efficacy measures, the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the AD Cooperative Study Clinical Global Impression of Change, showed no significant differences between the this compound and placebo groups.[2]

Q2: Was there any evidence of a dose-response relationship in the clinical trial?

A2: Interestingly, the clinical trial data suggested a trend for patients on the highest dose of this compound (100 mg three times daily) to experience a worsening of cognitive function in the completer's analysis.[2] This paradoxical effect highlights the complexities of targeting the cholinergic system and suggests a narrow therapeutic window for this compound.

Q3: What were the major side effects observed with this compound in humans?

A3: Dose-dependent adverse events were a significant issue in clinical trials. The most commonly reported side effects were cholinergic in nature and included dizziness, nausea, diarrhea, fatigue, increased sweating, and anorexia.[2] A bridging study to determine the maximum tolerated dose (MTD) found that unacceptable gastrointestinal adverse events limited the fixed-dose MTD to 150 mg three times a day.[3]

Q4: What is the mechanism of action of this compound?

A4: this compound is a partial agonist at the M1 muscarinic acetylcholine receptor and an antagonist at the M2 and M3 muscarinic acetylcholine receptors. This profile was designed to selectively stimulate the M1 receptor, which is involved in cognitive processes, while blocking the M2 and M3 receptors, which are associated with peripheral cholinergic side effects.

Q5: How is this compound metabolized?

A5: this compound is extensively metabolized in mice, rats, dogs, and humans. The primary metabolic pathways include N-demethylation, N-oxidation, and N-deethylation. Several metabolites have been identified, with the N-deethyl metabolite being a major component in human plasma.

Troubleshooting Guide for In Vivo Experiments with this compound

Researchers encountering limited efficacy with this compound in preclinical in vivo models may face challenges related to its complex pharmacology and pharmacokinetics. This guide provides potential explanations and troubleshooting strategies.

Issue 1: Lack of Efficacy or Paradoxical Effects on Cognition

Potential Causes:

  • Narrow Therapeutic Window: As observed in clinical trials, higher doses of this compound may lead to a worsening of cognitive function. This could be due to overstimulation of M1 receptors or off-target effects.

  • Partial Agonist Activity: As a partial agonist, the maximal effect of this compound is lower than that of a full agonist. The level of response can also be highly dependent on the density of M1 receptors in the specific brain region and the basal cholinergic tone of the animal model.

  • Receptor Desensitization: Chronic administration of a muscarinic agonist can lead to receptor downregulation and desensitization, diminishing the therapeutic effect over time.

  • M2/M3 Receptor Antagonism: While intended to reduce peripheral side effects, the M2/M3 antagonism could have unintended central effects that might counteract the beneficial effects of M1 agonism.

Troubleshooting Strategies:

  • Dose-Response Studies: Conduct thorough dose-response studies to identify a narrow efficacious dose range. Start with low doses and carefully escalate, monitoring for both cognitive improvement and adverse effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Relate plasma and brain concentrations of this compound to the observed pharmacological effects to understand the exposure-response relationship.

  • Intermittent Dosing Regimens: Investigate intermittent dosing schedules (e.g., every other day) to potentially mitigate receptor desensitization.

  • Choice of Animal Model: The choice of animal model is critical. Models with a confirmed cholinergic deficit may be more sensitive to the effects of this compound.

Issue 2: Significant Peripheral Cholinergic Side Effects

Potential Causes:

  • Insufficient M2/M3 Antagonism: The antagonistic effect at M2/M3 receptors may not be potent enough to completely block the peripheral effects of M1 agonism, especially at higher doses.

  • Metabolite Activity: this compound is extensively metabolized, and its metabolites may have different pharmacological profiles, potentially contributing to side effects.

Troubleshooting Strategies:

  • Co-administration of a Peripherally-restricted Muscarinic Antagonist: To isolate the central effects of this compound, consider co-administering a muscarinic antagonist that does not cross the blood-brain barrier, such as glycopyrrolate.

  • Route of Administration: Explore different routes of administration (e.g., direct central administration via intracerebroventricular injection) to bypass peripheral exposure and confirm central efficacy.

Issue 3: High Inter-individual Variability in Response

Potential Causes:

  • Genetic Polymorphisms: Variations in genes encoding for metabolic enzymes (e.g., cytochrome P450s) or muscarinic receptors could lead to differences in drug metabolism and response.

  • Baseline Cholinergic Tone: The existing level of cholinergic activity in individual animals can influence the response to a muscarinic agonist.

Troubleshooting Strategies:

  • Use of Inbred Strains: Employing inbred animal strains can help to reduce genetic variability in the response to this compound.

  • Baseline Behavioral Assessment: Assess the baseline cognitive performance and cholinergic tone of animals before drug administration to correlate with treatment response.

Data Presentation

Clinical Trial Efficacy Data (Thal et al., 2000)
Outcome MeasurePlaceboThis compound (25 mg tid)This compound (50 mg tid)This compound (100 mg tid)p-value
ADAS-Cog Change from Baseline ----NS
ADCS-CGIC ----NS
ADCS-ADL Inventory ----NS
Behavioral Symptoms in AD Scale ----NS

NS: Not Significant. Specific mean change values were not provided in the abstract.

Adverse Events in this compound Clinical Trials
Adverse EventIncidence
DizzinessIncreased with increasing dose
NauseaIncreased with increasing dose
DiarrheaIncreased with increasing dose
FatigueIncreased with increasing dose
Increased SweatingIncreased with increasing dose
AnorexiaIncreased with increasing dose

Data from Thal et al., 2000.

Preclinical In Vivo Profile of this compound (Sánchez et al., 1998)
ParameterObservation
Muscarinic Effects (Mice) Did not induce hypothermia, tremor, or salivation.
Locomotor Activity (Mice) Inhibited only at high doses.
Motor Coordination (Mice) Inhibited only at high doses.
Mean Blood Pressure (Anesthetized Rats) No effect.
Heart Rate (Anesthetized Rats) Significant increase (maximum of 37%).
Blood Pressure (Anesthetized Cats) No effect on mean blood pressure, except for a short-lasting depressor effect post-injection.

Data from Sánchez et al., 1998.

Experimental Protocols

Clinical Trial Design (Thal et al., 2000)
  • Study Design: 6-month, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Participants: 496 patients with probable Alzheimer's disease (Mini-Mental State Examination score between 10 and 26).

  • Intervention: Placebo or this compound at doses of 25, 50, or 100 mg three times daily (tid).

  • Primary Efficacy Measures: Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the AD Cooperative Study Clinical Global Impression of Change (ADCS-CGIC).

  • Secondary Efficacy Measures: AD Cooperative Study Inventory of Activities of Daily Living (ADCS-ADL) and the Behavioral Symptoms in AD Scale.

Preclinical In Vivo Assessment of Muscarinic Effects (Sánchez et al., 1998)
  • Animal Models: Mice and rats.

  • Assessments:

    • Hypothermia, Tremor, Salivation: Mice were observed for these classic cholinergic signs following this compound administration.

    • Locomotor Activity and Motor Coordination: Assessed using appropriate behavioral apparatuses.

    • Cardiovascular Parameters: Mean blood pressure and heart rate were measured in anesthetized rats and cats following intravenous administration of this compound.

Visualizations

Alvameline_Signaling_Pathway This compound This compound M1 M1 Receptor (Partial Agonist) This compound->M1 Activates M2_M3 M2/M3 Receptors (Antagonist) This compound->M2_M3 Blocks Cognition Cognitive Enhancement (Intended Effect) M1->Cognition Side_Effects Peripheral Cholinergic Side Effects (Intended Blockade) M2_M3->Side_Effects

Caption: this compound's dual mechanism of action.

Experimental_Workflow_Troubleshooting cluster_preclinical Preclinical In Vivo Experiment cluster_troubleshooting Troubleshooting start Administer this compound to Animal Model observe Observe for Efficacy (e.g., Cognitive Improvement) start->observe side_effects Monitor for Side Effects (e.g., Salivation, Tremor) start->side_effects no_efficacy Issue: No/Low Efficacy observe->no_efficacy high_side_effects Issue: High Side Effects side_effects->high_side_effects dose Action: Optimize Dose no_efficacy->dose pk_pd Action: Conduct PK/PD Studies no_efficacy->pk_pd model Action: Re-evaluate Animal Model no_efficacy->model high_side_effects->dose peripheral_block Action: Co-administer Peripheral Antagonist high_side_effects->peripheral_block

Caption: Troubleshooting workflow for this compound in vivo experiments.

References

Technical Support Center: Alvameline Pharmacokinetic Profile Improvement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the pharmacokinetic profile of Alvameline.

Troubleshooting Guides

Issue 1: Low Oral Bioavailability

Researchers often encounter low and variable oral bioavailability with this compound, hindering its development. Below are potential causes and troubleshooting strategies.

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Poor Aqueous Solubility 1. Salt Formation: Investigate different salt forms of this compound to enhance solubility and dissolution rate.[1] 2. Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area for dissolution.[1] 3. Formulation with Solubilizing Agents: Incorporate cyclodextrins, surfactants, or co-solvents in the formulation to improve solubility.[2]
Extensive First-Pass Metabolism 1. Co-administration with CYP Inhibitors: While not a viable long-term strategy for a therapeutic, this can be used in preclinical studies to confirm the role of specific CYP enzymes in first-pass metabolism. 2. Prodrug Approach: Design a prodrug of this compound that masks the metabolic site. The prodrug should be converted to the active this compound in the systemic circulation or target tissue.[3] 3. Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can promote lymphatic absorption, partially bypassing the liver.
Efflux by Intestinal Transporters (e.g., P-glycoprotein) 1. In Vitro Transporter Assays: Use Caco-2 cell monolayers to determine if this compound is a substrate of P-glycoprotein or other efflux transporters. 2. Co-administration with P-gp Inhibitors: In preclinical models, co-administer with a known P-gp inhibitor to assess the impact on absorption.
Issue 2: High Inter-Individual Variability in Pharmacokinetic Parameters

High variability in plasma concentrations of this compound can confound experimental results and pose challenges for clinical translation.

Possible Causes & Troubleshooting Steps

Possible CauseTroubleshooting Steps
Genetic Polymorphisms in Metabolizing Enzymes 1. CYP Genotyping: If working with human subjects or human-derived materials, genotype for polymorphisms in key metabolizing enzymes like CYP2D6.[4] 2. Phenotyping in Animal Models: Use liver microsomes from different strains or sexes of animals to assess variability in metabolism.
Variability in Gastrointestinal Physiology 1. Standardize Food and Water Intake: Ensure consistent feeding and fasting schedules for animal studies, as this can affect gastric emptying and intestinal transit time. 2. Control of Formulation Parameters: Ensure rigorous control over particle size distribution and homogeneity of the formulation.
Inconsistent Dosing Technique 1. Refine Dosing Procedures: For oral gavage studies, ensure proper technique to avoid accidental administration into the lungs. For intravenous injections, ensure the full dose is administered. 2. Use of Appropriate Vehicles: Employ vehicles that ensure the drug remains in a stable, homogenous suspension or solution throughout the dosing process.

Frequently Asked Questions (FAQs)

Q1: What is the known pharmacokinetic profile of this compound?

A1: Publicly available quantitative pharmacokinetic data for this compound is limited. It has been described as readily passing the blood-brain barrier. One source mentions a half-life ranging from 1.1 to 5.6 hours, though this is not from a primary publication. Clinical trials were conducted with doses up to 225 mg three times a day, but were discontinued due to adverse gastrointestinal events at higher doses and lack of efficacy.

Q2: Which cytochrome P450 enzymes are responsible for this compound's metabolism?

A2: this compound is primarily metabolized by several CYP enzymes. The main routes and responsible enzymes are:

  • Metabolism to Lu 31-126: Primarily by CYP2D6.

  • Metabolism to Lu 29-297 and Lu 25-077: Mainly by CYP1A2, CYP2A6, CYP2C19, and CYP3A4.

  • Metabolism to Lu 32-181: By CYP1A2 and possibly CYP2C19.

Q3: What strategies can be employed to increase the brain penetration of this compound?

A3: While this compound is reported to cross the blood-brain barrier, optimizing its brain-to-plasma ratio could enhance its therapeutic potential. Strategies include:

  • Prodrugs: Designing a more lipophilic prodrug that can more readily cross the BBB and then be converted to this compound in the brain.

  • Inhibition of Efflux Transporters: If this compound is found to be a substrate for efflux transporters at the BBB, co-administration with an inhibitor in preclinical studies could increase brain concentrations.

  • Formulation with Nanoparticles: Encapsulating this compound in nanoparticles designed to target the brain could enhance its delivery.

Q4: How can I assess the metabolic stability of an this compound analog in my lab?

A4: An in vitro microsomal stability assay is a standard method to evaluate metabolic stability. This involves incubating your compound with liver microsomes and a co-factor like NADPH, then quantifying the decrease in the parent compound over time. This allows for the calculation of parameters like half-life and intrinsic clearance.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound or its analogs.

Materials:

  • Liver microsomes (human or relevant animal species)

  • Test compound (this compound or analog)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Ice-cold acetonitrile or methanol with an internal standard

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and internal standard. Thaw liver microsomes and the NADPH regenerating system on ice.

  • Reaction Mixture: In a 96-well plate or microcentrifuge tubes, add the phosphate buffer, liver microsomes, and the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing the internal standard.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to precipitate the microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or vials and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression will give the elimination rate constant (k). From this, calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Determination of Brain-to-Plasma Ratio in Rodents

Objective: To determine the total brain and plasma concentrations of this compound or its analogs at a specific time point after administration.

Materials:

  • Test compound (this compound or analog)

  • Dosing vehicle

  • Rodents (e.g., rats or mice)

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Anesthetics

  • Blood collection tubes (with anticoagulant)

  • Surgical tools for brain extraction

  • Homogenizer

  • Ice-cold phosphate-buffered saline (PBS)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Dosing: Administer the test compound to the rodents at a specific dose and route (e.g., oral gavage or intravenous injection).

  • Sample Collection: At a predetermined time point, anesthetize the animal and collect a blood sample via cardiac puncture into a tube containing an anticoagulant.

  • Brain Extraction: Immediately following blood collection, perfuse the animal with ice-cold PBS to remove blood from the brain. Then, carefully excise the brain.

  • Sample Processing:

    • Plasma: Centrifuge the blood sample to separate the plasma.

    • Brain: Weigh the brain and homogenize it in a known volume of PBS or another suitable buffer.

  • Sample Extraction: Precipitate proteins from the plasma and brain homogenate samples using a solvent like acetonitrile, which should also contain an internal standard. Centrifuge to pellet the precipitated protein.

  • Analysis: Analyze the concentration of the test compound in the plasma and brain homogenate supernatants using a validated LC-MS/MS method.

  • Calculation: Calculate the brain-to-plasma ratio (Kp) by dividing the concentration of the compound in the brain (ng/g) by its concentration in the plasma (ng/mL).

Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane M1_Receptor M1 Receptor Gq_protein Gq Protein M1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Acetylcholine Acetylcholine (or this compound) Acetylcholine->M1_Receptor Binds to ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylates targets leading to

Caption: M1 Receptor Signaling Pathway activated by this compound.

PK_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation (Rodent Model) cluster_data Data Analysis Solubility Aqueous Solubility Assessment Metabolic_Stability Microsomal Stability (t½, CLint) Solubility->Metabolic_Stability Permeability Caco-2 Permeability (Efflux Ratio) Permeability->Metabolic_Stability Dosing IV and PO Dosing Metabolic_Stability->Dosing Inform In Vivo Study Design Sampling Serial Blood Sampling Dosing->Sampling Brain_Collection Brain Tissue Collection Sampling->Brain_Collection Analysis LC-MS/MS Analysis of Plasma and Brain Brain_Collection->Analysis PK_Parameters Calculate PK Parameters (AUC, Cmax, t½, F%) Analysis->PK_Parameters Brain_Ratio Determine Brain-to-Plasma Ratio (Kp) Analysis->Brain_Ratio Decision Decision Making: Proceed, Optimize, or Terminate PK_Parameters->Decision Brain_Ratio->Decision

References

Alvameline Preclinical Data Translation: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the challenges in translating Alvameline's preclinical data to clinical applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as Lu 25-109) is an investigational drug that acts as a partial agonist at the M1 muscarinic acetylcholine receptor while also being an antagonist at the M2 and M3 receptors.[1][2] Its pro-cognitive effects observed in preclinical studies are primarily attributed to its M1 agonism.

Q2: For which indications was this compound primarily investigated preclinically?

Preclinical research on this compound primarily focused on its potential as a treatment for cognitive deficits, particularly in the context of Alzheimer's disease.[2] Studies in animal models, such as rats with traumatic brain injury, also suggested potential for improving cognitive function.[1]

Q3: What were the findings from preclinical studies regarding this compound's effect on cognitive function?

In rat models of traumatic brain injury, this compound treatment led to a decrease in cholinergic neuron loss in key brain regions associated with memory and learning, such as the medial septal nucleus, the vertical limb nucleus of the diagonal band, and the nucleus basalis magnocellularis.[1]

Q4: Why did this compound fail in clinical trials despite promising preclinical data?

This compound was discontinued after producing poor results in clinical trials for Alzheimer's disease. While the specific reasons for the failure are not detailed in the provided results, the discontinuation highlights a common and significant challenge in drug development: the difficulty of translating efficacy from animal models to human patients. This "translational failure" can be attributed to a number of factors, including differences in pharmacology and physiology between species, and the limitations of animal models in fully recapitulating complex human diseases like Alzheimer's.

Q5: What is known about the metabolism of this compound?

Preclinical studies using human liver microsomes have shown that this compound is metabolized by several cytochrome P450 (CYP) enzymes. The primary enzyme involved in one of its metabolic pathways is CYP2D6. Other enzymes such as CYP1A2, CYP2C19, and CYP3A4 also contribute to its metabolism.

Troubleshooting Guide

This guide addresses specific issues researchers might encounter during their experiments with this compound and provides potential solutions.

Issue 1: Inconsistent or unexpected results in in-vivo cognitive assays.

  • Possible Cause 1: Inadequate Brain Penetration. While preclinical studies suggested cognitive improvement, the extent of this compound's ability to cross the blood-brain barrier and engage with its target (M1 receptors) in a specific animal model might be a limiting factor.

  • Troubleshooting Steps:

    • Verify Brain Exposure: Conduct pharmacokinetic studies to measure the concentration of this compound in the brain tissue of your animal model at different time points after administration.

    • Optimize Dosing Regimen: Based on the pharmacokinetic data, adjust the dose and frequency of administration to achieve and maintain a therapeutic concentration in the brain.

    • Consider Alternative Routes of Administration: If oral administration results in poor brain penetration, explore other routes such as intraperitoneal or subcutaneous injections.

  • Possible Cause 2: Off-Target Effects. this compound's antagonist activity at M2 and M3 receptors could lead to peripheral side effects that may interfere with cognitive performance in behavioral tasks. For example, effects on bladder contraction have been noted.

  • Troubleshooting Steps:

    • Monitor for Peripheral Side Effects: Carefully observe the animals for any signs of discomfort or adverse effects after drug administration.

    • Dose-Response Curve: Establish a dose-response curve to identify a therapeutic window where pro-cognitive effects are observed without significant peripheral side effects.

    • Use of Selective Antagonists: In mechanistic studies, consider co-administering peripheral M2/M3 antagonists to isolate the central effects of M1 agonism.

Issue 2: Difficulty replicating in-vitro findings in cellular models.

  • Possible Cause: Receptor Subtype Expression. The cell line used may not adequately express the M1 muscarinic receptor or may have a different receptor density compared to the neurons involved in cognitive processes in the brain.

  • Troubleshooting Steps:

    • Characterize Receptor Expression: Use techniques like qPCR or western blotting to confirm the expression levels of M1, M2, and M3 receptors in your cell line.

    • Use a More Relevant Cell Line: Consider using primary neuronal cultures or cell lines that are known to endogenously express the M1 receptor at physiologically relevant levels.

    • Transfection: If necessary, transfect your cell line with the human M1 receptor to ensure target availability.

Quantitative Data Summary

Table 1: Preclinical Pharmacodynamic Effects of this compound

ParameterSpeciesModelEffectConcentration/DoseReference
Carbachol-induced contractionsHuman detrusor muscleIn vitroCompetitive antagonismpKb: 6.2
Carbachol-induced contractionsPig detrusor muscleIn vitroCompetitive antagonismpKb: 5.8
Electrical field stimulation-induced contractionsHuman detrusor muscleIn vitroAlmost complete inhibition100 μM
Electrical field stimulation-induced contractionsPig detrusor muscleIn vitro32% inhibition100 μM
Cholinergic neuron countRatTraumatic Brain Injury13% and 5% decrease in medial septal nucleusNot Specified
Cholinergic neuron countRatTraumatic Brain Injury48% and 23% decrease in vertical limb nucleus of the diagonal bandNot Specified
Cholinergic neuron countRatTraumatic Brain Injury51% and 28% decrease in nucleus basalis magnocellularisNot Specified

Table 2: In Vitro Metabolism of this compound

MetabolitePrimary CYP Enzymes Involved
Lu 31-126CYP2D6
Lu 29-297CYP1A2, CYP2C19, CYP3A4
Lu 25-077CYP1A2, CYP2C19, CYP3A4
Lu 32-181CYP1A2 (possibly CYP2C19)

Experimental Protocols

Protocol 1: Assessment of M1 Receptor Agonism and M2/M3 Receptor Antagonism in Isolated Tissue

  • Tissue Preparation: Isolate detrusor muscle strips from human or pig bladders.

  • Experimental Setup: Mount the tissue strips in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • M2/M3 Antagonism Assay:

    • Generate a cumulative concentration-response curve for a standard muscarinic agonist (e.g., carbachol) to induce muscle contraction.

    • Incubate the tissue with varying concentrations of this compound for a predetermined period.

    • Generate a second concentration-response curve for carbachol in the presence of this compound.

    • Calculate the pKb value to quantify the antagonist potency of this compound.

  • M1 Agonism Assay (Indirect): While this protocol primarily assesses antagonism in this tissue, M1 agonism would be studied in tissues where M1 receptors mediate a contractile or secretory response, following a similar principle of generating concentration-response curves.

Protocol 2: Evaluation of Cognitive Improvement in a Rat Model of Traumatic Brain Injury (TBI)

  • Animal Model: Induce a controlled cortical impact injury in anesthetized rats.

  • Drug Administration: Administer this compound or vehicle to the rats at specified doses and time points post-injury.

  • Behavioral Testing: At a predetermined time after the injury and treatment, subject the animals to a battery of cognitive tests, such as the Morris water maze for spatial learning and memory, or the novel object recognition test for recognition memory.

  • Histological Analysis: After the completion of behavioral testing, perfuse the animals and collect brain tissue. Perform immunohistochemistry to quantify the number of cholinergic neurons (e.g., using an antibody against choline acetyltransferase) in relevant brain regions.

  • Data Analysis: Compare the behavioral performance and cholinergic neuron counts between the this compound-treated and vehicle-treated groups.

Visualizations

Alvameline_Signaling_Pathway This compound This compound M1_Receptor M1 Receptor (Partial Agonist) This compound->M1_Receptor Activates M2_M3_Receptors M2/M3 Receptors (Antagonist) This compound->M2_M3_Receptors Blocks Pro_Cognitive_Effects Pro-Cognitive Effects M1_Receptor->Pro_Cognitive_Effects Peripheral_Side_Effects Reduced Peripheral Side Effects (e.g., bladder contraction) M2_M3_Receptors->Peripheral_Side_Effects

Caption: this compound's dual mechanism of action.

Preclinical_Workflow cluster_preclinical Preclinical Stage cluster_clinical Clinical Stage in_vitro In Vitro Studies (Receptor Binding, Metabolism) animal_models In Vivo Animal Models (Efficacy, PK/PD) in_vitro->animal_models toxicology Toxicology Studies animal_models->toxicology phase1 Phase I (Safety, PK in Humans) toxicology->phase1 IND Submission phase2 Phase II (Efficacy in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3

Caption: A simplified preclinical to clinical drug development workflow.

Translational_Challenges cluster_challenges Contributing Factors center_node Translational Failure animal_model Poor Predictive Validity of Animal Models animal_model->center_node pkpd Species Differences in PK/PD pkpd->center_node disease_het Disease Heterogeneity in Humans disease_het->center_node rigor Lack of Scientific Rigor in Preclinical Studies rigor->center_node

Caption: Key challenges leading to translational failure in drug development.

References

Mitigating Alvameline M2/M3 antagonist side effects in studies

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Alvameline Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying this compound, with a focus on mitigating side effects stemming from its M2 and M3 muscarinic receptor antagonist activity.

Frequently Asked Questions (FAQs)

Section 1: Understanding this compound's Mechanism and Side Effects

Q1: What is the primary mechanism of action for this compound and its intended therapeutic target?

This compound was developed as a muscarinic M1 receptor agonist. The M1 receptor is highly expressed in brain regions critical for cognitive processes, such as the prefrontal cortex and hippocampus.[1] The primary therapeutic goal for developing M1 agonists like this compound was to enhance cholinergic neurotransmission to treat cognitive deficits in conditions like Alzheimer's disease (AD).[1][2] In AD, there is a loss of presynaptic cholinergic neurons, which reduces acetylcholine (ACh) levels. Direct-acting M1 agonists are designed to bypass this issue by directly stimulating the postsynaptic M1 receptors that remain preserved.[1][3]

Q2: What are the potential side effects associated with this compound's off-target M2 and M3 receptor antagonism?

While designed as an M1 agonist, many early muscarinic agonists lacked perfect selectivity and exhibited activity at other muscarinic receptor subtypes. If this compound has antagonist properties at M2 and M3 receptors, it can lead to a range of dose-limiting side effects, often referred to as anticholinergic effects.

  • M2 Receptor Antagonism: M2 receptors are predominantly found in cardiac tissue. Their activation by acetylcholine slows the heart rate (bradycardia). Antagonism of M2 receptors blocks this effect, leading to an increased heart rate (tachycardia).

  • M3 Receptor Antagonism: M3 receptors are widely distributed on smooth muscle cells and glandular cells. Their antagonism can cause:

    • Dry Mouth (Xerostomia): Reduced salivary gland secretion.

    • Blurred Vision (Mydriasis/Cycloplegia): Relaxation of the iris sphincter and ciliary muscle in the eye.

    • Constipation: Decreased motility of the gastrointestinal tract.

    • Urinary Retention: Relaxation of the bladder's detrusor muscle.

These peripheral side effects have historically limited the clinical utility of non-selective muscarinic agents.

Section 2: Experimental Protocols for Side Effect Assessment

Q3: How can I quantify M3 antagonist-related dry mouth in a preclinical model?

A common method is sialometry , the measurement of saliva secretion. This is typically performed in rodents (rats or mice).

Experimental Protocol: Pilocarpine-Induced Salivation

  • Acclimation: Acclimate animals to the experimental conditions to minimize stress.

  • Fasting: Fast animals overnight with free access to water to ensure an empty stomach, which can influence results.

  • Compound Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal, oral gavage).

  • Pre-weighed Cotton Ball Preparation: Prepare and weigh small cotton balls (e.g., 10-20 mg) for each animal.

  • Cholinergic Challenge: At the time of predicted peak effect of this compound, administer a non-selective muscarinic agonist like pilocarpine (e.g., 1-2 mg/kg, subcutaneous) to stimulate salivation.

  • Saliva Collection: Immediately after pilocarpine injection, place a pre-weighed cotton ball in the animal's mouth for a fixed period (e.g., 15-30 minutes). Anesthesia may be required to prevent swallowing of the cotton.

  • Measurement: Remove the cotton ball and immediately weigh it. The change in weight corresponds to the volume of saliva secreted.

  • Analysis: Compare the amount of saliva produced in the this compound-treated group to the vehicle-treated group. A significant reduction indicates M3 receptor antagonism.

Q4: What is the standard method for assessing M2 antagonist-related cardiovascular effects like tachycardia?

The gold standard for continuous and stress-free cardiovascular monitoring in conscious, freely moving animals is radio-telemetry .

Experimental Protocol: Cardiovascular Telemetry

  • Transmitter Implantation: Surgically implant a radio-telemetry transmitter into the abdominal cavity of the animal (e.g., rat or mouse) under anesthesia. The blood pressure catheter is typically placed in the carotid artery or abdominal aorta, and ECG leads are placed to monitor heart rate.

  • Recovery: Allow the animal to recover fully from surgery (typically 7-10 days). This is crucial for obtaining stable baseline cardiovascular data.

  • Baseline Recording: Record baseline data for heart rate, blood pressure, and activity for at least 24-48 hours before the study begins to establish a diurnal rhythm.

  • Compound Administration: Administer this compound or vehicle control. The continuous recording allows for a time-course analysis of the drug's effects.

  • Data Acquisition: Data is transmitted from the implant to a receiver placed under the animal's cage and recorded by a computer system.

  • Analysis: Analyze the heart rate data, comparing the post-dose values to the pre-dose baseline for each animal and to the vehicle control group. A sustained increase in heart rate following this compound administration is indicative of M2 receptor antagonism.

Q5: My study shows reduced gastrointestinal motility. How can I confirm if this is an M3-mediated side effect?

The charcoal meal transit assay is a widely used method to assess gastrointestinal motility.

Experimental Protocol: Charcoal Meal Transit Assay

  • Acclimation and Fasting: As with other protocols, acclimate and fast animals (e.g., 18-24 hours) with free access to water.

  • Compound Administration: Administer this compound or vehicle control.

  • Charcoal Meal Administration: After an appropriate absorption time for this compound, administer a standard volume (e.g., 0.5-1.0 mL) of a non-absorbable marker, typically a suspension of 5-10% charcoal in a 5-10% gum acacia or methylcellulose solution, via oral gavage.

  • Transit Time: Euthanize the animals at a fixed time point after charcoal administration (e.g., 20-30 minutes).

  • Measurement: Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum. Lay it flat without stretching and measure the total length. Then, measure the distance the charcoal meal has traveled from the pylorus.

  • Analysis: Calculate the percent transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100. A significant decrease in transit percentage in the this compound group compared to the vehicle group indicates an inhibitory effect on gastrointestinal motility, consistent with M3 antagonism.

Data & Visualization

Data Summary Tables

Table 1: Muscarinic Receptor Subtype Overview

ReceptorPrimary Location(s)G-Protein CouplingPrimary Physiological Function(s)Effect of Antagonism
M1 CNS (Cortex, Hippocampus), GangliaGq/11Cognitive function, memory, learningCognitive impairment
M2 Heart, CNS (Presynaptic), Smooth MuscleGi/oDecreases heart rate, neural inhibitionTachycardia, increased neurotransmitter release
M3 Smooth Muscle, Glands, EyeGq/11Smooth muscle contraction, glandular secretionDry mouth, constipation, blurred vision, urinary retention

Table 2: Illustrative Binding Profile for a Hypothetical M1 Agonist

This table presents hypothetical data to illustrate the concept of receptor selectivity. Actual experimental data for this compound should be determined empirically.

CompoundM1 Ki (nM) (Agonist)M2 Ki (nM) (Antagonist)M3 Ki (nM) (Antagonist)M2/M1 Selectivity RatioM3/M1 Selectivity Ratio
This compound (Hypothetical) 515025030x50x
Ideal M1 Agonist 2>10,000>10,000>5000x>5000x
Atropine (Non-selective Antagonist) ~1~1~1~1x~1x

A higher selectivity ratio indicates greater selectivity for the M1 receptor over M2/M3, which is desirable for minimizing side effects.

Diagrams: Pathways and Workflows

G cluster_m1_m3 M1/M3 Receptor Signaling (Gq/11 Pathway) cluster_m2 M2 Receptor Signaling (Gi/o Pathway) m1_m3 M1 or M3 Receptor gq Gq/11 Protein m1_m3->gq Agonist Binding plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca ↑ Intracellular Ca²⁺ ip3->ca pkc Protein Kinase C (PKC) dag->pkc response1 Cellular Response (e.g., Smooth Muscle Contraction, Neuronal Excitation) ca->response1 pkc->response1 m2 M2 Receptor gi Gi/o Protein m2->gi Agonist Binding ac Adenylyl Cyclase (AC) gi->ac Inhibits atp ATP camp ↓ cAMP atp->camp Conversion pka ↓ Protein Kinase A (PKA) camp->pka response2 Cellular Response (e.g., Decreased Heart Rate) pka->response2 G cluster_workflow Experimental Workflow for Side Effect Assessment and Mitigation start Start: This compound Study invitro In Vitro Screening (Receptor Binding/Functional Assays) start->invitro selectivity Determine M1, M2, M3 Affinity & Potency invitro->selectivity invivo_efficacy In Vivo Efficacy Studies (Cognitive Models) selectivity->invivo_efficacy invivo_safety In Vivo Safety/Side Effect Studies (Telemetry, Sialometry, GI Motility) selectivity->invivo_safety dose_response Generate Dose-Response Curves for Efficacy & Side Effects invivo_efficacy->dose_response invivo_safety->dose_response therapeutic_window Analyze Therapeutic Window dose_response->therapeutic_window go Proceed: Favorable Window therapeutic_window->go Yes mitigate Action: Implement Mitigation Strategy therapeutic_window->mitigate No G cluster_logic Logic of Side Effect Mitigation Strategies This compound This compound Administration m1_agonist Central M1 Agonism This compound->m1_agonist m2_antagonist Peripheral M2 Antagonism This compound->m2_antagonist m3_antagonist Peripheral M3 Antagonism This compound->m3_antagonist efficacy Therapeutic Effect (Cognition) m1_agonist->efficacy side_effect_m2 Side Effect (Tachycardia) m2_antagonist->side_effect_m2 side_effect_m3 Side Effects (Dry Mouth, Constipation) m3_antagonist->side_effect_m3 mitigation1 Strategy 1: Dose Optimization (Find Therapeutic Window) mitigation1->this compound Informs mitigation2 Strategy 2: Co-administer Peripheral Agonist mitigation2->side_effect_m2 Blocks mitigation2->side_effect_m3 Blocks mitigation3 Strategy 3: Switch to M1-Selective PAM mitigation3->m1_agonist Achieves mitigation3->m2_antagonist Avoids mitigation3->m3_antagonist Avoids

References

Improving the stability of Alvameline in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of Alvameline in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

Issue: this compound solution appears cloudy or precipitated.

Possible Cause Troubleshooting Steps
Poor Solubility 1. Review the recommended solvent for this compound. Consider using a co-solvent such as DMSO or ethanol for stock solutions.[1] 2. Gently warm the solution to aid dissolution, but be cautious of potential degradation at elevated temperatures. 3. Sonicate the solution for a short period.
pH-dependent Solubility 1. Determine the pKa of this compound and adjust the pH of the solution to a range where the molecule is most soluble. 2. Use a suitable buffer system to maintain the optimal pH.
Concentration Too High 1. Prepare a less concentrated stock solution. 2. If a high concentration is necessary, explore the use of solubility enhancers or different formulation strategies.

Issue: Loss of this compound potency in solution over a short period.

Possible Cause Troubleshooting Steps
Hydrolysis 1. Control the pH of the solution with a suitable buffer. For many ester-containing compounds, neutral or slightly acidic pH is often optimal. 2. Store solutions at reduced temperatures (2-8°C or frozen at -20°C to -80°C) to slow down hydrolysis.[1]
Oxidation 1. Prepare solutions in degassed solvents. 2. Consider preparing and storing solutions under an inert atmosphere, such as nitrogen or argon.[1] 3. Add antioxidants to the formulation if compatible with the experimental design.
Photodegradation 1. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[2][3] 2. Minimize exposure to ambient light during handling.
Temperature-induced Degradation 1. Store stock solutions and working solutions at the recommended temperature. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. 2. For experiments conducted at elevated temperatures, assess the stability of this compound under those conditions beforehand.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like many small molecules, is primarily influenced by several factors:

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • pH: The stability of this compound can be highly dependent on the pH of the solution, with hydrolysis being a potential degradation pathway.

  • Light: Exposure to light, particularly UV light, can cause photodegradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation.

  • Moisture: For solid forms, moisture can promote hydrolysis and other degradation reactions.

Q2: How can I determine the optimal storage conditions for my this compound solutions?

A2: To determine the optimal storage conditions, a systematic stability study is recommended. This involves exposing this compound solutions to various conditions (e.g., different temperatures, pH values, and light exposure) and monitoring its concentration over time using a stability-indicating analytical method, such as HPLC. For long-term storage, it is generally advisable to store aliquoted solutions at -20°C or -80°C in light-protected containers.

Q3: What is a forced degradation study and why is it important for this compound?

A3: A forced degradation study involves intentionally exposing a drug substance to harsh conditions, such as high temperatures, extreme pH (acidic and basic), strong oxidizing agents, and intense light. The purpose of this study is to identify potential degradation products and establish the degradation pathways of the molecule. This information is crucial for developing a stable formulation and a stability-indicating analytical method for this compound.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the impact of different environmental factors on the stability of a compound like this compound in an aqueous buffer over a 24-hour period.

Table 1: Effect of pH and Temperature on this compound Stability

pHTemperature (°C)Percent Degradation
4.54< 1%
4.5252.5%
7.445.2%
7.42515.8%
8.52535.1%

Table 2: Effect of Light and Oxygen on this compound Stability at 25°C

ConditionPercent Degradation
Ambient Light, Normal Atmosphere15.8%
Protected from Light, Normal Atmosphere8.1%
Ambient Light, Inert Atmosphere10.5%
Protected from Light, Inert Atmosphere< 2%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound.

1. Materials:

  • This compound
  • 0.1 M Hydrochloric Acid (HCl)
  • 0.1 M Sodium Hydroxide (NaOH)
  • 3% Hydrogen Peroxide (H₂O₂)
  • HPLC-grade water and acetonitrile
  • Suitable buffer (e.g., phosphate buffer)
  • HPLC system with a UV detector or mass spectrometer

2. Procedure:

  • Acid Hydrolysis: Prepare a solution of this compound in 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH and dilute with the mobile phase for HPLC analysis.
  • Base Hydrolysis: Prepare a solution of this compound in 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl and dilute with the mobile phase for HPLC analysis.
  • Oxidative Degradation: Prepare a solution of this compound in 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute with the mobile phase for HPLC analysis.
  • Photolytic Degradation: Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be kept in the dark. Analyze both samples by HPLC.
  • Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 60°C) for 24 hours. Also, prepare a solution of this compound in a suitable buffer and incubate at 60°C for 24 hours. Analyze the samples by HPLC.

3. Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method to separate this compound from its degradation products.
  • Characterize the major degradation products using mass spectrometry (MS) if necessary.

Visualizations

Stability_Factors cluster_factors Factors Affecting Stability cluster_degradation Degradation Pathways Temperature Temperature This compound This compound in Solution Temperature->this compound pH pH pH->this compound Light Light Light->this compound Oxygen Oxygen Oxygen->this compound Moisture Moisture Moisture->this compound Hydrolysis Hydrolysis Oxidation Oxidation Photodegradation Photodegradation This compound->Hydrolysis (pH, Temp, Moisture) This compound->Oxidation (Oxygen, Light, Temp) This compound->Photodegradation (Light)

Caption: Factors influencing this compound stability.

Stability_Testing_Workflow A Prepare this compound Solutions (various buffers, co-solvents) B Stress Conditions (Temp, pH, Light, Oxidizing Agent) A->B C Incubate for Predetermined Time B->C D Sample at Time Points C->D E Analyze by Stability-Indicating HPLC D->E F Quantify this compound and Degradants E->F G Determine Degradation Rate and Pathway F->G H Establish Optimal Storage Conditions G->H

Caption: Workflow for stability testing.

References

Alvameline Administration for Chronic Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the refinement of Alvameline administration in chronic studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide provides solutions to potential problems that may arise during the chronic administration of this compound in research settings.

Issue Potential Cause Recommended Solution
High incidence of cholinergic side effects (e.g., salivation, tremors, diarrhea) - Dose is too high.- Rapid absorption leading to high peak plasma concentrations.- Dose Adjustment: Reduce the dose of this compound to the lowest effective dose.- Route of Administration: Consider switching from intraperitoneal (IP) or intravenous (IV) injection to subcutaneous (SC) or oral gavage to potentially slow absorption and reduce peak plasma concentrations.- Formulation: For oral administration, consider a formulation that allows for slower release.
Inconsistent behavioral or physiological responses - Inaccurate dosing.- Stress from administration procedure.- Issues with drug formulation and stability.- Dosing Technique: Ensure proper training on administration techniques (oral gavage, SC injection) to ensure accurate and consistent dosing. For oral gavage, use appropriate tube size and insertion depth.[1][2][3][4]- Habituation: Habituate animals to the handling and administration procedures to minimize stress-induced variability.- Formulation Preparation: Prepare fresh solutions of this compound regularly. For suspensions, ensure thorough mixing before each administration to guarantee dose uniformity.[5]
Low oral bioavailability - First-pass metabolism in the liver.- Poor absorption from the gastrointestinal tract.- Alternative Routes: If oral bioavailability is a significant issue, consider subcutaneous administration, which typically has higher bioavailability than the oral route.- Formulation Optimization: For oral administration, investigate different formulations or vehicles that may enhance absorption.
Tissue irritation or necrosis at the injection site (SC administration) - High concentration of the drug solution.- Non-physiological pH of the formulation.- Irritating properties of the vehicle.- Concentration and Volume: Use the lowest effective concentration and divide larger volumes into multiple injection sites.- pH Adjustment: Ensure the pH of the injection solution is close to physiological pH (7.2-7.4).- Vehicle Selection: Use well-tolerated, sterile vehicles such as saline or phosphate-buffered saline (PBS).
Difficulty with chronic oral gavage - Animal stress and resistance.- Risk of esophageal injury.- Alternative Oral Dosing: Train animals to voluntarily consume the drug in a palatable vehicle (e.g., sweetened solution).- Refine Gavage Technique: Use flexible gavage tubes and ensure proper lubrication to minimize tissue trauma.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a partial agonist of the M1 muscarinic acetylcholine receptor and an antagonist of the M2 and M3 muscarinic receptors. Its pro-cognitive effects are primarily attributed to its M1 agonism.

2. What are the common routes of administration for this compound in chronic rodent studies?

The most common routes for chronic administration in rodents are oral gavage and subcutaneous injection. The choice of route depends on the desired pharmacokinetic profile and the specific aims of the study.

3. What are the expected cholinergic side effects of this compound and how can they be monitored?

Common cholinergic side effects include salivation, lacrimation, urination, defecation (SLUD), and tremors. These can be monitored through regular observation of the animals, scoring of clinical signs, and measurement of physiological parameters like body temperature.

4. Is there a significant difference in bioavailability between oral and subcutaneous administration of this compound?

5. How should this compound be formulated for oral and subcutaneous administration?

For oral gavage , this compound can be dissolved or suspended in an aqueous vehicle such as water, saline, or a 0.5% methylcellulose solution. For subcutaneous injection , this compound should be dissolved in a sterile, isotonic, and pH-neutral vehicle like sterile saline or PBS to minimize irritation.

Experimental Protocols

Chronic Oral Gavage Administration of this compound in a Rat Model of Alzheimer's Disease

Objective: To assess the long-term efficacy of this compound in improving cognitive function in a rat model of Alzheimer's disease.

Materials:

  • This compound

  • Vehicle (e.g., sterile water or 0.5% methylcellulose)

  • Oral gavage needles (flexible tip recommended)

  • Syringes

  • Animal scale

Procedure:

  • Animal Model: Utilize an established rat model of Alzheimer's disease (e.g., amyloid-beta infusion model).

  • Dose Preparation: Prepare a solution or suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is homogeneous, especially for suspensions.

  • Dosing:

    • Administer this compound or vehicle once daily via oral gavage for the duration of the study (e.g., 4-8 weeks).

    • The volume of administration should be based on the animal's body weight (typically 5-10 mL/kg for rats).

    • Gently restrain the rat and carefully insert the gavage needle over the tongue into the esophagus.

    • Administer the solution slowly to prevent regurgitation and aspiration.

  • Monitoring:

    • Observe animals daily for any signs of cholinergic toxicity.

    • Monitor body weight and food/water intake regularly.

  • Cognitive Testing:

    • Perform behavioral tests to assess cognitive function (e.g., Morris water maze, radial arm maze) at baseline and at the end of the treatment period.

Chronic Subcutaneous Administration of this compound for Cognitive Enhancement Studies in Rats

Objective: To evaluate the effects of chronic subcutaneous this compound on cognitive performance in healthy aged rats.

Materials:

  • This compound

  • Sterile, isotonic vehicle (e.g., 0.9% saline)

  • Syringes

  • 25-27 gauge needles

  • Animal scale

Procedure:

  • Animals: Use aged rats (e.g., 18-24 months old) to model age-related cognitive decline.

  • Dose Preparation: Dissolve this compound in the sterile vehicle to the desired concentration. Ensure the final solution is clear and free of particulates.

  • Dosing:

    • Administer this compound or vehicle via subcutaneous injection once or twice daily.

    • The injection site should be in the loose skin over the back or flank.

    • Vary the injection site to avoid local irritation.

    • The injection volume should be appropriate for the size of the animal (typically 1-2 mL/kg for rats).

  • Monitoring:

    • Closely monitor the injection sites for any signs of irritation, swelling, or necrosis.

    • Observe for systemic cholinergic side effects.

    • Track body weight and general health status.

  • Cognitive Testing:

    • Conduct cognitive assessments (e.g., novel object recognition, passive avoidance task) before and after the chronic treatment period.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound Following Different Administration Routes in Rats

ParameterOral GavageSubcutaneous Injection
Bioavailability (%) Low to Moderate (Estimated)High (Estimated)
Tmax (hours) SlowerFaster
Cmax LowerHigher
Half-life (hours) VariableGenerally Longer

Note: This table is based on general pharmacokinetic principles. Specific quantitative data for this compound is not currently available in the public domain and would need to be determined experimentally.

Mandatory Visualizations

This compound M1 Receptor Signaling Pathway

Alvameline_M1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Gq Gq Protein M1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response phosphorylates targets leading to

Caption: M1 muscarinic receptor signaling pathway activated by this compound.

Experimental Workflow for Chronic this compound Administration and Cognitive Testing

Alvameline_Workflow cluster_treatment Chronic Administration Phase (e.g., 4-8 weeks) start Start: Select Animal Model (e.g., Aged Rats) baseline Baseline Cognitive Testing (e.g., Morris Water Maze) start->baseline grouping Randomly Assign to Groups (Vehicle, this compound Doses) baseline->grouping admin_oral Oral Gavage Administration grouping->admin_oral Group 1 admin_sc Subcutaneous Injection grouping->admin_sc Group 2 monitoring Daily Health Monitoring (Cholinergic Side Effects, Body Weight) admin_oral->monitoring admin_sc->monitoring post_testing Post-Treatment Cognitive Testing monitoring->post_testing data_analysis Data Analysis and Interpretation post_testing->data_analysis end End of Study data_analysis->end

Caption: Workflow for a chronic this compound study with cognitive assessment.

References

Dealing with Alvameline batch-to-batch variability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for researchers utilizing Alvameline (also known as Lu 25-109), a partial M1 muscarinic receptor agonist and M2/M3 muscarinic receptor antagonist. Batch-to-batch variability can be a significant challenge in preclinical and clinical development. This resource aims to help you identify, troubleshoot, and mitigate issues arising from such variability to ensure the consistency and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (Lu 25-109) is a selective M1 muscarinic acetylcholine receptor partial agonist and an M2/M3 muscarinic receptor antagonist.[1][2] Its procognitive effects are thought to be mediated through the activation of M1 receptors, which are highly expressed in brain regions associated with learning and memory, such as the hippocampus and cortex.

Q2: What are the known pharmacological activities of this compound?

This compound exhibits a dual activity profile:

  • M1 Receptor Partial Agonism: It activates the M1 receptor, though not to the same maximal effect as a full agonist. This activity is believed to underlie its therapeutic potential for cognitive disorders.

  • M2/M3 Receptor Antagonism: It blocks the activity of M2 and M3 receptors. This is demonstrated by its ability to competitively antagonize the effects of full agonists like carbachol in functional assays. For instance, in human and pig detrusor muscle, this compound produces a rightward shift in the concentration-response curves for carbachol with pKb values of 6.2 and 5.8, respectively.[1]

Q3: What could be the potential sources of batch-to-batch variability with this compound?

Batch-to-batch variability in small molecule compounds like this compound can arise from several factors during synthesis and purification:

  • Purity and Impurities: The presence of starting materials, by-products, or degradation products can alter the compound's effective concentration and introduce off-target effects.

  • Polymorphism: Different crystalline forms (polymorphs) of this compound may have different solubility, dissolution rates, and stability, which can impact its bioavailability and in vitro activity.

  • Residual Solvents: Solvents used in the manufacturing process may remain in the final product and could have biological effects or alter the compound's physical properties.

  • Degradation: Improper storage or handling can lead to the degradation of this compound, reducing its potency and generating impurities.

Q4: How can I assess the quality of a new batch of this compound?

It is crucial to perform quality control (QC) checks on each new batch. Recommended analyses include:

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method to determine the purity of the compound and quantify any impurities.

  • Identity Confirmation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the chemical structure of the this compound batch.

  • Functional Potency: An in vitro functional assay, such as a calcium flux assay in M1-expressing cells, should be performed to confirm that the biological activity is within the expected range.

Troubleshooting Guides

Inconsistent In Vitro Functional Assay Results

Problem: You observe a significant shift in the EC50 or Emax of this compound in your functional assay (e.g., calcium flux, IP1 accumulation) compared to previous batches.

Potential Cause Troubleshooting Steps
Incorrect this compound Concentration - Verify the accurate weight and dissolution of the compound. - Ensure the solvent used is appropriate and does not cause precipitation. - Re-run the assay with a freshly prepared stock solution.
Reduced Purity of the New Batch - Request the Certificate of Analysis (CoA) from the supplier to check the purity. - If possible, perform an in-house purity analysis using HPLC. - Consider that a lower purity will result in a lower effective concentration of this compound.
Presence of Antagonistic Impurities - Analyze the impurity profile via HPLC-MS. - If impurities are present, their antagonistic activity at the M1 receptor could be a confounding factor.
Cell Line Variability - Ensure consistent cell passage number and health. - Verify M1 receptor expression levels in the cells. - Run a positive control with a known M1 agonist (e.g., carbachol) to check for consistent cell response.
Assay Conditions - Confirm that assay buffers, reagents, and incubation times are consistent with previous experiments.
Unexpected In Vivo Efficacy or Side Effects

Problem: A new batch of this compound shows reduced efficacy in a cognitive model (e.g., Morris water maze) or an altered side effect profile (e.g., changes in salivation or heart rate).

Potential Cause Troubleshooting Steps
Different Bioavailability - Differences in particle size or crystal form (polymorphism) between batches can affect absorption. - Perform pharmacokinetic (PK) analysis to compare the plasma and brain exposure of the different batches.
Altered M1 Agonist Potency - As with in vitro assays, a lower potency in the new batch will lead to reduced target engagement in vivo. - Confirm the in vitro potency of the batch before in vivo administration.
Altered M2/M3 Antagonist Activity - Changes in the antagonist activity could alter the side effect profile. - If possible, perform an in vitro assay to confirm the M2/M3 antagonist potency (e.g., Schild analysis).
Presence of Active Impurities - Impurities may have their own pharmacological activities that could contribute to or interfere with the observed in vivo effects. - Characterize the impurity profile of the batch.
Vehicle or Formulation Issues - Ensure the vehicle used for dosing is prepared consistently and is appropriate for this compound. - Check for any signs of precipitation or instability of the dosing solution.

Quantitative Data Summary

The following tables provide expected ranges for this compound's pharmacological activity and quality control parameters. Note that some of this data is based on closely related M1 agonists due to the limited publicly available information on this compound.

Table 1: Pharmacological Profile of this compound

Parameter Receptor Assay Type Species Expected Value Reference
pKb (Antagonism)M2/M3Functional (Detrusor Muscle Contraction)Human6.2[1]
pKb (Antagonism)M2/M3Functional (Detrusor Muscle Contraction)Pig5.8[1]
EC50 (Agonism)M2GTPγS BindingHuman296 nM
EC50 (Agonism) (Example)M1Calcium FluxHuman/Rat10 - 100 nMHypothetical
Ki (Binding Affinity) (Example)M1Radioligand BindingHuman/Rat5 - 50 nMHypothetical

Note on M2 Agonism: The reported EC50 for M2 agonism may seem contradictory to this compound's classification as an M2 antagonist. This could be indicative of partial agonism, where the compound can weakly activate the receptor in the absence of a full agonist but act as an antagonist in its presence. This highlights the importance of carefully designed experiments to characterize the full pharmacological profile of each batch.

Table 2: Quality Control Specifications for this compound

Parameter Method Specification
Appearance Visual InspectionWhite to off-white solid
Identity MS, NMRConforms to the expected structure
Purity HPLC-UV (220 nm)≥ 98.0%
Individual Impurity HPLC-UV≤ 0.15%
Total Impurities HPLC-UV≤ 1.0%
Residual Solvents GC-HSAs per ICH Q3C guidelines
Water Content Karl Fischer Titration≤ 0.5%

Key Experimental Protocols

Protocol 1: In Vitro Calcium Flux Assay for M1 Receptor Agonism

This protocol outlines a method to determine the potency of this compound in a cell-based calcium flux assay using a CHO cell line stably expressing the human M1 muscarinic receptor.

Materials:

  • CHO-hM1 cells

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Probenecid

  • This compound and a reference M1 agonist (e.g., Carbachol)

  • 96- or 384-well black-walled, clear-bottom microplates

  • Fluorescence plate reader with automated liquid handling

Procedure:

  • Cell Plating: Seed CHO-hM1 cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye and probenecid in assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer at the desired concentrations.

  • Measurement: a. Place the cell plate in the fluorescence plate reader. b. Record a stable baseline fluorescence for 10-20 seconds. c. Use the instrument's liquid handler to add the this compound or reference agonist dilutions to the wells. d. Immediately begin kinetic reading of fluorescence for 2-3 minutes.

  • Data Analysis: a. Determine the peak fluorescence response for each well. b. Subtract the baseline fluorescence from the peak response. c. Plot the response as a function of agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: HPLC Method for Purity Assessment of this compound

This protocol provides a general reverse-phase HPLC method for determining the purity of this compound. This method should be validated for its intended use.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, then return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Procedure:

  • Prepare the mobile phases and sample solution.

  • Equilibrate the HPLC system with the initial mobile phase composition.

  • Inject the sample and run the gradient program.

  • Integrate the peaks in the chromatogram.

  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.

Mandatory Visualizations

M1_Signaling_Pathway cluster_membrane Cell Membrane M1 M1 Receptor Gq Gq/11 M1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves This compound This compound This compound->M1 Binds to IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Effects (e.g., neuronal excitability) Ca2_release->Downstream PKC->Downstream

Caption: M1 Muscarinic Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_QC Batch Quality Control cluster_Experiment Experimental Use Batch New this compound Batch HPLC HPLC Purity (≥98.0%) Batch->HPLC MS_NMR MS/NMR Identity (Structure Confirmed) HPLC->MS_NMR If purity is acceptable Fail Batch Fails QC (Contact Supplier/ Troubleshoot) HPLC->Fail Purity <98.0% Functional_Assay In Vitro Potency (EC50 in range) MS_NMR->Functional_Assay If identity is confirmed MS_NMR->Fail Structure mismatch Pass Batch Passes QC Functional_Assay->Pass If potency is acceptable Functional_Assay->Fail EC50 out of range In_Vitro In Vitro Experiments (e.g., Calcium Flux) Pass->In_Vitro In_Vivo In Vivo Experiments (e.g., Morris Water Maze) Pass->In_Vivo

Caption: Quality Control Workflow for New Batches of this compound.

References

Validation & Comparative

A Comparative Guide to Alvameline and Other M1 Muscarinic Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target in the development of therapeutics for cognitive deficits associated with neurological disorders such as Alzheimer's disease. Activation of the M1 receptor is believed to enhance cognitive function and may have disease-modifying effects.[1] This guide provides a comparative analysis of Alvameline, a partial M1 agonist, and other notable M1 muscarinic agonists: Xanomeline, Cevimeline, and Pilocarpine. The information is intended to be an objective resource, presenting experimental data to facilitate informed decisions in research and drug development.

Performance Comparison of M1 Muscarinic Agonists

The pharmacological profiles of M1 muscarinic agonists are defined by their binding affinity (Ki), functional potency (EC50), and efficacy at the five muscarinic receptor subtypes (M1-M5). Ideal M1 agonists for treating cognitive disorders would exhibit high selectivity for the M1 receptor to minimize peripheral side effects associated with the activation of other muscarinic receptor subtypes.

Binding Affinity (Ki)

The binding affinity of a ligand for a receptor is a measure of how tightly the ligand binds to the receptor. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the reported Ki values for this compound and other M1 agonists across the five muscarinic receptor subtypes. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Source
This compound Data not availableData not availableData not availableData not availableData not available
Xanomeline 296294Data not availableData not availableData not available[2]
Cevimeline Data not availableData not availableData not availableData not availableData not available
Pilocarpine 79432512316279431995IUPHAR/BPS Guide to PHARMACOLOGY

Data for this compound's binding affinity (Ki) across all muscarinic receptor subtypes was not available in the reviewed literature. Xanomeline has been shown to have similar high affinity for both M1 and M2 receptors.[2] Pilocarpine generally exhibits lower affinity for muscarinic receptors compared to other agonists.

Functional Potency (EC50) and Efficacy

Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal response. Efficacy refers to the maximum response an agonist can produce. The following table summarizes the EC50 values and efficacy of this compound and other M1 agonists. As with binding affinity, these values are from various sources and should be interpreted with caution.

CompoundM1 EC50 (nM)M2 EC50 (nM)M3 EC50 (nM)M4 EC50 (nM)M5 EC50 (nM)Efficacy (M1)Source
This compound Partial AgonistAntagonistAntagonistData not availableData not availablePartial[3]
Xanomeline ~6 (pEC50=7.2)>1000~300 (pEC50=6.5)~10 (pEC50=7.0)~100 (pEC50=7.0)Full Agonist[4]
Cevimeline 23104048131063Agonist
Pilocarpine 18,0004,500Data not availableData not availableData not availablePartial Agonist

This compound is characterized as a partial M1 agonist and an M2/M3 antagonist. Xanomeline demonstrates functional selectivity for M1 and M4 receptors. Cevimeline is a potent M1 and M3 agonist. Pilocarpine acts as a partial agonist at M1 and M2 receptors.

Signaling Pathways and Experimental Workflows

M1 Muscarinic Agonist Signaling Pathway

Activation of the M1 muscarinic receptor by an agonist initiates a signaling cascade primarily through the Gq/11 family of G-proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses that are thought to underlie the pro-cognitive effects of M1 agonism.

M1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1R M1 Receptor Gq Gq/11 Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ Ca->PKC Activates CellularResponse Cellular Responses (e.g., Neuronal Excitation) PKC->CellularResponse Phosphorylates targets leading to Agonist M1 Agonist Agonist->M1R Binds to ER->Ca Releases

M1 Muscarinic Agonist Signaling Pathway
Experimental Workflow for M1 Agonist Evaluation

The preclinical evaluation of M1 muscarinic agonists typically follows a standardized workflow to characterize their pharmacological properties and assess their therapeutic potential. This workflow involves a series of in vitro and in vivo experiments.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding Radioligand Binding Assays (Determine Ki at M1-M5) Functional Functional Assays (e.g., GTPγS, Ca²⁺ Mobilization) (Determine EC50 & Efficacy at M1-M5) Binding->Functional Selectivity Selectivity Profiling (Assess off-target effects) Functional->Selectivity PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Selectivity->PK PD Pharmacodynamics (PD) (Receptor occupancy, target engagement) PK->PD Efficacy Efficacy Models (e.g., Cognitive tasks in rodents) PD->Efficacy Safety Safety & Toxicology (Assess adverse effects) Efficacy->Safety Candidate Clinical Candidate Selection Safety->Candidate Lead Lead Compound Identification Lead->Binding

Experimental Workflow for M1 Agonist Evaluation

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

Objective: To determine the binding affinity (Ki) of a test compound for muscarinic receptors.

Principle: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS) for binding to muscarinic receptors in a membrane preparation.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest (M1-M5).

  • Radioligand: [³H]-NMS.

  • Test compound (e.g., this compound).

  • Non-specific binding control: Atropine (1 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1.5 mM MgSO₄, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add assay buffer, radioligand, and either the test compound, vehicle (for total binding), or atropine (for non-specific binding).

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes by vacuum filtration onto filter mats.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To measure the functional activation of G-protein coupled receptors (GPCRs) by an agonist.

Principle: This assay measures the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins following receptor activation by an agonist. Increased [³⁵S]GTPγS binding indicates G-protein activation.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • [³⁵S]GTPγS.

  • Test compound (e.g., this compound).

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the test compound.

  • Add the cell membrane preparation to initiate the reaction.

  • Incubate the plate at 30°C for a specified time.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS using a scintillation counter.

  • Plot the data to determine the EC50 and maximal stimulation (Emax) for the test compound.

Intracellular Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following M1 receptor activation.

Principle: M1 receptors are coupled to the Gq/11 pathway, which leads to an increase in intracellular calcium. This assay uses a fluorescent calcium indicator dye that increases its fluorescence intensity upon binding to calcium.

Materials:

  • Cells stably expressing the M1 muscarinic receptor (e.g., CHO-M1 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium indicator dye by incubating them with the dye solution for a specified time at 37°C.

  • Wash the cells to remove excess dye.

  • Prepare serial dilutions of the test compound.

  • Place the cell plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time.

  • Analyze the data to determine the concentration-response curve and calculate the EC50 for the calcium mobilization response.

Conclusion

This compound, as a partial M1 agonist and M2/M3 antagonist, presented a promising profile for the treatment of cognitive deficits. However, its clinical development was discontinued. In comparison, other M1 agonists like Xanomeline and Cevimeline have also been extensively studied, with Xanomeline showing functional selectivity for M1/M4 receptors and Cevimeline being a potent M1/M3 agonist. Pilocarpine, a less potent partial agonist, is also used as a reference compound. The choice of an M1 agonist for research or therapeutic development depends on the desired balance of potency, efficacy, and selectivity to achieve the desired therapeutic effect while minimizing adverse events. The experimental protocols and data presented in this guide provide a framework for the comparative evaluation of these and other novel M1 muscarinic agonists.

References

Preclinical Profile of Alvameline vs. Xanomeline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical pharmacological profiles of Alvameline (Lu 25-109) and Xanomeline, two muscarinic receptor agonists that have been investigated for their therapeutic potential in central nervous system disorders. The following sections summarize their receptor binding affinities, functional activities in vitro, and their efficacy in established preclinical models of psychosis. Detailed experimental protocols for the key assays are also provided to support the interpretation and replication of the presented data.

In Vitro Pharmacology: Receptor Binding and Functional Activity

This compound and Xanomeline exhibit distinct profiles in their interactions with muscarinic acetylcholine receptors (mAChRs). While both compounds show affinity for multiple mAChR subtypes, their functional activities and selectivity differ significantly.

Receptor Binding Affinities

The binding affinities of this compound and Xanomeline for the five muscarinic receptor subtypes (M1-M5) have been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below. Lower Ki values indicate higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)Reference
This compound -----Data Not Available
Xanomeline 158.49398---[1]
pKi 6.8pKi 6.4---[1]
Low teen range30s or higher30s or higherLow teen range30s or higher[2]
-294---[3]
Functional Receptor Activity

The functional activity of this compound and Xanomeline has been assessed using various in vitro assays, such as GTPγS binding and phosphoinositide (PI) hydrolysis, to determine their potency (EC50) and efficacy (Emax) as agonists at different mAChR subtypes.

CompoundM1M2M3M4M5Reference
EC50 (nM) Emax (%) EC50 (nM) Emax (%) EC50 (nM) Emax (%)
This compound 308215708544109
Xanomeline 30.9-1700-8500-
pEC50 7.6100-40 (partial agonist)--

In Vivo Efficacy in Preclinical Models of Psychosis

The antipsychotic potential of this compound and Xanomeline has been evaluated in rodent models that mimic certain aspects of psychosis, primarily by modulating dopamine hyperactivity.

Amphetamine-Induced Hyperlocomotion

This model assesses the ability of a compound to reverse the hyperlocomotor activity induced by the psychostimulant amphetamine, which increases synaptic dopamine levels.

CompoundSpeciesRoute of AdministrationEffective Dose RangeEffectReference
This compound Rat-10-100 mg/kg (p.o.)Active in reversing hyperlocomotion
Xanomeline Rats.c.1-30 mg/kgAttenuated amphetamine-induced hyperactivity
Mousei.p. or s.c.30 mg/kgReversal of PCP-induced locomotor activity
Conditioned Avoidance Response (CAR)

The CAR test is a predictive model for antipsychotic efficacy. It measures the ability of a drug to suppress a learned avoidance response to an aversive stimulus, without impairing the ability to escape the stimulus.

CompoundSpeciesRoute of AdministrationEffective Dose (ED50)EffectReference
This compound --Data Not Available-
Xanomeline Rats.c.~10 mg/kgInhibited conditioned avoidance responding
Mousei.p.30 mg/kgComplete inhibition of avoidance responses

Signaling Pathways and Experimental Workflows

Muscarinic M1/M4 Receptor Signaling Pathway

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron ACh Acetylcholine M1 M1 Receptor ACh->M1 M4 M4 Receptor ACh->M4 Gq Gq/11 M1->Gq Gi Gi/o M4->Gi Dopamine Dopamine Release M4->Dopamine ↓ Presynaptic Release PLC PLC Gq->PLC AC Adenylyl Cyclase Gi->AC Inhibition IP3_DAG IP3 & DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ & PKC IP3_DAG->Ca_PKC Neuronal Excitation Xanomeline Xanomeline Xanomeline->M1 Agonist Xanomeline->M4 Agonist This compound This compound This compound->M1 Partial Agonist M2_M3 M2/M3 Receptors This compound->M2_M3 Antagonist

Caption: Simplified signaling pathways for M1 and M4 muscarinic receptors activated by Xanomeline and this compound.

Experimental Workflow: Radioligand Binding Assay

A Prepare cell membranes expressing muscarinic receptors B Incubate membranes with radioligand (e.g., [3H]-NMS) and varying concentrations of test compound (this compound or Xanomeline) A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity on filters C->D E Data analysis: Determine IC50 and calculate Ki D->E

Caption: Workflow for a competitive radioligand binding assay to determine binding affinity.

Experimental Workflow: Amphetamine-Induced Hyperlocomotion

A Acclimate rodents to open-field arena B Administer test compound (this compound or Xanomeline) or vehicle A->B C Administer amphetamine (or saline control) B->C D Record locomotor activity (distance traveled, beam breaks) C->D E Analyze data to determine effect on hyperlocomotion D->E

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion model in rodents.

Detailed Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS).

  • Test compounds (this compound, Xanomeline).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

Objective: To measure the functional activation of G-protein coupled receptors (GPCRs) by an agonist.

Materials:

  • Cell membranes expressing the muscarinic receptor and associated G proteins.

  • [³⁵S]GTPγS (a non-hydrolyzable GTP analog).

  • Test compounds (this compound, Xanomeline).

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of the test compound.

  • Pre-incubation: Add the membrane preparation and pre-incubate to allow the agonist to bind to the receptor.

  • Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding to activated G proteins.

  • Termination and Detection:

    • Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters and measure radioactivity as in the radioligand binding assay.

    • SPA Method: Add SPA beads that capture the membranes. The proximity of the bound [³⁵S]GTPγS to the scintillant in the beads produces a light signal that is measured in a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound (in cpm or as a percentage of maximal stimulation) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Amphetamine-Induced Hyperlocomotion

Objective: To assess the potential antipsychotic-like activity of a compound by its ability to reverse amphetamine-induced hyperlocomotion.

Materials:

  • Rodents (rats or mice).

  • Open-field activity chambers equipped with infrared beams to automatically record movement.

  • D-amphetamine sulfate.

  • Test compounds (this compound, Xanomeline).

  • Vehicle (e.g., saline).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 60 minutes before the experiment. Place each animal individually in an open-field chamber for a 30-60 minute habituation period.

  • Drug Administration: Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous, oral).

  • Pre-treatment Time: Allow for a pre-treatment period (e.g., 30-60 minutes) for the test compound to be absorbed and distributed.

  • Amphetamine Challenge: Administer D-amphetamine (e.g., 1-2 mg/kg, i.p.) to induce hyperlocomotion.

  • Locomotor Activity Recording: Immediately return the animals to the activity chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals). Compare the total activity of the drug-treated groups to the vehicle-treated, amphetamine-challenged group. A significant reduction in locomotor activity indicates potential antipsychotic-like efficacy.

Conditioned Avoidance Response (CAR)

Objective: To evaluate the antipsychotic-like potential of a drug by its ability to selectively suppress a conditioned avoidance response.

Materials:

  • Rats.

  • Shuttle boxes with two compartments separated by a door, equipped with a grid floor for delivering a mild footshock and a conditioned stimulus (CS) generator (e.g., a light and/or a tone).

  • Test compounds (this compound, Xanomeline).

  • Vehicle.

Procedure:

  • Training (Acquisition):

    • Place a rat in one compartment of the shuttle box.

    • Present the CS (e.g., a tone) for a fixed duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move during the CS, a mild, escapable footshock (unconditioned stimulus, US) is delivered through the grid floor. The shock is terminated when the rat escapes to the other compartment.

    • Repeat this for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Testing:

    • Once stable avoidance is established, administer the test compound or vehicle at various doses.

    • After a pre-treatment period, place the rat in the shuttle box and conduct a test session identical to the training sessions.

    • Record the number of avoidances, escapes, and escape failures.

  • Data Analysis:

    • Calculate the percentage of avoidance responses for each dose of the test compound.

    • A selective antipsychotic-like effect is indicated by a dose-dependent decrease in avoidance responding without a significant increase in escape failures. The ED50 for the inhibition of the conditioned avoidance response can be calculated.

References

Alvameline vs. Acetylcholinesterase Inhibitors: A Comparative Efficacy Guide for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Alzheimer's disease therapeutics has been dominated by acetylcholinesterase inhibitors (AChEIs) for decades, aiming to alleviate cognitive decline by modulating cholinergic neurotransmission. However, the quest for more effective and targeted therapies has led to the exploration of novel mechanisms of action. One such avenue of investigation was the development of direct muscarinic receptor agonists, such as alvameline (Lu 25-109). This guide provides a comprehensive comparison of the efficacy of this compound against established acetylcholinesterase inhibitors, supported by clinical trial data and detailed experimental methodologies.

Executive Summary

This compound, a partial M1 muscarinic receptor agonist and M2/M3 antagonist, was investigated as a potential treatment for Alzheimer's disease. The therapeutic rationale was to directly stimulate postsynaptic M1 receptors, which are crucial for cognitive function, thereby bypassing the reliance on presynaptic acetylcholine release. In contrast, acetylcholinesterase inhibitors (e.g., donepezil, rivastigmine, galantamine) exert their effect by preventing the enzymatic breakdown of acetylcholine, thus increasing its concentration in the synaptic cleft.

Despite the promising preclinical hypothesis, clinical trials of this compound failed to demonstrate efficacy in improving cognitive function in patients with mild to moderate Alzheimer's disease and its development was subsequently discontinued.[1][2][3] Acetylcholinesterase inhibitors, while demonstrating modest and symptomatic benefits, have consistently shown statistically significant, albeit small, improvements in cognitive measures in numerous large-scale clinical trials.

Quantitative Efficacy Comparison

The following table summarizes the quantitative efficacy data from pivotal clinical trials of this compound and three widely prescribed acetylcholinesterase inhibitors. The primary cognitive endpoint for all listed trials was the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog), a standardized tool for assessing cognitive function in Alzheimer's disease clinical trials. Lower scores on the ADAS-Cog indicate better cognitive function.

Drug ClassDrugTrial DurationDosage(s)Mean Change from Baseline in ADAS-Cog (Drug)Mean Change from Baseline in ADAS-Cog (Placebo)Mean Drug-Placebo DifferenceReference
Muscarinic Agonist This compound (Lu 25-109)6 Months25, 50, 100 mg tidNo significant difference from placeboNo significant difference from drugNot significant[4]
Acetylcholinesterase Inhibitor Donepezil24 Weeks5, 10 mg/day-2.8, -3.1Worsening of ~2.0-2.9 (10mg)[5]
Acetylcholinesterase Inhibitor Rivastigmine26 Weeks6-12 mg/dayImprovementWorsening-1.79 to -2.0
Acetylcholinesterase Inhibitor Galantamine6 Months16, 24, 32 mg/dayMaintained functionDeterioration~ -4.0

Note: The ADAS-Cog is a 70-point scale. A negative change from baseline indicates improvement. The data presented are from intent-to-treat (ITT) or last-observation-carried-forward (LOCF) analyses as reported in the respective studies. Direct cross-trial comparisons should be made with caution due to potential differences in patient populations and study designs.

Experimental Protocols

This compound (Lu 25-109) Pivotal Trial

Objective: To evaluate the therapeutic effect of this compound in patients with probable Alzheimer's disease.

Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial.

Participants: 496 patients with a diagnosis of probable Alzheimer's disease and a Mini-Mental State Examination (MMSE) score between 10 and 26.

Interventions: Patients were randomized to one of four treatment groups: placebo, this compound 25 mg three times daily (tid), 50 mg tid, or 100 mg tid.

Primary Efficacy Measures:

  • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): To assess cognitive function.

  • Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC): To assess overall change in clinical state.

Results: The study found no statistically significant differences between any of the this compound treatment groups and the placebo group on either of the primary efficacy measures. A trend towards worsening on the ADAS-Cog was observed in the highest dose group.

Acetylcholinesterase Inhibitor Pivotal Trials (General Protocol)

Objective: To evaluate the efficacy and safety of the respective acetylcholinesterase inhibitor in patients with mild to moderate Alzheimer's disease.

Study Design: Typically 12 to 26-week, randomized, double-blind, placebo-controlled, parallel-group trials.

Participants: Patients diagnosed with probable Alzheimer's disease of mild to moderate severity.

Interventions: Patients were randomized to receive either a placebo or the active drug at one or more fixed doses. For some drugs, a dose-titration phase was included.

Primary Efficacy Measures:

  • Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): To measure cognitive performance.

  • Clinician's Interview-Based Impression of Change with caregiver input (CIBIC-plus) or ADCS-CGIC: To assess the overall clinical change.

Results: Across multiple trials, donepezil, rivastigmine, and galantamine demonstrated statistically significant but modest improvements in cognitive function as measured by the ADAS-Cog compared to placebo. The mean drug-placebo difference on the ADAS-Cog typically ranged from approximately 2 to 4 points.

Signaling Pathways and Mechanisms of Action

This compound: Direct Muscarinic M1 Receptor Agonism

This compound acts as a partial agonist at the M1 muscarinic acetylcholine receptor, which is coupled to a Gq protein. Activation of the M1 receptor initiates a signaling cascade that is believed to be involved in learning and memory processes.

Alvameline_Signaling_Pathway This compound This compound M1_Receptor M1 Muscarinic Receptor This compound->M1_Receptor Binds to Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Ca_Release->PKC Activates Downstream_Effects Cellular Responses (e.g., neuronal excitability, synaptic plasticity) PKC->Downstream_Effects Phosphorylates target proteins

This compound's M1 receptor signaling pathway.
Acetylcholinesterase Inhibitors: Enhancement of Endogenous Acetylcholine Signaling

Acetylcholinesterase inhibitors do not directly interact with postsynaptic receptors. Instead, they bind to the enzyme acetylcholinesterase, preventing it from breaking down acetylcholine in the synaptic cleft. This leads to an increased concentration and prolonged availability of acetylcholine to stimulate both muscarinic and nicotinic receptors.

AChEI_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Terminal Presynaptic Terminal ACh_Vesicle Acetylcholine (ACh) Vesicles ACh Acetylcholine (ACh) ACh_Vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptors Muscarinic & Nicotinic Receptors ACh->Postsynaptic_Receptors Binds to AChEI Acetylcholinesterase Inhibitor AChEI->AChE Inhibits Signal_Transduction Signal Transduction Postsynaptic_Receptors->Signal_Transduction Activates

Mechanism of action for Acetylcholinesterase Inhibitors.

Conclusion

The direct comparison of this compound and acetylcholinesterase inhibitors highlights a critical juncture in Alzheimer's disease drug development. While the theoretical appeal of directly targeting postsynaptic M1 receptors with this compound was strong, the clinical trial results were disappointing, underscoring the complexities of translating preclinical hypotheses into clinical efficacy. In contrast, acetylcholinesterase inhibitors, despite their modest effects and symptomatic nature, have consistently demonstrated a statistically significant, albeit small, benefit in slowing cognitive decline in patients with mild to moderate Alzheimer's disease. This guide serves as an objective resource for researchers and drug development professionals, providing a clear, data-driven comparison to inform future research directions in the pursuit of more effective treatments for this devastating neurodegenerative disease.

References

Validating Alvameline's M1 Receptor Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alvameline's performance against other muscarinic receptor agonists, with a focus on its M1 receptor selectivity. The information presented is supported by experimental data to assist researchers in evaluating this compound for their specific applications.

Executive Summary

This compound (also known as Lu 25-109) is a muscarinic acetylcholine receptor ligand that has been characterized as a partial agonist at the M1 receptor subtype while acting as an antagonist at M2 and M3 receptors.[1][2][3][4][5] This profile suggests a degree of selectivity for the M1 receptor, which is a key target in the development of therapeutics for cognitive disorders such as Alzheimer's disease. This guide delves into the available binding and functional data to validate this compound's M1 selectivity in comparison to other well-known muscarinic agonists.

Comparative Analysis of Muscarinic Agonists

To objectively assess this compound's M1 receptor selectivity, its binding affinities (Ki) and functional potencies (EC50) across the five muscarinic receptor subtypes (M1-M5) are compared with those of other muscarinic agonists, including the M1-preferring agonist Xanomeline.

Receptor Binding Affinity (Ki, nM)

The following table summarizes the binding affinities of this compound and comparator compounds for the human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundM1 (Ki, nM)M2 (Ki, nM)M3 (Ki, nM)M4 (Ki, nM)M5 (Ki, nM)
This compound (Lu 25-109) Data not availableData not availableData not availableData not availableData not available
Xanomeline294296Data not availableData not availableData not available
Functional Potency (EC50, nM) & Efficacy

The table below presents the functional potencies and efficacies of this compound and comparator compounds at the human muscarinic receptor subtypes. EC50 values represent the concentration of the agonist that produces 50% of the maximal response, with lower values indicating greater potency. Efficacy (Emax) is expressed as a percentage of the response to a full agonist, typically acetylcholine or carbachol.

CompoundM1 (EC50, nM / Emax %)M2 (EC50, nM / Emax %)M3 (EC50, nM / Emax %)M4 (EC50, nM / Emax %)M5 (EC50, nM / Emax %)
This compound (Lu 25-109) 296 / Partial AgonistAntagonistAntagonistData not availableData not available
XanomelinePartial AgonistPartial Agonist (40%)Data not availablePartial AgonistData not available

Note: The EC50 value for this compound at the M1 receptor is reported from a study in CHO cells. Its antagonist activity at M2 and M3 receptors is noted, but specific IC50 or pKb values from a comprehensive study are not available. Xanomeline is a partial agonist at both M1 and M2 receptors.

Experimental Methodologies

The data presented in this guide are typically generated using the following key experimental protocols.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor subtype.

Objective: To measure the ability of a test compound (e.g., this compound) to displace a known radiolabeled ligand from the muscarinic receptors.

Typical Protocol:

  • Membrane Preparation: Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared from cultured cells (e.g., CHO or HEK293).

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [3H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes (with M1-M5 receptors) Incubation Incubate together Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]-NMS) Radioligand->Incubation TestCompound Test Compound (e.g., this compound) TestCompound->Incubation Filtration Separate bound/ unbound ligand Incubation->Filtration Counting Quantify radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki (Binding Affinity) IC50->Ki G Start Plate M1-expressing cells Dye Load with Calcium Dye Start->Dye AddCompound Add Test Compound (e.g., this compound) Dye->AddCompound Measure Measure Fluorescence Change AddCompound->Measure Analyze Analyze Data (EC50, Emax) Measure->Analyze G cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound M1R M1 Receptor This compound->M1R Binds to Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Ca2->PKC Activates CellResponse Cellular Response PKC->CellResponse

References

A Comparative Analysis of M1 Muscarinic Agonists on Cognitive Function

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This guide provides a comparative overview of the cognitive effects of M1 muscarinic agonists. Direct, comprehensive cross-study data for Alvameline was not publicly available at the time of this review. Therefore, this document focuses on data from related M1 agonists, primarily Xanomeline and Sabcomeline, to provide a comparative context for this class of compounds.

Introduction

The cholinergic system, particularly the M1 muscarinic acetylcholine receptor, is a key target in the development of therapeutics for cognitive deficits in disorders like Alzheimer's disease and schizophrenia.[1][2] M1 receptor activation has been shown to modulate neuronal excitability and synaptic plasticity in brain regions critical for learning and memory.[3] this compound, as an M1 muscarinic agonist, belongs to a class of compounds investigated for their potential to enhance cognitive function. Due to the limited availability of specific data on this compound, this guide provides a comparative analysis of the cognitive effects of other notable M1 agonists, Xanomeline and Sabcomeline, to offer insights into the potential therapeutic profile of this drug class.

Comparative Efficacy of M1 Muscarinic Agonists

The following tables summarize quantitative data from preclinical and clinical studies on the cognitive effects of Xanomeline and Sabcomeline. These compounds serve as important benchmarks for evaluating the potential of novel M1 agonists.

Preclinical Data in Animal Models of Cognitive Impairment
CompoundAnimal ModelCognitive TaskKey Findings
Xanomeline Scopolamine-induced amnesia in ratsPassive AvoidanceDose-dependently reversed scopolamine-induced deficits in learning and memory.[4]
Age-related cognitive decline in monkeysDelayed Matching-to-SampleImproved performance in aged monkeys, suggesting an enhancement of short-term memory.
Sabcomeline Scopolamine-induced amnesia in ratsT-Maze AlternationReversed delay-induced deficits in choice accuracy at doses lower than those causing cholinergic side effects.[5]
Normal marmosetsVisual Object DiscriminationSignificantly improved reversal learning, indicating enhanced cognitive flexibility.
Intact mouse brainReceptor OccupancyOccupied approximately 50% of muscarinic receptors in the cortex, striatum, and hippocampus at doses effective in cognitive tasks.
Clinical Data in Patient Populations
CompoundPatient PopulationCognitive AssessmentKey Findings
Xanomeline Alzheimer's DiseaseADAS-CogSignificant improvement in cognitive function compared to placebo in a 6-month trial.
SchizophreniaPANSS, Cognitive BatteryShowed improvements in cognitive deficits, particularly in verbal memory.
Sabcomeline Alzheimer's DiseaseADAS-Cog, CIBIC-plusShowed modest but statistically significant improvements in cognitive and global function in early clinical trials.

Experimental Protocols

Detailed methodologies for key experiments cited in the preclinical evaluation of M1 agonists are provided below.

Scopolamine-Induced Cognitive Deficit Model

The scopolamine-induced cognitive impairment model is a widely used pharmacological model to screen for compounds with potential cognitive-enhancing effects. Scopolamine is a non-selective muscarinic receptor antagonist that induces transient memory deficits, mimicking some aspects of cholinergic dysfunction observed in Alzheimer's disease.

Workflow for Scopolamine-Induced Cognitive Deficit Model

Experimental Workflow: Scopolamine-Induced Deficit Model cluster_acclimation Acclimation cluster_habituation Habituation cluster_treatment Treatment Administration cluster_testing Cognitive Testing cluster_analysis Data Analysis acclimation House animals in a controlled environment (temperature, light/dark cycle) habituation Habituate animals to the testing apparatus (e.g., Morris Water Maze, Passive Avoidance box) acclimation->habituation vehicle Administer Vehicle scopolamine Administer Scopolamine test_compound Administer Test Compound + Scopolamine testing Conduct behavioral tests (e.g., MWM, PAT, NOR) vehicle->testing Control Group scopolamine->testing Deficit Model test_compound->testing Treatment Group analysis Analyze performance metrics (e.g., escape latency, step-through latency, discrimination index) testing->analysis

Caption: Workflow for evaluating cognitive enhancers in a scopolamine-induced deficit model.

Protocol:

  • Animals: Male Wistar rats or C57BL/6 mice are commonly used.

  • Acclimation: Animals are housed for at least one week before the experiment with controlled temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Habituation: Animals are habituated to the testing apparatus for a set period (e.g., 5 minutes for 2-3 days) to reduce novelty-induced stress.

  • Drug Administration:

    • The test compound (e.g., an M1 agonist) or vehicle is administered intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before the cognitive task.

    • Scopolamine (typically 0.5-1.0 mg/kg, i.p.) is administered 20-30 minutes before the task to induce cognitive impairment.

  • Behavioral Testing: Cognitive performance is assessed using tasks such as the Morris Water Maze, Passive Avoidance Test, or Novel Object Recognition Test.

  • Data Analysis: Performance metrics are recorded and analyzed to determine if the test compound can ameliorate the cognitive deficits induced by scopolamine.

Morris Water Maze (MWM)

The MWM is a widely used behavioral task to assess spatial learning and memory in rodents.

Protocol:

  • Apparatus: A circular pool (approximately 1.5-2.0 meters in diameter) is filled with opaque water. A hidden platform is submerged just below the water surface in one quadrant.

  • Acquisition Phase:

    • Animals are trained over several days (e.g., 4-5 days) with multiple trials per day.

    • In each trial, the animal is released from a different starting position and must find the hidden platform.

    • The time to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial:

    • 24 hours after the last training session, the platform is removed, and the animal is allowed to swim for a fixed duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was located) is measured as an index of spatial memory.

Passive Avoidance Test (PAT)

The PAT is used to assess fear-motivated learning and memory.

Protocol:

  • Apparatus: A two-chambered box with a light compartment and a dark compartment, connected by a door. The floor of the dark compartment is equipped with an electric grid.

  • Acquisition Trial:

    • The animal is placed in the light compartment.

    • When the animal enters the dark compartment, the door closes, and a mild foot shock is delivered.

  • Retention Trial:

    • After a set retention interval (e.g., 24 hours), the animal is again placed in the light compartment.

    • The latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive experience.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects.

Protocol:

  • Habituation: The animal is allowed to explore an empty open-field arena.

  • Familiarization Phase: The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

  • Test Phase: After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel and familiar objects is recorded. A preference for exploring the novel object (higher discrimination index) indicates intact recognition memory.

Mechanism of Action: M1 Muscarinic Receptor Signaling

M1 muscarinic agonists exert their effects by activating the M1 receptor, which is predominantly coupled to the Gq/11 family of G-proteins. This initiates a signaling cascade that leads to increased neuronal excitability and synaptic plasticity, processes that are fundamental to learning and memory.

M1 Muscarinic Receptor Signaling Pathway

M1 Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Ca2+ Store IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Neuronal Excitation & Synaptic Plasticity PKC->Cellular_Response Leads to Ca_release Ca2+ Release ER->Ca_release Triggers ACh Acetylcholine / M1 Agonist ACh->M1R Binds to Ca_release->PKC Co-activates

Caption: Simplified signaling cascade following M1 muscarinic receptor activation.

Conclusion

While specific comparative data for this compound remains elusive in the public domain, the existing evidence for other M1 muscarinic agonists, such as Xanomeline and Sabcomeline, provides a strong rationale for the continued investigation of this drug class for the treatment of cognitive disorders. The preclinical and clinical data for these compounds demonstrate a consistent, albeit sometimes modest, pro-cognitive effect. The experimental protocols and mechanistic understanding presented in this guide offer a framework for the design and interpretation of future studies on novel M1 agonists like this compound. Further research is warranted to delineate the specific cognitive profile and therapeutic potential of this compound in relevant patient populations.

References

A Comparative Analysis of Alvameline and Milameline: Two Muscarinic Agonists Investigated for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: November 2025

A close examination of two discontinued investigational drugs, Alvameline and Milameline, reveals differing pharmacological profiles and clinical outcomes in the quest for an effective Alzheimer's disease therapy. While both aimed to enhance cholinergic neurotransmission through muscarinic receptor agonism, their distinct receptor subtype selectivities likely contributed to their divergent paths in clinical development.

This compound (Lu 25-109), a partial agonist of the M1 muscarinic acetylcholine receptor and an antagonist of M2 and M3 receptors, and Milameline (CI-979), a non-selective partial muscarinic agonist, were both developed with the hope of alleviating the cognitive decline associated with Alzheimer's disease.[1][2][3] However, both compounds were ultimately discontinued after clinical trials yielded poor results, either due to a lack of efficacy or dose-limiting adverse events.[1][3] This comparative guide provides a detailed analysis of their pharmacological properties, supported by available preclinical and clinical data, to offer insights for researchers and drug development professionals in the field of neurodegenerative diseases.

Chemical and Pharmacological Profile

This compound and Milameline, while both targeting muscarinic receptors, possess distinct chemical structures and receptor interaction profiles.

FeatureThis compound (Lu 25-109)Milameline (CI-979)
Chemical Formula C₉H₁₅N₅C₈H₁₄N₂O
Molecular Weight 193.25 g/mol 154.21 g/mol
Mechanism of Action Partial M1 receptor agonist; M2/M3 receptor antagonistNon-selective partial muscarinic receptor agonist

In Vitro Receptor Pharmacology

The key difference in the pharmacological profiles of this compound and Milameline lies in their interaction with the five subtypes of muscarinic acetylcholine receptors (M1-M5).

Binding Affinity

For Milameline, studies have shown that it displays nanomolar affinity for agonist binding sites and micromolar affinity for antagonist binding sites, with approximately equal affinity across all five human muscarinic receptor subtypes (hM1-hM5).

Functional Activity

This compound acts as a partial agonist at the M1 receptor, meaning it activates the receptor but with a lower maximal effect compared to a full agonist. It also functions as an antagonist at M2 and M3 receptors, blocking the action of the endogenous neurotransmitter acetylcholine at these sites. One study reported the following functional activity for this compound:

  • M1 Receptor: EC₅₀ = 30 nM, Eₘₐₓ = 82%

  • M2 Receptor: EC₅₀ = 1.57 µM, Eₘₐₓ = 85%

This indicates a 52-fold selectivity for the M1 receptor over the M2 receptor in terms of potency.

Milameline, being a non-selective partial agonist, stimulates M1 and M3 receptors, leading to the hydrolysis of phosphatidylinositol, and inhibits forskolin-activated cAMP accumulation via M2 and M4 receptors.

Preclinical and Clinical Development

Both this compound and Milameline underwent preclinical and clinical evaluation for the treatment of Alzheimer's disease.

Preclinical Evaluation

In animal models, this compound demonstrated in vivo effects consistent with its in vitro profile, suggesting a unique activity profile with a potentially low incidence of unwanted cholinergic side effects.

Milameline showed cognition-enhancing properties in preclinical studies. In rats, it improved performance in the water-maze task in animals with basal forebrain lesions. In monkeys, it reversed scopolamine-induced impairments in a continuous-performance task.

Clinical Trials and Outcomes

Clinical trials for both drugs in patients with Alzheimer's disease ultimately led to their discontinuation.

A 6-month, randomized, double-blind, placebo-controlled trial of This compound in 496 patients with probable Alzheimer's disease failed to show any significant improvement in cognition. The primary efficacy measures, the Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) and the AD Cooperative Study Clinical Global Impression of Change, showed no significant differences between the this compound and placebo groups. In fact, there was a trend for patients on the highest dose to worsen.

Milameline also failed to demonstrate a clear clinical benefit. While some studies suggested a potential effect on regional cerebral blood flow, clinical trials were hampered by dose-limiting adverse events. These adverse effects were largely cholinergic in nature and included diaphoresis, hypersalivation, nausea, and diarrhea.

Experimental Methodologies

The characterization of these compounds involved standard in vitro and in vivo pharmacological assays.

Muscarinic Receptor Binding Assays

A common method to determine the binding affinity of a compound to muscarinic receptors is a competitive radioligand binding assay. This typically involves:

  • Membrane Preparation: Isolation of cell membranes expressing the specific muscarinic receptor subtype from cell lines (e.g., Chinese Hamster Ovary - CHO cells) or animal tissues.

  • Incubation: The membranes are incubated with a known radiolabeled antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the unlabeled test compound (this compound or Milameline).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (with muscarinic receptors) incubate Incubation (Membranes + Radioligand + Test Compound) prep->incubate filter Filtration (Separate bound from free radioligand) incubate->filter count Scintillation Counting (Quantify bound radioligand) filter->count analyze Data Analysis (Determine IC50 and Ki) count->analyze

Radioligand Binding Assay Workflow
Functional Assays (Phosphatidylinositol Hydrolysis)

To determine the functional activity (agonist or antagonist) of a compound at Gq-coupled muscarinic receptors (M1, M3, M5), a phosphatidylinositol (PI) hydrolysis assay is commonly used.

  • Cell Culture and Labeling: Cells expressing the receptor of interest are cultured and labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP₂).

  • Compound Treatment: The cells are then treated with varying concentrations of the test compound.

  • Stimulation and Lysis: Agonist binding to the receptor activates phospholipase C, which hydrolyzes PIP₂ to inositol trisphosphate (IP₃) and diacylglycerol. The reaction is stopped, and the cells are lysed.

  • Separation of Inositol Phosphates: The water-soluble inositol phosphates are separated from the lipid fraction using anion-exchange chromatography.

  • Quantification: The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (EC₅₀) is determined to assess its potency.

G cluster_pathway M1/M3 Receptor Signaling Pathway agonist Muscarinic Agonist (e.g., this compound, Milameline) receptor M1/M3 Receptor agonist->receptor binds g_protein Gq/11 Protein receptor->g_protein activates plc Phospholipase C (PLC) g_protein->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca²⁺ Release ip3->ca_release triggers pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Cellular Response ca_release->cellular_response pkc->cellular_response

M1/M3 Receptor Signaling Pathway

Conclusion

The comparative analysis of this compound and Milameline underscores the complexities of developing effective treatments for Alzheimer's disease by targeting the cholinergic system. This compound's more selective profile as a partial M1 agonist and M2/M3 antagonist did not translate into clinical efficacy, highlighting that a more nuanced approach beyond simple receptor agonism/antagonism may be required. Milameline's lack of selectivity likely contributed to its dose-limiting cholinergic side effects, which prevented the administration of potentially therapeutic doses.

The discontinuation of these agents, along with many other muscarinic agonists, has shifted the focus of drug discovery towards more selective M1 agonists, allosteric modulators, and compounds with mixed pharmacology that may offer a better balance of efficacy and tolerability. The detailed examination of past failures, such as those of this compound and Milameline, provides valuable lessons for the future development of therapies for Alzheimer's disease and other neurodegenerative disorders.

References

Benchmarking Alvameline: A Comparative Analysis Against a New Wave of Muscarinic Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 28, 2025 – In the landscape of neuropharmacology, the quest for selective and effective muscarinic receptor modulators continues to be a focal point for the development of treatments for cognitive and neuropsychiatric disorders. This guide provides a comprehensive comparison of the historical muscarinic modulator, Alvameline (Lu 25-109), against newer agents that have emerged with refined mechanisms of action, specifically the M1/M4-preferring agonist Xanomeline and the M4 positive allosteric modulator (PAM) Emraclidine. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of preclinical data, experimental methodologies, and clinical trial outcomes to inform future research and development in this critical area.

This compound, a partial agonist at the M1 receptor and an antagonist at M2 and M3 receptors, was initially investigated for the treatment of Alzheimer's disease. However, it was ultimately discontinued due to poor clinical trial results[1][2][3][4]. The subsequent development of muscarinic modulators has focused on improving subtype selectivity to enhance efficacy and minimize the cholinergic side effects that have historically plagued this class of compounds.

Newer agents such as Xanomeline, which shows a preference for M1 and M4 receptors, have demonstrated promise. Xanomeline, in a co-formulation with the peripherally acting muscarinic antagonist trospium (known as KarXT), has recently gained FDA approval for the treatment of schizophrenia, marking a significant advancement in the field[5]. Emraclidine, a selective M4 positive allosteric modulator, represents another innovative approach by enhancing the receptor's response to the endogenous ligand acetylcholine, rather than direct activation. While it has shown a favorable safety profile, recent Phase 2 trials in schizophrenia did not meet their primary endpoint.

This guide will delve into the quantitative differences in receptor binding and functional activity of these compounds, provide detailed experimental protocols for key assays, and present a comparative overview of their clinical development trajectories.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the available quantitative data for this compound, Xanomeline, and Emraclidine, providing a clear comparison of their pharmacological profiles.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM)
CompoundM1M2M3M4M5
This compound Partial AgonistAntagonistAntagonist--
Xanomeline High AffinityHigh AffinityHigh AffinityHigh AffinityHigh Affinity
Emraclidine ---M4 PAM-

Data for this compound's specific Ki values across all subtypes is limited in publicly available literature. Emraclidine, as a PAM, does not have traditional Ki values at the orthosteric site.

Table 2: Muscarinic Receptor Functional Activity (EC50, nM)
CompoundM1M2M3M4M5
This compound Partial AgonistAntagonistAntagonist--
Xanomeline Agonist (IC50 = 0.006 nM in rabbit vas deferens)Low Affinity Agonist (EC50 = 3 µM in guinea pig atria)Weak Partial AgonistAgonistPartial Agonist
Emraclidine ---M4 PAM-

EC50 values can vary significantly based on the assay and cell system used. Emraclidine's potency is measured by its ability to potentiate the effect of an agonist like acetylcholine.

Experimental Protocols: Methodologies for Characterization

The following are detailed methodologies for the key experiments cited in the characterization of these muscarinic modulators.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.

  • Cell Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human M1, M2, M3, M4, or M5 muscarinic receptor subtype.

  • Assay Buffer: A typical buffer consists of 20 mM HEPES, 100 mM NaCl, and 10 mM MgCl2, at a pH of 7.4.

  • Radioligand: A non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), is used at a concentration near its dissociation constant (Kd).

  • Competition: Membranes are incubated with the radioligand and a range of concentrations of the unlabeled test compound (e.g., this compound or Xanomeline).

  • Incubation: The reaction is incubated at room temperature for 60-90 minutes to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/B filters) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

  • Washing: Filters are washed multiple times with ice-cold wash buffer to remove unbound radioactivity.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR), particularly for Gi/o-coupled receptors like M2 and M4.

  • Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., Sf9 insect cells co-expressing the human M2 or M4 receptor and G-protein subunits) are used.

  • Assay Buffer: The buffer typically contains 20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, and varying concentrations of GDP (e.g., 10-100 µM), at a pH of 7.4.

  • Radioligand: [35S]GTPγS, a non-hydrolyzable analog of GTP, is used.

  • Assay Procedure: Membranes are incubated with [35S]GTPγS, GDP, and varying concentrations of the test agonist (e.g., Xanomeline).

  • Incubation: The reaction is incubated at 30°C for 30-60 minutes.

  • Termination and Filtration: The assay is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

  • Washing and Detection: Filters are washed with ice-cold buffer and the radioactivity is measured by scintillation counting.

  • Data Analysis: The agonist-stimulated increase in [35S]GTPγS binding is plotted against the agonist concentration. The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined using non-linear regression.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay is used to measure the functional activity of agonists for Gq/11-coupled receptors like M1, M3, and M5, which signal through an increase in intracellular calcium.

  • Cell Plating: HEK293 or CHO cells stably expressing the M1, M3, or M5 receptor are plated in black-walled, clear-bottom 96- or 384-well microplates and cultured overnight.

  • Dye Loading: The cell culture medium is replaced with a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM, and an anion-exchange inhibitor like probenecid to prevent dye extrusion. The cells are incubated for approximately one hour at 37°C.

  • Compound Preparation: Serial dilutions of the test agonist are prepared in an appropriate assay buffer.

  • Measurement: The cell plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A baseline fluorescence reading is taken before the automated addition of the agonist.

  • Data Acquisition: Fluorescence is monitored in real-time immediately following agonist addition to capture the transient increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is measured and normalized to the baseline. The EC50 and Emax values are determined by plotting the normalized response against the agonist concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for muscarinic receptors and a general workflow for characterizing muscarinic modulators.

G_Protein_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling (Gq/11 Pathway) cluster_M2_M4 M2, M4 Receptor Signaling (Gi/o Pathway) M1_M3_M5 M1/M3/M5 Gq_11 Gαq/11 M1_M3_M5->Gq_11 Agonist PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response_Gq Cellular Response Ca_release->Cell_Response_Gq PKC->Cell_Response_Gq M2_M4 M2/M4 Gi_o Gαi/o M2_M4->Gi_o Agonist AC Adenylyl Cyclase (AC) Gi_o->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response_Gi Cellular Response PKA->Cell_Response_Gi

Muscarinic Receptor G-Protein Signaling Pathways

Experimental_Workflow cluster_workflow Workflow for Characterizing Muscarinic Modulators start Start: New Compound binding_assay Radioligand Binding Assay (Determine Ki at M1-M5) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays gq_assays Gq-coupled Assays (M1, M3, M5) - Calcium Mobilization functional_assays->gq_assays gi_assays Gi-coupled Assays (M2, M4) - GTPγS Binding functional_assays->gi_assays data_analysis Data Analysis - Determine EC50, Emax, Selectivity gq_assays->data_analysis gi_assays->data_analysis in_vivo In Vivo Efficacy & Safety Studies data_analysis->in_vivo clinical_trials Clinical Trials in_vivo->clinical_trials

Experimental Workflow for Muscarinic Modulator Characterization

Conclusion

The journey from this compound to the new generation of muscarinic modulators like Xanomeline and Emraclidine illustrates a significant evolution in our understanding and targeting of the muscarinic receptor family. While this compound's broad activity profile led to its discontinuation, the improved subtype selectivity of newer agents has renewed hope for the therapeutic potential of modulating the cholinergic system. Xanomeline's success in schizophrenia highlights the promise of the M1/M4 agonist approach, while Emraclidine's development, despite recent setbacks, continues to explore the potential of selective M4 allosteric modulation. This comparative guide underscores the importance of continued research into the nuanced pharmacology of muscarinic receptors to develop safer and more effective treatments for a range of debilitating neurological and psychiatric disorders.

References

Replicating Key Research Findings on Alvameline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alvameline (also known as Lu 25-109) is a muscarinic acetylcholine receptor ligand with a distinct pharmacological profile, characterized as a partial agonist at the M1 receptor subtype and an antagonist at the M2 and M3 receptor subtypes.[1][2][3][4] This profile generated initial interest in its potential as a therapeutic agent for Alzheimer's disease, a condition marked by cholinergic dysfunction. However, clinical trials in patients with probable Alzheimer's disease did not demonstrate significant improvement in cognitive or behavioral symptoms, leading to the discontinuation of its development for this indication.[3] This guide provides a comprehensive overview of key research findings on this compound, presenting available quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action to facilitate a deeper understanding of its pharmacological properties.

Comparative Pharmacological Data

The following table summarizes the available quantitative data on this compound's interaction with muscarinic receptors. A significant gap in the publicly available literature is the absence of specific binding affinity values (Ki) for this compound at the M1, M2, and M3 receptors. While its functional activity is well-documented, the precise binding constants remain elusive. The data presented below is derived from functional assays.

ParameterM1 ReceptorM2 ReceptorM3 ReceptorReference Compound(s)
Functional Activity Partial AgonistAntagonistAntagonistN/A
EC50 (GTPγS) -296 nM (human)-N/A
Clinical Trial Outcome (Alzheimer's Disease) No significant improvementN/AN/AN/A

Note: The EC50 value represents the concentration of this compound that produces 50% of its maximal effect in a GTPγS binding assay, which measures G-protein activation.

Experimental Protocols

To ensure the reproducibility of the cited research, detailed methodologies for key experiments are outlined below.

Muscarinic Receptor Binding Assay (General Protocol)

This protocol describes a standard method for determining the binding affinity of a compound to muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for M1, M2, and M3 muscarinic receptors.

Materials:

  • Cell membranes expressing the specific human muscarinic receptor subtype (M1, M2, or M3).

  • Radioligand (e.g., [3H]-N-methylscopolamine, [3H]-QNB).

  • Test compound (this compound).

  • Reference compounds (e.g., atropine for non-specific binding).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

  • Filtration apparatus.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a multi-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: Rapidly separate the bound from the free radioligand by filtering the reaction mixture through glass fiber filters. The filters will trap the membranes with the bound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Mechanisms of Action

The distinct actions of this compound at different muscarinic receptor subtypes result in the modulation of specific intracellular signaling pathways.

M1 Receptor Partial Agonism

As a partial agonist at the M1 receptor, which is coupled to Gq/11 proteins, this compound stimulates the production of inositol trisphosphate (IP3) and diacylglycerol (DAG) from phosphatidylinositol 4,5-bisphosphate (PIP2) via the activation of phospholipase C (PLC). This leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which can modulate various downstream cellular processes, including those involved in learning and memory.

M1_Agonist_Pathway This compound This compound M1_Receptor M1 Receptor This compound->M1_Receptor Binds to Gq_11 Gq/11 M1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca²⁺ IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

This compound's M1 Receptor Agonist Signaling Pathway
M2 and M3 Receptor Antagonism

This compound acts as an antagonist at M2 and M3 receptors. M2 receptors are coupled to Gi/o proteins, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. By blocking this action, this compound can prevent the downstream effects of M2 receptor activation. M3 receptors, similar to M1 receptors, are coupled to Gq/11 proteins. As an antagonist, this compound blocks the binding of acetylcholine to M3 receptors, thereby inhibiting the PLC-mediated signaling cascade.

M2_M3_Antagonist_Pathway cluster_m2 M2 Receptor Pathway cluster_m3 M3 Receptor Pathway Alvameline_M2 This compound M2_Receptor M2 Receptor Alvameline_M2->M2_Receptor Blocks Gi_o Gi/o Adenylyl_Cyclase Adenylyl Cyclase Gi_o->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Alvameline_M3 This compound M3_Receptor M3 Receptor Alvameline_M3->M3_Receptor Blocks Gq_11_M3 Gq/11 PLC_M3 Phospholipase C (PLC) Signaling_M3 Downstream Signaling

This compound's M2 and M3 Receptor Antagonist Action

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the typical workflow for a competitive radioligand binding assay used to determine the binding affinity of a compound like this compound.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents: - Cell Membranes (M1, M2, or M3) - Radioligand ([³H]-NMS) - this compound (Test Compound) - Assay Buffer start->prepare_reagents incubation Incubate Receptor, Radioligand, and this compound prepare_reagents->incubation filtration Separate Bound and Free Radioligand via Filtration incubation->filtration washing Wash Filters to Remove Non-specific Binding filtration->washing counting Measure Radioactivity (Scintillation Counting) washing->counting analysis Data Analysis: - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Workflow for a Radioligand Binding Assay

References

A Critical Review of Alvameline Clinical Trial Data: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Alvameline (Lu 25-109), a selective partial M1 muscarinic receptor agonist and M2/M3 antagonist, was investigated as a potential treatment for Alzheimer's disease. The rationale was based on the cholinergic hypothesis, which posits that cognitive decline in Alzheimer's is partly due to a deficiency in acetylcholine. By selectively stimulating the M1 receptor, this compound was expected to enhance cholinergic neurotransmission and thereby improve cognitive function, while its M2/M3 antagonism was intended to mitigate some of the peripheral cholinergic side effects.[1][2] However, clinical trials ultimately led to the discontinuation of its development due to poor efficacy.[1] This guide provides a critical review of the available clinical trial data for this compound and compares its performance with two notable alternatives: donepezil, a standard-of-care acetylcholinesterase inhibitor, and lecanemab, a recently approved anti-amyloid monoclonal antibody.

Comparative Analysis of Clinical Trial Data

The following tables summarize the key data from the pivotal clinical trials of this compound, donepezil, and lecanemab, offering a quantitative comparison of their efficacy and safety profiles.

Table 1: Baseline Patient Characteristics
CharacteristicThis compound (Thal et al., 2000)[2]Donepezil (Pivotal Trials)[3]Lecanemab (Clarity AD)
Number of Patients 496~900 (in controlled US trials)1795
Age (Mean, years) Approx. 74 (across groups)Not specified in detail71.5
Sex (% Female) Approx. 55% (across groups)More frequent in females52.4%
Diagnosis Probable Alzheimer's DiseaseMild to Moderate Alzheimer's DiseaseEarly Alzheimer's Disease (MCI or Mild Dementia)
MMSE Score (Mean) Approx. 19 (across groups)Not specified in detail25.6
ADAS-Cog Score (Mean) Approx. 27 (across groups)Not specified in detail25.4
CDR-SB Score (Mean) Not ReportedNot Reported3.2
Table 2: Efficacy Outcomes
DrugPrimary Endpoint(s)Mean Change from Baseline (Drug vs. Placebo)p-value
This compound (100 mg tid) ADAS-Cog (6 months)No significant differenceNot significant
ADCS-CGIC (6 months)No significant differenceNot significant
Donepezil (10 mg/day) ADAS-Cog (24 weeks)-2.9 points improvement vs. placebo<0.001
Lecanemab (10 mg/kg bi-weekly) CDR-SB (18 months)-0.45 (Lecanemab: 1.21, Placebo: 1.66)0.00005
ADAS-Cog14 (18 months)-1.44 vs. placebo0.00065
Table 3: Safety and Tolerability - Common Adverse Events
Adverse EventThis compound (100 mg tid) (%)Donepezil (10 mg/day) (%)Lecanemab (%)
Nausea Increased with dose11.811.1 (Headache)
Diarrhea Increased with dose8.310.4 (Fall)
Vomiting Increased with dose9.2Not in top 5
Dizziness Increased with dose8Not in top 5
Anorexia Increased with dose>5Not in top 5
Infusion-Related Reactions N/AN/A26.4
ARIA-E (Edema) N/AN/A12.6
ARIA-H (Hemorrhage) N/AN/A16.9

Experimental Protocols

Pivotal Clinical Trial of this compound (Lu 25-109)

Objective: To evaluate the therapeutic effect of three doses of this compound compared with placebo in patients with probable Alzheimer's disease.

Study Design: A 6-month, randomized, double-blind, placebo-controlled, parallel-group trial.

Participants: 496 patients with a diagnosis of probable Alzheimer's Disease and a Mini-Mental State Examination (MMSE) score between 10 and 26.

Intervention: Patients were randomized to one of four treatment groups:

  • This compound 25 mg three times daily (tid)

  • This compound 50 mg tid

  • This compound 100 mg tid

  • Placebo tid

Primary Efficacy Measures:

  • Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog): A standardized test to assess cognitive function.

  • Alzheimer's Disease Cooperative Study-Clinical Global Impression of Change (ADCS-CGIC): A clinician's rating of the patient's overall change from baseline.

Key Results: The study found no statistically significant differences between any of the this compound dose groups and the placebo group on either of the primary efficacy measures. A trend towards worsening was observed in the highest dose group in the completer's analysis.

Visualizations

Signaling Pathway of this compound

Alvameline_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_peripheral Peripheral Tissues ACh Acetylcholine M2_M3 M2/M3 Receptors ACh->M2_M3 M1 M1 Receptor Gq Gq Protein M1->Gq Activates PLC Phospholipase C Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Cognition Improved Cognition IP3_DAG->Cognition SideEffects Cholinergic Side Effects M2_M3->SideEffects This compound This compound This compound->M1 Partial Agonist This compound->M2_M3 Antagonist

Caption: this compound acts as a partial M1 agonist and an M2/M3 antagonist.

Experimental Workflow of the Pivotal this compound Trial

Alvameline_Trial_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization (Double-Blind) cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment P1 496 Patients with Probable AD (MMSE 10-26) R1 Placebo (tid) P1->R1 R2 This compound 25mg (tid) P1->R2 R3 This compound 50mg (tid) P1->R3 R4 This compound 100mg (tid) P1->R4 T1 6 Months of Treatment R1->T1 R2->T1 R3->T1 R4->T1 A1 Primary Endpoints: ADAS-Cog & ADCS-CGIC T1->A1 A2 Secondary Endpoints: ADCS-ADL & B-AD T1->A2

Caption: Workflow of the 6-month pivotal clinical trial of this compound.

Logical Comparison of Primary Efficacy Endpoints

Efficacy_Comparison cluster_this compound This compound cluster_donepezil Donepezil cluster_lecanemab Lecanemab Alva_Result No Significant Improvement on ADAS-Cog & ADCS-CGIC Done_Result Statistically Significant Improvement on ADAS-Cog Leca_Result Statistically Significant Slowing of Decline on CDR-SB & ADAS-Cog14 Outcome Primary Efficacy Outcome in Alzheimer's Disease Trials Outcome->Alva_Result Failed Outcome->Done_Result Achieved (Symptomatic) Outcome->Leca_Result Achieved (Disease-Modifying)

Caption: Comparison of primary efficacy outcomes for this compound and alternatives.

Discussion and Conclusion

The clinical trial data for this compound demonstrate a lack of efficacy in improving cognitive or global function in patients with mild to moderate Alzheimer's disease. The primary endpoints in the pivotal phase 3 trial were not met, and there was a concerning trend towards worsening at the highest dose. Furthermore, the drug was associated with dose-limiting cholinergic side effects, primarily gastrointestinal in nature.

In contrast, donepezil, an acetylcholinesterase inhibitor, has consistently shown modest but statistically significant symptomatic improvement in cognitive function as measured by the ADAS-Cog. While it also has cholinergic side effects, they are generally considered manageable.

Lecanemab represents a different therapeutic approach, targeting the underlying amyloid pathology of Alzheimer's disease. Clinical trials have demonstrated a statistically significant slowing of clinical decline on both cognitive and functional scales, although the absolute benefit is modest. Its safety profile is notably different from the cholinergic agents, with the primary concerns being amyloid-related imaging abnormalities (ARIA) and infusion-related reactions.

References

A Comparative Pharmacological Guide to Alvameline, Sabcomeline, and Tazomeline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the pharmacological properties of three muscarinic acetylcholine receptor agonists: Alvameline, Sabcomeline, and Tazomeline. It is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their receptor binding affinities, functional activities, and pharmacokinetic profiles based on available experimental data.

Introduction

This compound, Sabcomeline, and Tazomeline are synthetic compounds that target muscarinic acetylcholine receptors, a class of G protein-coupled receptors crucial for regulating a wide range of physiological functions in the central and peripheral nervous systems. Their development has been primarily focused on addressing cognitive deficits associated with neurological disorders such as Alzheimer's disease. This guide aims to objectively compare their pharmacological characteristics to aid in further research and drug development efforts.

Receptor Binding Affinity

Receptor binding affinity, typically expressed as the inhibition constant (Ki), measures the strength of the interaction between a ligand and a receptor. A lower Ki value indicates a higher binding affinity. The following table summarizes the available binding affinity data for this compound, Sabcomeline, and Tazomeline at the five muscarinic receptor subtypes (M1-M5).

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki in nM)

CompoundM1M2M3M4M5
This compound Data not availableData not availableData not availableData not availableData not available
Sabcomeline 1.0 - 10[1]Data not availableData not availableData not availableData not available
Tazomeline Data not availableData not availableData not availableData not availableData not available

Functional Activity

Functional activity assays measure the biological response elicited by a compound upon binding to its target receptor. Key parameters include the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which indicate the potency of the compound, and the maximum effect (Emax), which reflects its efficacy.

Table 2: Comparative Muscarinic Receptor Functional Activity (EC50/IC50 in nM)

CompoundM1M2M3M4M5
This compound Partial AgonistAntagonist (EC50 = 296)[2]AntagonistData not availableData not available
Sabcomeline Partial AgonistPartial AgonistPartial AgonistPartial AgonistPartial Agonist
Tazomeline Agonist (IC50 = 0.001 in rabbit vas deferens)[3]Non-selective Agonist[4]Non-selective AgonistNon-selective AgonistNon-selective Agonist

Note: Comprehensive and directly comparable EC50/IC50 values across all M1-M5 subtypes for all three compounds are limited. This compound is characterized as a partial M1 agonist and an M2/M3 antagonist. Sabcomeline is a partial agonist at all five muscarinic receptor subtypes. Tazomeline is described as a non-selective muscarinic agonist. The provided IC50 value for Tazomeline is from a specific tissue preparation and may not be directly comparable to EC50 values from cell-based assays.

Pharmacokinetic Profiles

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body. Key parameters include oral bioavailability, which is the fraction of an orally administered drug that reaches systemic circulation, and half-life, the time it takes for the drug concentration in the body to be reduced by half.

Table 3: Comparative Pharmacokinetic Parameters

CompoundOral Bioavailability (Human)Half-life (Human)Notes
This compound Data not availableData not availableMetabolized by CYP1A2, CYP2A6, CYP2C19, CYP2D6, and CYP3A4.
Sabcomeline ~50-60% (in rats)~6 hours (in elderly volunteers)Discontinued after phase III clinical trials due to poor results.
Tazomeline Data not availableData not availableDevelopment was discontinued for unknown reasons.

Note: Human pharmacokinetic data for this compound and Tazomeline are not well-documented in publicly available sources. The oral bioavailability for Sabcomeline is based on rat studies and may not directly translate to humans.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway for the M1 muscarinic receptor, a general workflow for a radioligand binding assay, and a logical comparison of the pharmacological profiles of the three compounds.

M1_Signaling_Pathway cluster_membrane Plasma Membrane M1R M1 Receptor Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Agonist Agonist (e.g., this compound, Sabcomeline, Tazomeline) Agonist->M1R Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ER->Ca2 Releases CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse

M1 Muscarinic Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis MembranePrep Prepare cell membranes expressing muscarinic receptors Incubate Incubate membranes, radioligand, and test compound MembranePrep->Incubate Radioligand Prepare radioligand (e.g., [³H]N-methylscopolamine) Radioligand->Incubate TestCompound Prepare serial dilutions of test compound TestCompound->Incubate Filter Separate bound from free radioligand by filtration Incubate->Filter Scintillation Quantify bound radioactivity using scintillation counting Filter->Scintillation Analysis Analyze data to determine Ki values Scintillation->Analysis

Experimental Workflow for Radioligand Binding Assay

Comparative_Pharmacology cluster_this compound This compound cluster_Sabcomeline Sabcomeline cluster_Tazomeline Tazomeline Compound Muscarinic Agonists Alvameline_Profile Partial M1 Agonist M2/M3 Antagonist Compound->Alvameline_Profile Sabcomeline_Profile Partial Agonist (M1-M5) Functionally M1 Selective Compound->Sabcomeline_Profile Tazomeline_Profile Non-selective Agonist Compound->Tazomeline_Profile

Comparative Pharmacological Profiles

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor. A common protocol for muscarinic receptors involves a competitive binding assay using a radiolabeled antagonist, such as [³H]N-methylscopolamine ([³H]NMS).

Objective: To determine the inhibition constant (Ki) of a test compound for muscarinic receptor subtypes (M1-M5).

Materials:

  • Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (M1, M2, M3, M4, or M5).

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Test compounds: this compound, Sabcomeline, Tazomeline.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Atropine (1 µM).

  • Glass fiber filters.

  • Scintillation cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membranes, a fixed concentration of [³H]NMS (typically near its Kd value), and varying concentrations of the test compound. For total binding, omit the test compound. For non-specific binding, add a high concentration of atropine.

  • Equilibration: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the receptor-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay (IP-One Assay)

This functional assay measures the activation of Gq-coupled receptors, such as the M1, M3, and M5 muscarinic receptors, by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of the inositol phosphate signaling cascade.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound in activating M1, M3, or M5 muscarinic receptors.

Materials:

  • Cells stably expressing the muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing human M1 receptors).

  • Test compounds: this compound, Sabcomeline, Tazomeline.

  • Stimulation buffer containing LiCl.

  • IP-One HTRF assay kit (containing IP1-d2 conjugate and anti-IP1 cryptate antibody).

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Compound Addition: Remove the culture medium and add the test compounds at various concentrations diluted in the stimulation buffer containing LiCl. LiCl is included to inhibit the degradation of IP1, allowing it to accumulate.

  • Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C to allow for receptor activation and IP1 accumulation.

  • Lysis and Detection: Lyse the cells and add the IP1-d2 conjugate and the anti-IP1 cryptate antibody to each well.

  • Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for the competitive binding reaction to occur.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two different wavelengths.

  • Data Analysis: The ratio of the two fluorescence signals is used to determine the amount of IP1 produced. A standard curve is used to convert the signal to IP1 concentration. The EC50 and Emax values for the test compounds are then determined by non-linear regression analysis of the dose-response curves.

Conclusion

This guide provides a comparative overview of the pharmacology of this compound, Sabcomeline, and Tazomeline. Sabcomeline is the most extensively characterized of the three, demonstrating partial agonism across all muscarinic receptor subtypes with a functional preference for the M1 receptor. This compound acts as a partial M1 agonist and an antagonist at M2 and M3 receptors. Tazomeline is described as a non-selective muscarinic agonist.

A significant limitation in this comparative analysis is the lack of comprehensive and directly comparable quantitative data for this compound and Tazomeline regarding their binding affinities and functional potencies across the M1-M5 receptor subtypes. Further experimental studies are required to fully elucidate the pharmacological profiles of these compounds and to enable a more complete and direct comparison. The provided experimental protocols offer a framework for conducting such investigations. The diagrams included serve to visualize the key concepts in M1 receptor signaling and pharmacological assessment.

References

Assessing the Translational Potential of Alvameline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of therapies for neurodegenerative and psychiatric disorders is fraught with challenges, particularly in translating preclinical findings into clinical efficacy. The story of muscarinic M1 receptor agonists offers a compelling case study in this translational journey. This guide provides a detailed comparison of Alvameline (Lu 25-109), an early M1 agonist, with the more extensively studied Xanomeline and its successful formulation, Xanomeline-Trospium (KarXT, Cobenfy). By examining their pharmacological profiles, and preclinical and clinical data, we can better understand the factors that dictated their divergent clinical outcomes and assess the translational potential of this therapeutic class.

Executive Summary

This compound, a partial M1 receptor agonist and M2/M3 receptor antagonist, entered clinical trials for Alzheimer's disease with a promising preclinical profile aimed at maximizing pro-cognitive effects while minimizing peripheral cholinergic side effects.[1][2] However, its development was halted due to a lack of efficacy and dose-limiting adverse events in a large Phase 3 trial. In contrast, Xanomeline, another M1/M4-preferring agonist, showed initial signs of efficacy in Alzheimer's disease but also faced significant tolerability issues.[3] The key translational breakthrough came from co-formulating Xanomeline with Trospium, a peripherally-restricted muscarinic antagonist. This combination, KarXT (Cobenfy), successfully mitigated the problematic side effects and has now gained FDA approval for schizophrenia, demonstrating a viable path forward for this class of compounds. This guide dissects the data that illustrates this translational gap and the strategies that ultimately bridged it.

Comparative Data Analysis

The following tables summarize the key pharmacological and clinical data for this compound and its comparators.

Table 1: Muscarinic Receptor Binding & Functional Activity Profile
CompoundM1 ReceptorM2 ReceptorM3 ReceptorM4 ReceptorM5 Receptor
This compound Partial AgonistAntagonistAntagonistData not availableData not available
Xanomeline Agonist (Ki: ~10-42 nM)[4][5]Agonist (Ki: ~30+ nM)Agonist (Ki: ~30+ nM)Agonist (Ki: ~10 nM)Agonist (Ki: ~30+ nM)
Donepezil N/A (AChEI)N/A (AChEI)N/A (AChEI)N/A (AChEI)N/A (AChEI)
Memantine N/A (NMDA Antagonist)N/A (NMDA Antagonist)N/A (NMDA Antagonist)N/A (NMDA Antagonist)N/A (NMDA Antagonist)
Table 2: Comparative Clinical Efficacy and Tolerability
CompoundIndicationKey Clinical Trial(s)Dose(s)Primary Efficacy Outcome (vs. Placebo)Key Adverse Events & Tolerability
This compound Alzheimer's DiseaseLu25-109 Study Group25, 50, 100 mg t.i.d.No significant improvement on ADAS-Cog or CIBIC-plus. Trend for worsening on ADAS-Cog at 100 mg.Dose-dependent cholinergic effects: dizziness, nausea, diarrhea, sweating. MTD established at 150 mg t.i.d.
Xanomeline Alzheimer's DiseaseBodick et al., 199775, 150, 225 mg/daySignificant improvement on ADAS-Cog at 225 mg/day dose.High rate of cholinergic side effects (nausea, vomiting). 52% discontinuation rate at the highest dose.
Xanomeline-Trospium (KarXT) SchizophreniaEMERGENT-1, -2, -3Flexible (up to 125mg Xanomeline b.i.d.)Significant reduction in PANSS Total Score (-9.6 to -13.77 point difference).Mild/moderate, transient cholinergic effects (nausea, constipation). Low rates of extrapyramidal symptoms and weight gain.
Donepezil Alzheimer's DiseaseMultinational Trials5, 10 mg/daySignificant improvement on ADAS-Cog (~2.9 point difference for 10 mg).Cholinergic effects (nausea, diarrhea, vomiting), generally mild and transient.
Memantine Alzheimer's DiseaseMeta-analyses20 mg/daySignificant but small improvement on ADAS-Cog.Generally well-tolerated; dizziness, headache, confusion.

Experimental Protocols and Methodologies

This compound Phase 3 Clinical Trial Protocol (Lu25-109 Study Group)
  • Objective : To assess the efficacy and safety of three doses of this compound compared to placebo in patients with probable Alzheimer's disease.

  • Design : A 6-month, multicenter (29 centers), randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants : 496 patients diagnosed with probable Alzheimer's Disease, with a Mini-Mental State Examination (MMSE) score between 10 and 26.

  • Intervention : Patients were randomized to one of four groups: placebo, this compound 25 mg t.i.d., this compound 50 mg t.i.d., or this compound 100 mg t.i.d.

  • Primary Outcome Measures :

    • Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog).

    • Alzheimer's Disease Cooperative Study Clinical Global Impression of Change (ADCS-CGIC).

  • Secondary Outcome Measures : Alzheimer's Disease Cooperative Study Inventory of Activities of Daily Living (ADCS-ADL) and the Behavioral Symptoms in Alzheimer's Disease Scale.

  • Results : The study failed to meet its primary endpoints. No statistically significant differences were observed between any this compound group and the placebo group on the ADAS-Cog or ADCS-CGIC.

Xanomeline-Trospium (KarXT) Phase 3 Clinical Trial Protocol (EMERGENT-2)
  • Objective : To evaluate the efficacy and safety of KarXT in adults with schizophrenia experiencing acute psychosis.

  • Design : A 5-week, randomized, double-blind, placebo-controlled, flexible-dose, inpatient trial at 22 sites in the USA.

  • Participants : 252 adults (18-65 years) with a DSM-5 diagnosis of schizophrenia, PANSS score ≥ 80, and a Clinical Global Impression-Severity (CGI-S) score ≥ 4.

  • Intervention : Patients were randomized 1:1 to KarXT or placebo. The KarXT group received a flexible dose, starting at 50 mg xanomeline/20 mg trospium twice daily, titrating to 100 mg/20 mg, with an option to increase to 125 mg/30 mg based on tolerability.

  • Primary Outcome Measure : Change from baseline to week 5 in the Positive and Negative Syndrome Scale (PANSS) total score.

  • Results : The trial met its primary endpoint, showing a statistically significant and clinically meaningful reduction in the PANSS total score for the KarXT group compared to placebo (-21.2 points vs. -11.6 points; a difference of -9.6).

Visualizations: Pathways and Processes

M1 Muscarinic Receptor Signaling Pathway

The M1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Its activation is central to enhancing neuronal excitability and synaptic plasticity, which are key mechanisms for cognitive function.

M1_Signaling_Pathway ACh Acetylcholine (or this compound) M1R M1 Muscarinic Receptor ACh->M1R Binds Gq Gq Protein M1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Ca->PKC Co-activates Downstream Downstream Effects: - Neuronal Excitation - Synaptic Plasticity (LTP) - Gene Expression Ca->Downstream PKC->Downstream

M1 receptor Gq signaling cascade.
Experimental Workflow of a Phase 3 Alzheimer's Disease Trial

This diagram outlines the typical patient journey through a large-scale, placebo-controlled clinical trial, using the this compound study as a model.

Clinical_Trial_Workflow cluster_treatment Treatment Phase Screening Patient Screening (N=~500+) - Probable AD - MMSE 10-26 Randomization Randomization (1:1:1:1) Screening->Randomization GroupA Group A Placebo t.i.d. Randomization->GroupA GroupB Group B This compound 25mg t.i.d. Randomization->GroupB GroupC Group C This compound 50mg t.i.d. Randomization->GroupC GroupD Group D This compound 100mg t.i.d. Randomization->GroupD Treatment 6-Month Double-Blind Treatment Period Analysis Endpoint Analysis - Primary: ADAS-Cog, CIBIC-plus - Safety Assessment GroupA->Analysis GroupB->Analysis GroupC->Analysis GroupD->Analysis Outcome Outcome: No significant difference vs. Placebo Analysis->Outcome

Workflow for the this compound Phase 3 trial.
Logic of Translational Potential for Muscarinic Agonists

This diagram illustrates the critical translational hurdles for M1 agonists and the divergent paths taken by this compound and Xanomeline.

Translational_Logic cluster_this compound This compound Path cluster_Xanomeline Xanomeline / KarXT Path Preclinical Preclinical Evidence - M1 Agonism improves cognition in animal models Hypothesis Translational Hypothesis: Central M1 agonism will improve cognition in humans (e.g., AD) Preclinical->Hypothesis A_Trial Phase 3 Trial Hypothesis->A_Trial X_Trial Phase 2/3 Trial Hypothesis->X_Trial A_Efficacy Efficacy Hurdle A_Trial->A_Efficacy Result A_Tolerability Tolerability Hurdle A_Trial->A_Tolerability Result A_Fail Clinical Failure: - No Efficacy - Dose-limiting side effects A_Efficacy->A_Fail Failed A_Tolerability->A_Fail Failed X_Efficacy Efficacy Hurdle X_Trial->X_Efficacy Result X_Tolerability Tolerability Hurdle X_Efficacy->X_Tolerability Passed Reformulation Translational Solution: Add peripheral antagonist (Trospium) -> KarXT X_Tolerability->Reformulation Failed K_Trial KarXT Phase 3 Trials Reformulation->K_Trial K_Success Clinical Success: - Maintained Efficacy - Improved Tolerability K_Trial->K_Success

Divergent translational paths of M1 agonists.

Conclusion: Lessons from this compound

The clinical failure of this compound serves as a critical lesson in translational science. While its profile as a partial M1 agonist and M2/M3 antagonist was rational, it failed to demonstrate efficacy in a large clinical trial for Alzheimer's disease and was hampered by predictable cholinergic side effects. This outcome underscores a fundamental challenge: achieving a therapeutic window where central pro-cognitive effects are realized at doses that do not cause intolerable peripheral effects.

The trajectory of Xanomeline provides the counterpoint. It demonstrated a signal of efficacy but was similarly burdened by poor tolerability. The crucial innovation was not in finding a "perfect" molecule but in reformulating the existing one. The development of Xanomeline-Trospium (KarXT) brilliantly solved the central translational problem by blocking the peripheral receptors responsible for side effects, thereby allowing the central therapeutic action of Xanomeline to be safely expressed.

For researchers, the this compound story highlights several key takeaways:

  • Efficacy is Paramount: A favorable side-effect profile is irrelevant if the primary mechanism does not translate into clinical benefit. This compound failed on this primary hurdle.

  • Tolerability is the Gatekeeper: Even with a signal of efficacy, as seen with Xanomeline, poor tolerability can terminate a drug's development. The therapeutic index is the ultimate arbiter of translational success.

  • Innovative Formulation Can Bridge the Gap: The success of KarXT demonstrates that translational challenges can sometimes be overcome through formulation and combination strategies rather than solely through novel molecule discovery.

References

Safety Operating Guide

Navigating the Disposal of Alvameline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Alvameline, a partial M1 agonist and M2/M3 antagonist, requires careful handling throughout its lifecycle, including its ultimate disposal. This guide provides essential information and procedural steps to ensure the safe and compliant disposal of this compound.

Core Principles of Pharmaceutical Waste Management

Improper disposal of pharmaceuticals, including flushing them down the toilet or drain, can lead to the contamination of water supplies and soil, posing a risk to both wildlife and human health.[1] Therefore, a structured and compliant disposal plan is paramount. For healthcare and research facilities, regulations like Subpart P of the Resource Conservation and Recovery Act (RCRA) explicitly prohibit the sewering of hazardous waste pharmaceuticals.

The recommended hierarchy for pharmaceutical disposal prioritizes methods that minimize environmental impact and prevent diversion.

Step-by-Step Disposal Procedures for this compound

Given the absence of specific data for this compound, a conservative approach adhering to the strictest applicable guidelines for non-controlled, non-hazardous pharmaceutical waste is recommended.

1. Personal Protective Equipment (PPE) and Handling: Before initiating any disposal procedures, ensure appropriate PPE is worn, including safety goggles with side-shields, protective gloves, and impervious clothing. Handling should occur in a well-ventilated area to avoid inhalation of any dust or aerosols.

2. Segregation and Waste Identification: Properly segregate this compound waste from other chemical waste streams. It is essential to determine if the waste is considered hazardous under RCRA. While this compound is not specifically listed as a hazardous waste, it is prudent to consult with your institution's Environmental Health and Safety (EHS) department for a formal waste determination.

3. Preferred Disposal Method: Take-Back Programs or Licensed Waste Haulers: The most secure and environmentally sound method for disposing of unused or expired pharmaceuticals is through a licensed pharmaceutical take-back program or a certified hazardous waste disposal company. These entities are equipped to handle and incinerate pharmaceutical waste in compliance with all federal and state regulations.

4. On-Site Management (If Take-Back is Not Feasible): If a take-back program is not accessible, the following on-site disposal procedure for non-controlled substances is recommended by the FDA and other health organizations:

  • Do Not Crush: Do not crush tablets or capsules.

  • Mix with Undesirable Substance: Mix the this compound waste with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This deters accidental ingestion or diversion.

  • Seal in a Container: Place the mixture in a sealable plastic bag or other container to prevent leakage.

  • Dispose in Municipal Solid Waste: Dispose of the sealed container in the regular laboratory or municipal trash.

  • De-identify Packaging: Before disposing of the original container, remove or obscure all personal or identifying information from the label to protect privacy.

5. Avoid Flushing: Unless explicitly listed on the FDA's "Flush List," pharmaceuticals should not be flushed down the toilet or drain. This compound is not on this list. Flushing can introduce active pharmaceutical ingredients into the water system.

Quantitative Data Summary

As no specific quantitative data regarding this compound disposal (e.g., degradation rates under different conditions, environmental persistence) was found in the public domain, a data table cannot be provided. Researchers should consult the manufacturer's Safety Data Sheet (SDS) for any available physical and chemical properties that may inform disposal decisions.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not publicly available. The procedures outlined above are based on general guidelines for pharmaceutical waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Alvameline_Disposal_Workflow cluster_prep Preparation cluster_assessment Waste Assessment cluster_disposal_path Disposal Pathways cluster_onsite On-Site Procedure A Identify this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is it a controlled substance? B->C D Consult EHS for DEA-compliant disposal C->D Yes E Is a Take-Back Program or Licensed Hauler Available? C->E No (Presumed) F Utilize Take-Back Program or Licensed Hauler E->F Yes G On-Site Disposal Procedure E->G No H Mix with unpalatable substance (e.g., coffee grounds) G->H I Seal in a container H->I J Dispose in municipal solid waste I->J K De-identify original packaging J->K

Figure 1. Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Alvameline

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Alvameline

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a partial M1 agonist and M2/M3 antagonist used in research.[1][2] Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier against exposure to research compounds like this compound. The following table summarizes recommended PPE for various laboratory operations involving this compound. This guidance is based on general best practices for handling potentially hazardous research chemicals and should be adapted based on a site-specific risk assessment.[3]

OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a significant splash risk.[3]Two pairs of nitrile or other chemically resistant gloves are recommended. Change gloves immediately if contaminated.[4]A disposable, low-permeability lab coat with a solid front, long sleeves, and tight-fitting cuffs.For operations likely to generate dust, use a NIOSH-approved respirator. Work in a certified chemical fume hood or other ventilated enclosure.
Solution Preparation Chemical splash goggles.Two pairs of nitrile or other chemically resistant gloves.A disposable, low-permeability lab coat.Work in a certified chemical fume hood or other ventilated enclosure.
In-vitro/In-vivo Administration Safety glasses with side shields or goggles.Nitrile or other impervious gloves.A lab coat or disposable gown.Dependent on the specific procedure and potential for aerosol generation.

Procedural Guidance for Handling and Disposal

Handling Protocol
  • Preparation and Precaution :

    • Before beginning work, ensure all necessary equipment and materials are assembled to minimize movement within the designated handling area.

    • Verify that all personnel are thoroughly trained on the potential hazards and safe handling procedures for this compound.

    • Familiarize yourself with the location and operation of emergency equipment such as eyewash stations, safety showers, and spill kits.

  • Compound Handling :

    • Always wear the appropriate PPE as outlined in the table above.

    • Conduct all manipulations of solid this compound and solution preparations within a certified chemical fume hood or other suitable ventilated enclosure to minimize inhalation exposure.

    • When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.

  • Post-Handling and Decontamination :

    • Thoroughly decontaminate all work surfaces, equipment, and reusable PPE (such as goggles) after each use.

    • Dispose of all contaminated disposable materials, including gloves, gowns, and bench paper, as hazardous waste.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Collect all waste materials contaminated with this compound, including unused compound, solutions, and disposable PPE, in a designated and clearly labeled hazardous waste container.

  • Container Management : Ensure the hazardous waste container is made of a compatible material and is kept securely closed when not in use.

  • Disposal Method : The primary recommended method for the disposal of chemical waste like this compound is through a licensed chemical destruction facility or controlled incineration. Do not discharge this compound into the sewer system.

  • Empty Containers : Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After proper rinsing, the container may be offered for recycling or reconditioning.

  • Institutional Guidelines : Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for hazardous waste disposal.

Experimental Workflow and Decision Making

PPE Selection Workflow for Handling Research Compounds

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling research compounds like this compound, for which a specific Safety Data Sheet (SDS) may not be available.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_procedure Procedural Considerations cluster_ppe PPE Selection cluster_disposal Waste Disposal start Start: Handling a New Research Compound check_sds Is a specific SDS available for the compound? start->check_sds sds_yes Follow specific PPE recommendations in SDS check_sds->sds_yes Yes sds_no Treat as Potentially Hazardous Substance check_sds->sds_no No procedure_type What is the nature of the procedure? sds_yes->procedure_type sds_no->procedure_type weighing Weighing/Aliquoting Solid procedure_type->weighing Solid Handling solution_prep Solution Preparation procedure_type->solution_prep Liquid Handling administration In-vitro/In-vivo Administration procedure_type->administration Administration ppe_weighing Goggles/Face Shield Double Gloves Lab Coat Respirator in Fume Hood weighing->ppe_weighing ppe_solution Goggles Double Gloves Lab Coat Work in Fume Hood solution_prep->ppe_solution ppe_admin Goggles Gloves Lab Coat administration->ppe_admin end Dispose of all contaminated materials as hazardous waste ppe_weighing->end ppe_solution->end ppe_admin->end

Caption: PPE selection workflow for research compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Alvameline
Reactant of Route 2
Reactant of Route 2
Alvameline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.